3-Formyl-6-methylchromone
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c1-7-2-3-10-9(4-7)11(13)8(5-12)6-14-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWMIOYSMWCYIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350964 | |
| Record name | 3-Formyl-6-methylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42059-81-4 | |
| Record name | 3-Formyl-6-methylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Formyl-6-methylchromone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Formyl-6-methylchromone: Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Formyl-6-methylchromone is a versatile heterocyclic compound with a significant presence in medicinal chemistry and materials science. Its unique structure, featuring a chromone (B188151) core substituted with a reactive aldehyde group and a methyl group, makes it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This document provides a comprehensive overview of the fundamental properties, structural details, and established synthetic protocols for this compound, serving as a technical resource for researchers and professionals in drug discovery and development.
Core Properties and Structure
This compound, also known by its IUPAC name 6-methyl-4-oxochromene-3-carbaldehyde, is a solid, crystalline compound.[1][2] Its core structure consists of a benzopyran-4-one (chromone) scaffold, with a formyl group at the 3-position and a methyl group at the 6-position.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | References |
| Molecular Formula | C₁₁H₈O₃ | [3][4][5] |
| Molecular Weight | 188.18 g/mol | [3][4][5] |
| CAS Number | 42059-81-4 | [2][3][4] |
| Appearance | White to yellow to green powder/crystal | [1][2] |
| Melting Point | 172-173 °C | [3][6] |
| Boiling Point (Predicted) | 335.1 ± 42.0 °C | [6] |
| Purity | >97% (assay) | [3] |
| Maximum Absorption (λmax) | 308 nm (in Dioxane) | [1][6] |
Structural Information
The structural identifiers for this compound are provided in the table below, facilitating its identification in chemical databases and literature.
| Identifier | String | References |
| IUPAC Name | 6-methyl-4-oxochromene-3-carbaldehyde | [4] |
| SMILES | Cc1ccc2OC=C(C=O)C(=O)c2c1 | [3] |
| InChI | 1S/C11H8O3/c1-7-2-3-10-9(4-7)11(13)8(5-12)6-14-10/h2-6H,1H3 | [4] |
| InChIKey | GBWMIOYSMWCYIZ-UHFFFAOYSA-N | [4] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[7][8] This reaction involves the formylation of a substituted 2-hydroxy acetophenone.
Synthetic Workflow
The overall workflow for the synthesis of this compound is depicted in the following diagram.
Caption: A diagram illustrating the Vilsmeier-Haack synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures for the Vilsmeier-Haack formylation.[7][8]
Materials:
-
2'-Hydroxy-5'-methylacetophenone
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Cool dimethylformamide (e.g., 6.0 mL) in an ice-water bath.
-
To the cooled DMF, add 2'-hydroxy-5'-methylacetophenone (0.01 mol, 1.50 g) with vigorous stirring.[7]
-
Slowly add phosphorus oxychloride (0.025 mol, 2.3 mL) dropwise to the mixture, ensuring the temperature is maintained at a low level.[7] A thick, pink-colored mass will form upon completion of the addition.[7]
-
Allow the reaction mixture to stand overnight at room temperature.
-
Decompose the reaction mixture by pouring it into ice-cold water.
-
The solid product that precipitates is collected by filtration.
-
Recrystallize the crude product from ethanol to obtain pure this compound. The reported yield is approximately 73%.[7]
Biological Activity and Potential Applications
This compound serves as a crucial building block for the synthesis of more complex molecules with a wide array of biological activities.[7] The presence of the aldehyde group at the 3-position allows for various chemical modifications, leading to derivatives with potential therapeutic applications.[7]
Reported Biological Activities
-
Anticancer: The parent compound and its derivatives have shown anti-proliferative action against multidrug-resistant human colon cancer and mouse lymphoma. Some derivatives exhibit tumor cell-specific cytotoxicity.[9][10]
-
Antimicrobial: It has been reported to possess antibiofilm activities against Vibrio parahaemolyticus and V. harveyi.[1] Copper (II) complexes with a thiosemicarbazone derived from this compound have demonstrated antimicrobial activity.
-
Anti-diabetic: In silico studies suggest that 3-formyl chromone derivatives are potent aldehyde oxidase inhibitors, insulin (B600854) inhibitors, and have a strong binding affinity for proteins involved in diabetes.[9]
-
Enzyme Inhibition: Schiff's bases derived from this compound have been investigated as inhibitors of carbonic anhydrase isozymes.
Putative Signaling Pathway Involvement
Based on its potential as an insulin inhibitor, a hypothetical signaling pathway is proposed below. This illustrates a possible mechanism of action for this compound derivatives in the context of insulin signaling.
Caption: A hypothetical pathway showing the potential inhibition of the insulin receptor by a this compound derivative.
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. While raw spectra are beyond the scope of this document, references to available spectroscopic information are provided.
-
¹H NMR: Proton NMR spectra are available in various databases and literature, confirming the presence of aromatic, aldehydic, and methyl protons.[4][11][12]
-
Mass Spectrometry: Mass spectral data confirms the molecular weight of the compound.[4]
-
Infrared (IR) Spectroscopy: IR spectra show characteristic peaks for the carbonyl groups (ketone and aldehyde) and the aromatic ring.[4]
Safety and Handling
This compound is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound. It is recommended to store it in a cool, dark place under an inert gas as it may be air-sensitive.[1]
Conclusion
This compound is a compound of significant interest due to its versatile reactivity and the biological activities of its derivatives. This guide has provided a consolidated resource on its fundamental properties, structure, synthesis, and potential applications. The detailed protocols and structured data aim to support researchers and scientists in their endeavors to utilize this valuable heterocyclic building block for the development of novel therapeutic agents and functional materials.
References
- 1. This compound | 42059-81-4 | TCI Deutschland GmbH [tcichemicals.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 42059-81-4 | INDOFINE Chemical Company [indofinechemical.com]
- 4. This compound | C11H8O3 | CID 688709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. sciforum.net [sciforum.net]
- 9. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dev.spectrabase.com [dev.spectrabase.com]
3-Formyl-6-methylchromone: An In-depth Technical Guide for Drug Discovery Professionals
An Overview of a Versatile Heterocyclic Building Block
3-Formyl-6-methylchromone is a heterocyclic compound belonging to the chromone (B188151) family, which are bicyclic structures composed of a benzene (B151609) ring fused to a γ-pyrone ring. The presence of a reactive aldehyde group at the 3-position and a methyl group at the 6-position makes it a valuable and versatile precursor in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and biological activities, with a focus on quantitative data and detailed experimental methodologies for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound, also known as 6-methyl-4-oxo-4H-chromene-3-carbaldehyde, is a solid at room temperature with a melting point ranging from 172-173°C.[1][2] Its chemical structure and key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₈O₃ | [3] |
| Molecular Weight | 188.18 g/mol | [3] |
| CAS Number | 42059-81-4 | [2] |
| Appearance | Solid | [1] |
| Melting Point | 172-173 °C | [1][2] |
| InChI Key | GBWMIOYSMWCYIZ-UHFFFAOYSA-N | [2] |
| SMILES | Cc1ccc2OC=C(C=O)C(=O)c2c1 | [2] |
Synthesis of this compound
The primary method for synthesizing this compound is the Vilsmeier-Haack reaction.[4] This reaction involves the formylation of a substituted 2-hydroxyacetophenone. The overall synthetic workflow can be visualized as a two-step process starting from p-cresyl acetate (B1210297).
Experimental Protocols
Protocol 1: Synthesis of 2'-Hydroxy-5'-methylacetophenone via Fries Rearrangement [4]
This protocol outlines the synthesis of the key starting material from p-cresyl acetate.
-
Materials:
-
p-Cresyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice-cold water
-
Hydrochloric acid (HCl)
-
Glacial acetic acid
-
Standard laboratory glassware and heating apparatus
-
-
Procedure:
-
In a round-bottom flask, combine p-cresyl acetate (e.g., 50 mL) and anhydrous aluminum chloride (e.g., 120 g).
-
Heat the reaction mixture in an oil bath at 120°C for 45 minutes.
-
After cooling, carefully decompose the reaction mixture by slowly adding it to ice-cold water containing a small amount of hydrochloric acid. A crude ketone will precipitate.
-
To purify, dissolve the crude product in glacial acetic acid.
-
Induce crystallization by the dropwise addition of water with constant stirring.
-
Collect the resulting greenish-white solid by filtration, wash with cold water, and dry.
-
Protocol 2: Synthesis of this compound via Vilsmeier-Haack Reaction [4]
This protocol describes the conversion of 2'-hydroxy-5'-methylacetophenone to the final product.
-
Materials:
-
2'-Hydroxy-5'-methylacetophenone
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Standard laboratory glassware and stirring apparatus
-
-
Procedure:
-
Cool dimethylformamide (e.g., 6.0 mL) in an ice-water bath.
-
To the cooled DMF, add 2'-hydroxy-5'-methylacetophenone (0.01 mol, 1.50 g) with vigorous stirring.
-
Slowly add phosphorus oxychloride (0.025 mol, 2.3 mL) dropwise to the mixture, maintaining the low temperature. A thick, pink-colored mass will form.
-
Allow the reaction mixture to stand at room temperature overnight.
-
Decompose the reaction mixture by carefully pouring it into ice-cold water. A solid product will precipitate.
-
Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent if necessary.
-
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Reference |
| 2'-Hydroxy-5'-methylacetophenone | C₉H₁₀O₂ | 150.17 | ~76 | 50 | [4] |
| This compound | C₁₁H₈O₃ | 188.18 | 73 | 173 | [4] |
Biological Activities and Mechanism of Action
While this compound serves as a crucial building block for a wide array of biologically active molecules, the compound itself exhibits notable antifungal properties. Furthermore, its parent compound, 3-formylchromone, has been shown to modulate key signaling pathways involved in cancer.
Antifungal Activity
This compound has demonstrated inhibitory activity against several species of Candida, a genus of yeasts that can cause fungal infections in humans. The minimum inhibitory concentration (MIC) values are presented in the table below.
| Fungal Species | MIC (µg/mL) | Reference |
| Candida albicans | 50 | [5] |
| Candida glabrata | 100 | [5] |
| Candida parapsilosis | 100 | [5] |
| Candida tropicalis | 50 | [5] |
| Candida krusei | 50 | [5] |
| Candida lusitaniae | 50 | [5] |
| Candida dubliniensis | 50 | [5] |
| Candida auris (KCTC 17809) | 100 | [5] |
| Candida auris (KCTC 17810) | 100 | [5] |
Mechanism of Action: Modulation of the STAT3 Signaling Pathway
The closely related parent compound, 3-formylchromone (3FC), has been shown to counteract the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway in hepatocellular carcinoma (HCC).[6] This pathway is often overactivated in various cancers, promoting tumor growth and metastasis. 3FC was found to downregulate the phosphorylation of STAT3 and the upstream kinases JAK1 and JAK2. This inhibitory effect is mediated by the upregulation of SHP-2, a phosphatase that dephosphorylates STAT3.[6] This mechanism suggests a potential therapeutic avenue for this compound and its derivatives in cancers with aberrant STAT3 signaling.
Derivatives of this compound and Their Biological Activities
The true potential of this compound lies in its utility as a scaffold for the synthesis of a diverse range of derivatives with enhanced or novel biological activities.
Cytotoxicity of Derivatives
| Derivative Class | Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| (Z)-3-[(Amino)methylene]-2-(diarylphosphoryl)-6-methylchroman-4-ones | A549 | Human Lung Adenocarcinoma | >30 | [7] |
| NIH/3TT3 | Mouse Fibroblast | >30 | [7] | |
| HL-60 | Human Promyelocytic Leukemia | 9.91 - >30 | [7] |
Antimicrobial Activity of Halogenated Derivatives
Halogenated derivatives of 3-formylchromone have shown potent antibacterial and antibiofilm activities against pathogenic Vibrio species.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 6-Bromo-3-formylchromone | Vibrio parahaemolyticus | 20 | |
| Vibrio harveyi | 20 | ||
| 6-Chloro-3-formylchromone | Vibrio parahaemolyticus | 20 | |
| Vibrio harveyi | 20 |
Experimental Protocols for Biological Assays
Protocol 3: Cytotoxicity Assessment using the Resazurin (B115843) Assay
This protocol is adapted for determining the cytotoxic effects of compounds on cultured cells.
-
Materials:
-
Cancer cell lines (e.g., A549, HL-60)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
Resazurin solution (0.15 mg/mL in DPBS)
-
Opaque-walled 96-well plates
-
Microplate fluorometer
-
-
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Treat the cells with various concentrations of the compounds and include a vehicle control (DMSO).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 1 to 4 hours at 37°C.
-
Record the fluorescence using a 560 nm excitation and 590 nm emission filter set.
-
Calculate the IC₅₀ values from the dose-response curves.
-
Protocol 4: Antimicrobial Susceptibility Testing via Broth Microdilution
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast)
-
Test compounds (dissolved in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth medium.
-
Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for yeast.
-
Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Conclusion
This compound is a valuable heterocyclic compound with inherent biological activities and, more importantly, serves as a versatile starting material for the synthesis of a wide range of derivatives with significant pharmacological potential. Its straightforward synthesis and the reactivity of its formyl group allow for extensive chemical modifications, leading to compounds with promising anticancer and antimicrobial properties. The modulation of the STAT3 signaling pathway by the parent 3-formylchromone highlights a potential mechanism of action for this class of compounds, warranting further investigation. This technical guide provides a solid foundation of data and protocols to aid researchers in the exploration and development of novel therapeutics based on the this compound scaffold.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C11H8O3 | CID 688709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
3-Formyl-6-methylchromone CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Formyl-6-methylchromone, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical properties, and applications, and provides insights into its synthesis and potential biological significance.
Core Chemical and Physical Properties
This compound, also known as 6-Methyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde, is a solid, crystalline compound.[1][2] Its core structure consists of a chromone (B188151) ring system substituted with a methyl group at the 6-position and a formyl group at the 3-position. This substitution pattern makes it a valuable intermediate for the synthesis of various derivatives.[3]
A summary of its key quantitative data is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 42059-81-4 | [1][2][4][5] |
| Molecular Formula | C₁₁H₈O₃ | [1][4][5] |
| Molecular Weight | 188.18 g/mol | [1][4][5] |
| Appearance | White to Yellow to Green powder to crystal | [1][2] |
| Melting Point | 172-173 °C | [3][4] |
| Purity | >97% | [3] |
| InChI Key | GBWMIOYSMWCYIZ-UHFFFAOYSA-N | [3] |
| SMILES String | Cc1ccc2OC=C(C=O)C(=O)c2c1 | [4] |
Synthesis and Experimental Applications
This compound serves as a versatile precursor in the synthesis of more complex molecules, particularly Schiff bases and their derivatives.[3] These compounds are of significant interest due to their potential biological activities.
Experimental Protocol: Synthesis of Schiff's Bases
One of the primary applications of this compound is in the preparation of a series of Schiff's bases.[3] This is typically achieved through a condensation reaction with various aromatic sulfonamides. The general workflow for such a synthesis is outlined below.
Caption: General workflow for the synthesis of Schiff's bases from this compound.
Potential Biological Significance
While comprehensive signaling pathway data for this compound itself is not extensively documented in publicly available literature, its derivatives have been investigated for their biological activities. For instance, the combustion calorimetric estimation of the enthalpy of combustion has been reported, and its anti-proliferative action on MDR human colon cancer and mouse lymphoma has been investigated.[3] The synthesis of this compound-4-phenylthiosemicarbazone is a notable application, suggesting a focus on creating compounds with potential therapeutic effects.[3]
The logical relationship for investigating the biological activity of derivatives synthesized from this compound is depicted below.
Caption: Logical workflow for the synthesis and biological screening of this compound derivatives.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 42059-81-4 | TCI Deutschland GmbH [tcichemicals.com]
- 3. This compound | Krackeler Scientific, Inc. [krackeler.com]
- 4. This compound | 42059-81-4 | INDOFINE Chemical Company [indofinechemical.com]
- 5. This compound | C11H8O3 | CID 688709 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Formyl-6-methylchromone: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Formyl-6-methylchromone is a versatile heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its unique chemical structure, featuring a reactive formyl group on the chromone (B188151) scaffold, makes it a valuable precursor for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and an in-depth analysis of its known biological activities. Particular focus is given to its mechanisms of action, including the inhibition of the STAT3 signaling pathway and quorum sensing, as well as the induction of apoptosis. Quantitative data are presented in structured tables, and key molecular pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this important molecule.
Discovery and History
The history of this compound is intrinsically linked to the development of synthetic methodologies for the broader class of chromone derivatives. The chromone scaffold itself is a key structural motif in many naturally occurring compounds, such as flavonoids, which have long been recognized for their diverse pharmacological properties. The introduction of a formyl group at the 3-position of the chromone ring, a significant synthetic advancement, is primarily achieved through the Vilsmeier-Haack reaction. This reaction, discovered by Anton Vilsmeier and Albrecht Haack in 1927, provides an efficient method for the formylation of electron-rich aromatic and heterocyclic compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈O₃ | --INVALID-LINK-- |
| Molecular Weight | 188.18 g/mol | --INVALID-LINK-- |
| Appearance | White to yellow to green powder/crystal | --INVALID-LINK-- |
| Melting Point | 172-173 °C | --INVALID-LINK-- |
| CAS Number | 42059-81-4 | --INVALID-LINK-- |
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process, starting from p-cresol. The first step involves the synthesis of the key intermediate, 2'-Hydroxy-5'-methylacetophenone (B74881), via a Fries rearrangement of p-cresyl acetate (B1210297). The second step is the formylation of this intermediate using the Vilsmeier-Haack reaction to yield the final product.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocols
Materials:
-
p-Cresyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice-cold water
-
Concentrated hydrochloric acid (HCl)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating apparatus (oil bath)
Procedure:
-
In a clean, dry round-bottom flask, combine p-cresyl acetate and anhydrous aluminum chloride.
-
Heat the reaction mixture in an oil bath at 120-160 °C for approximately 45 minutes.
-
After heating, allow the mixture to cool to room temperature.
-
Carefully and slowly decompose the reaction mixture by adding it to a beaker containing ice-cold water and a small amount of concentrated hydrochloric acid. This step should be performed in a fume hood with vigorous stirring.
-
A crude solid of 2'-hydroxy-5'-methylacetophenone will precipitate. Collect the solid by vacuum filtration.
-
Wash the crude product with cold water.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol (B145695)/water) to obtain the purified product.
-
Dry the purified crystals under vacuum.
Materials:
-
2'-Hydroxy-5'-methylacetophenone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Standard laboratory glassware (three-necked flask, dropping funnel, etc.)
-
Magnetic stirrer
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, add N,N-dimethylformamide (DMF).
-
Cool the flask in an ice bath with continuous stirring.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, ensuring the temperature is maintained below 5 °C. This forms the Vilsmeier reagent.
-
To the freshly prepared Vilsmeier reagent, add a solution of 2'-hydroxy-5'-methylacetophenone in a minimal amount of DMF dropwise with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The mixture will typically become a thick, colored mass.
-
Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring to decompose the complex.
-
A solid product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield purified this compound.
-
Dry the purified product under vacuum.
Biological Activities and Mechanisms of Action
This compound and its derivatives have demonstrated a range of biological activities, positioning them as promising candidates for drug development.
Anticancer Activity
Recent studies have shown that 3-formylchromone can inhibit the STAT3 signaling pathway in hepatocellular carcinoma (HCC) cells.[1] The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.
Caption: Inhibition of the STAT3 signaling pathway by this compound.
This compound has been shown to suppress the constitutive and IL-6-induced phosphorylation of STAT3 at tyrosine 705.[1] This inhibition is mediated, at least in part, by the upregulation of the protein tyrosine phosphatase SHP-2, which dephosphorylates and inactivates STAT3.[1] Furthermore, 3-formylchromone can also inhibit the phosphorylation of upstream kinases such as JAK1 and JAK2.[1] The net effect is the suppression of STAT3-mediated gene transcription, leading to reduced cell proliferation and survival.
3-Formylchromone derivatives have been reported to induce apoptosis in various cancer cell lines.[2] The proposed mechanism involves the modulation of the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.
Caption: Proposed mechanism of apoptosis induction by this compound.
While comprehensive data for this compound is still emerging, studies on its derivatives have shown significant cytotoxic activity against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Derivatives of 3-Formylchromone | |||
| 6-Fluoro-3-formylchromone | SMMC-7721 (Hepatocellular Carcinoma) | Dose- and time-dependent inhibition | [2] |
| Various 3-formylchromone derivatives | A549 (Lung Adenocarcinoma) | Ranging from 24.0 to 51.5 | [3] |
| Various 3-formylchromone derivatives | C6 (Glioma) | Ranging from 4.33 to 49.33 | [3] |
| Various 3-formylchromone derivatives | HL-60 (Promyelocytic Leukemia) | Modest activity | [4] |
Antibiofilm and Antimicrobial Activity
This compound has demonstrated antibiofilm activity against pathogenic bacteria such as Vibrio parahaemolyticus and Vibrio harveyi. This activity is attributed to the inhibition of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence factor production and biofilm formation. The inhibition of QS disrupts these coordinated behaviors, rendering the bacteria more susceptible to host defenses and antimicrobial agents.
Caption: Inhibition of Quorum Sensing by this compound.
| Compound | Organism | MIC (µg/mL) | Biofilm Inhibition | Reference |
| This compound | Vibrio parahaemolyticus | >500 | 39.4% at 500 µg/mL | [5] |
| This compound | Vibrio harveyi | >500 | 55.7% at 500 µg/mL | [5] |
| 6-Bromo-3-formylchromone | Vibrio parahaemolyticus | 20 | Dose-dependent | [5] |
| 6-Chloro-3-formylchromone | Vibrio parahaemolyticus | 20 | Dose-dependent | [5] |
Experimental Protocols for Biological Assays
Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Western Blot for STAT3 Phosphorylation
Materials:
-
Treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells with RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
Quorum Sensing Inhibition Assay (Violacein Inhibition Assay)
Materials:
-
Chromobacterium violaceum (a biosensor strain that produces the purple pigment violacein (B1683560) in response to quorum sensing)
-
Luria-Bertani (LB) agar (B569324) and broth
-
This compound
-
Sterile paper discs
Procedure:
-
Prepare a lawn of C. violaceum on an LB agar plate.
-
Impregnate sterile paper discs with different concentrations of this compound.
-
Place the discs on the bacterial lawn.
-
Incubate the plate at 30°C for 24-48 hours.
-
Observe the plates for a zone of colorless, non-pigmented bacterial growth around the discs, indicating the inhibition of violacein production and thus, quorum sensing.
Conclusion
This compound stands out as a heterocyclic compound of significant interest due to its accessible synthesis and diverse biological activities. Its role as a versatile building block continues to be exploited for the generation of novel therapeutic agents. The elucidation of its mechanisms of action, particularly the inhibition of the STAT3 signaling pathway and quorum sensing, opens new avenues for the development of targeted therapies for cancer and infectious diseases. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of this promising molecule in the realm of drug discovery and development. Further investigations are warranted to fully explore the therapeutic potential of this compound and its derivatives.
References
Synthesis of 3-Formyl-6-methylchromone from p-Cresyl Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-formyl-6-methylchromone, a valuable heterocyclic building block in medicinal chemistry and materials science.[1] The synthetic route commences with the readily available starting material, p-cresyl acetate (B1210297), and proceeds through a two-step process involving the Fries rearrangement and the Vilsmeier-Haack reaction. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and illustrates the reaction pathways and experimental workflows through clear diagrams.
Introduction
This compound is a versatile precursor for the synthesis of more complex molecules with potential biological activities, owing to the reactive aldehyde group at the 3-position and the methyl group at the 6-position of the chromone (B188151) scaffold.[1] The synthesis detailed herein is an efficient pathway for obtaining this important intermediate.
Overall Synthesis Pathway
The synthesis of this compound from p-cresyl acetate is achieved in two primary steps:
-
Fries Rearrangement: p-Cresyl acetate undergoes a Lewis acid-catalyzed Fries rearrangement to yield the key intermediate, 2'-hydroxy-5'-methylacetophenone (B74881).[1]
-
Vilsmeier-Haack Reaction: The intermediate, 2'-hydroxy-5'-methylacetophenone, is then subjected to a Vilsmeier-Haack reaction to afford the final product, this compound.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of the intermediate and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Reference |
| 2'-Hydroxy-5'-methylacetophenone | C₉H₁₀O₂ | 150.17 | ~76 | 50 | [1] |
| This compound | C₁₁H₈O₃ | 188.18 | 73 | 173 | [1][3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments in the synthesis of this compound.
Protocol 1: Synthesis of 2'-Hydroxy-5'-methylacetophenone via Fries Rearrangement
This protocol describes the synthesis of the key intermediate, 2'-hydroxy-5'-methylacetophenone, from p-cresyl acetate.
Materials:
-
p-Cresyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice-cold water
-
Hydrochloric acid (HCl)
-
Glacial acetic acid
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, combine p-cresyl acetate (e.g., 50 mL) and anhydrous aluminum chloride (e.g., 120 g).[1]
-
Heat the reaction mixture in an oil bath at 120°C for 45 minutes.[1]
-
After cooling, carefully and slowly add the reaction mixture to ice-cold water containing a small amount of hydrochloric acid to decompose the complex.[1]
-
A crude ketone will precipitate. To purify, dissolve the crude product in glacial acetic acid.[1]
-
Induce crystallization by the dropwise addition of water with constant stirring.[1]
-
Collect the resulting greenish-white solid by filtration, wash with cold water, and dry.[1]
Protocol 2: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol details the conversion of 2'-hydroxy-5'-methylacetophenone to the final product, this compound.
Materials:
-
2'-Hydroxy-5'-methylacetophenone
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Cool dimethylformamide (e.g., 6.0 mL) in an ice-water bath.[1]
-
To the cooled DMF, add 2'-hydroxy-5'-methylacetophenone (0.01 mol, 1.50 g) with vigorous stirring.[1]
-
Slowly add phosphorus oxychloride (0.025 mol, 2.3 mL) dropwise to the mixture, ensuring the temperature is maintained at a low level. A thick, pink-colored mass will form.[1]
-
Allow the reaction mixture to stand at room temperature overnight.[1]
-
Decompose the reaction mixture by carefully pouring it into ice-cold water, which will cause the solid product to precipitate.[1]
-
Collect the solid by filtration.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Reaction Mechanisms and Workflows
The following diagrams illustrate the key reaction mechanisms and the overall experimental workflow.
Caption: Mechanism of the Fries Rearrangement.
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Caption: Overall Experimental Workflow.
References
Spectroscopic Data of 3-Formyl-6-methylchromone: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Formyl-6-methylchromone (CAS No: 42059-81-4), a valuable building block in medicinal chemistry and organic synthesis. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Data Presentation
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Solvent |
| 10.21 | s | CDCl₃ |
| 8.60 | s | CDCl₃ |
| 8.01 | d | CDCl₃ |
| 7.58 | dd | CDCl₃ |
| 7.45 | d | CDCl₃ |
| 2.49 | s | CDCl₃ |
| 10.32 | s | DMSO-d₆ |
| 8.95 | s | DMSO-d₆ |
| 8.04 | s | DMSO-d₆ |
| 7.82 | d | DMSO-d₆ |
| 7.66 | d | DMSO-d₆ |
| 2.46 | s | DMSO-d₆ |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Tentative Assignment | Solvent |
| 188.9 | C=O (Aldehyde) | CDCl₃ |
| 176.1 | C=O (Chromone C4) | CDCl₃ |
| 160.2 | C2 | CDCl₃ |
| 154.6 | C8a | CDCl₃ |
| 137.9 | C6 | CDCl₃ |
| 136.5 | C7 | CDCl₃ |
| 125.6 | C5 | CDCl₃ |
| 124.1 | C4a | CDCl₃ |
| 119.8 | C3 | CDCl₃ |
| 117.9 | C8 | CDCl₃ |
| 21.0 | -CH₃ | CDCl₃ |
Note: The assignments for the ¹³C NMR data are based on general principles of NMR spectroscopy and comparison with similar chromone (B188151) derivatives, as a definitive literature source with explicit peak assignments was not identified.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Interpretation |
| ~1700 - 1600 | C=O stretching vibrations (aldehyde and chromone ketone) |
| ~1600 - 1450 | Aromatic C=C stretching vibrations |
| ~1250 | C-O-C stretching vibration |
| ~2850, 2750 | C-H stretching of the aldehyde |
| ~3000 | Aromatic C-H stretching |
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 188.05 | [M]⁺ (Molecular Ion) |
| 187.04 | [M-H]⁺ |
| 159.04 | [M-CHO]⁺ |
| 131.05 | |
| 103.05 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).
-
-
¹H NMR Spectroscopy:
-
Instrument: Bruker AV-300 Spectrometer (or equivalent).
-
Operating Frequency: 300 MHz.
-
Pulse Program: Standard single-pulse experiment.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Temperature: Ambient.
-
-
¹³C NMR Spectroscopy:
-
Instrument: Bruker AV-300 Spectrometer (or equivalent).
-
Operating Frequency: 75.5 MHz.[1]
-
Pulse Program: Proton-decoupled pulse sequence.
-
Solvent: CDCl₃.
-
Temperature: Ambient.
-
2.2 Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) FTIR Spectroscopy.
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is placed on the crystal, and pressure is applied to ensure good contact.
-
The sample spectrum is recorded.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
2.3 Mass Spectrometry (MS)
-
Ionization Method: Electron Ionization (EI).
-
Instrumentation:
-
The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or ion trap) based on their mass-to-charge ratio (m/z).
-
A detector measures the abundance of each ion, generating a mass spectrum.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
References
3-Formyl-6-methylchromone: A Technical Guide on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for 3-Formyl-6-methylchromone. Due to the limited availability of direct quantitative data in publicly accessible literature, this document also outlines standardized experimental protocols for determining these crucial physicochemical properties. Furthermore, it visualizes a potential signaling pathway associated with the biological activities of 3-formylchromone derivatives.
Core Physicochemical Properties
This compound is a solid, appearing as a light yellow or white to green powder or crystal.[1][2][3] It is identified by the CAS Number 42059-81-4 and has a molecular weight of 188.18 g/mol .[1][2]
Solubility Data
Quantitative solubility data for this compound is not extensively reported in scientific literature. The available information is summarized below.
| Solvent | Solubility | Remarks |
| Chloroform | Soluble | Qualitative data from a supplier.[1] |
| Various Solvents | Data Not Available | A related compound, 3-formylchromone, is reported to be soluble in water, dichloromethane, acetonitrile, DMSO, DMF, ethanol, and 2-propanol. This may suggest a similar solubility profile for this compound, but requires experimental verification.[4] |
Stability Profile
| Condition | Recommendation | Remarks |
| General Storage | Store in a cool, dry place.[1] | General recommendation for chemical storage. |
| Temperature | Room temperature, recommended <15°C. | To minimize degradation. |
| Atmosphere | Store under inert gas. | The compound is noted to be "Air Sensitive".[5] |
Experimental Protocols
For researchers requiring precise quantitative data, the following established methodologies are recommended.
Determination of Aqueous and Solvent Solubility (Shake-Flask Method)
This protocol is adapted from the well-established shake-flask method for solubility determination.
Stability-Indicating Assay Development
A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for assessing the stability of this compound under various stress conditions.
Potential Signaling Pathway Involvement
While the direct signaling pathways of this compound are not fully elucidated, studies on its derivatives suggest potential interactions with pathways relevant to diabetes and inflammation. In silico studies have indicated that 3-formylchromone derivatives can act as inhibitors of insulin-degrading enzyme (IDE), hypoxia-inducible factor 1-alpha (HIF-1α), and cyclooxygenase (COX) enzymes.[4]
Conclusion
This guide consolidates the currently available solubility and stability information for this compound. It is evident that there is a need for more comprehensive, quantitative studies to fully characterize these properties. The provided experimental protocols offer a framework for researchers to generate this critical data, which is essential for advancing the use of this compound in drug discovery and development. The visualized potential signaling pathways, based on derivative studies, provide a starting point for further mechanistic investigations.
References
- 1. This compound | 42059-81-4 | INDOFINE Chemical Company [indofinechemical.com]
- 2. This compound | C11H8O3 | CID 688709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
The Biological Significance of the Chromone Scaffold: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The chromone (B188151) scaffold, a benzopyran-4-one system, represents a privileged structure in medicinal chemistry. Its unique chemical properties and prevalence in natural products have made it a focal point for drug discovery and development.[1][2][3] Chromone derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[4][5] This technical guide provides an in-depth analysis of the biological significance of the chromone core, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Anticancer Activity
Chromone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[6][7] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.[1][8][9]
Quantitative Anticancer Activity of Chromone Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | Assay | IC50 (µM) | Reference(s) |
| Furoxan Derivatives of Chromone | Compound 15a | K562 (Leukemia) | MTT | Potent (exact value not specified) | [1] |
| HepG2 (Liver) | MTT | - | [1] | ||
| MCF-7 (Breast) | MTT | - | [1] | ||
| HCT-116 (Colon) | MTT | - | [1] | ||
| B16 (Melanoma) | MTT | - | [1] | ||
| 3,3'-Carbonyl-bis(chromones) | Compound 1f | MCF-7 (Breast) | MTT | Lower micromolar | [6][8] |
| Compound 1d | K-562 (Leukemia) | MTT | Lower micromolar | [6][8] | |
| Compound 1c | HeLa (Cervical) | MTT | Lower micromolar | [6][8] | |
| 3-(5-(Benzylideneamino)thiozol-3-yl)-2H-chromen-2-ones | Compound 7c | MCF-7 (Breast) | MTT | Lower micromolar | [6][8] |
| Compound 7h | K-562 (Leukemia) | MTT | Lower micromolar | [6][8] | |
| Compound 7i | HeLa (Cervical) | MTT | Lower micromolar | [6][8] | |
| Synthetic Chromone Derivatives | Compound 2i | HeLa (Cervical) | MTT | 34.9 | [10] |
| Compound 2b | HeLa (Cervical) | MTT | 95.7 | [10] | |
| Compound 2j | HeLa (Cervical) | MTT | 101.0 | [10] | |
| Compound 2e | HeLa (Cervical) | MTT | 107.6 | [10] | |
| Chromanone Derivatives | Compound 1 | HCT 116 (Colon) | MTT | ~8-20 | [5] |
| SW620 (Colon) | MTT | ~8-20 | [5] | ||
| LoVo (Colon) | MTT | ~8-20 | [5] | ||
| Caco-2 (Colon) | MTT | ~8-20 | [5] | ||
| Compound 3 | HCT 116 (Colon) | MTT | ~15-30 | [5] | |
| SW620 (Colon) | MTT | ~15-30 | [5] | ||
| LoVo (Colon) | MTT | ~15-30 | [5] | ||
| Compound 5 | HCT 116 (Colon) | MTT | ~15-30 | [5] | |
| SW620 (Colon) | MTT | ~15-30 | [5] | ||
| LoVo (Colon) | MTT | ~15-30 | [5] | ||
| 3-(4-oxo-4H-chromen-3-yl)acrylic acid amides | Compound A1 (4"-phenol substitution) | MCF-7 (Breast) | MTT | 37.13 µg/mL | [11] |
| Penicillium citrinum derived chromones | Epiremisporine H (3) | HT-29 (Colon) | Not specified | 21.17 ± 4.89 | [12] |
| A549 (Lung) | Not specified | 31.43 ± 3.01 | [12] | ||
| Epiremisporine G (2) | HT-29 (Colon) | Not specified | 35.05 ± 3.76 | [12] | |
| Epiremisporine F (1) | HT-29 (Colon) | Not specified | 44.77 ± 2.70 | [12] |
Experimental Protocol: MTT Assay for Cell Viability
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Chromone derivative stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chromone derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Signaling Pathways in Anticancer Activity
Chromone derivatives exert their anticancer effects by modulating various signaling pathways. Two of the most significant are the PI3K/Akt and NF-κB pathways, which are often dysregulated in cancer.
Caption: Chromone derivatives can inhibit the PI3K/Akt signaling pathway.
Caption: Chromones can suppress the NF-κB signaling pathway.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Chromone derivatives have been shown to possess potent anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[16][17]
Quantitative Anti-inflammatory Activity of Chromone Derivatives
| Compound Class | Derivative Example | Cell Line | Assay | IC50 / EC50 (µM) | Reference(s) |
| Chromone-sulfonamides | Compound 4i | RAW 264.7 | NO Inhibition | 36.95 ± 3.9 | [16] |
| Chromone amides | Compound 5-9 | RAW 264.7 | NO Inhibition | 5.33 ± 0.57 | [17] |
| Penicillium citrinum derived chromones | Epiremisporine G (2) | Human neutrophils | Superoxide anion generation | 31.68 ± 2.53 | [12] |
| Epiremisporine H (3) | Human neutrophils | Superoxide anion generation | 33.52 ± 0.42 | [12] |
Experimental Protocol: Griess Assay for Nitric Oxide Production
This protocol describes the measurement of nitric oxide production by macrophages in response to an inflammatory stimulus and the inhibitory effect of chromone derivatives.[13][18]
Materials:
-
RAW 264.7 macrophage cells
-
96-well plates
-
Cell culture medium (DMEM) with 10% FBS
-
Lipopolysaccharide (LPS)
-
Chromone derivative stock solution
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the chromone derivative for 1-2 hours.
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Component A to each supernatant sample, followed by 50 µL of Component B.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition by the chromone derivatives. The IC50 value can then be calculated.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has necessitated the search for new antimicrobial agents. Chromone derivatives have shown promising activity against a range of bacteria and fungi.[4][19]
Quantitative Antimicrobial Activity of Chromone Derivatives
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference(s) |
| 3-Formylchromones | 6-bromo-3-formylchromone | Escherichia coli (UPEC) | 20 | [4][20] |
| 6-chloro-3-formylchromone | Escherichia coli (UPEC) | 20 | [4][20] | |
| 3-formyl-6-isopropylchromone | Escherichia coli (UPEC) | 50 | [4][20] | |
| Chromone-dithiazoles | Compound 3c | Bacillus subtilis | 0.78 | [19] |
| Compound 3h | Bacillus subtilis | 1.56 | [19] | |
| Compound 3h | Escherichia coli | 1.56 | [19] | |
| Compound 3h | Saccharomyces cerevisiae | 0.78 | [19] | |
| Compound 3c | Candida albicans | 3.12 | [19] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of chromone derivatives against microbial strains.[1][17][19][21]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Chromone derivative stock solution
-
Inoculum suspension standardized to 0.5 McFarland
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the chromone derivative in the broth medium directly in the wells of the 96-well plate.
-
Inoculum Preparation: Prepare a suspension of the microorganism from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.
Antioxidant Activity
Oxidative stress is implicated in the pathogenesis of numerous diseases. Chromone derivatives, due to their chemical structure, can act as potent antioxidants by scavenging free radicals.[22]
Quantitative Antioxidant Activity of Chromone Derivatives
| Compound Class | Derivative Example | Assay | IC50 (µg/mL) | Reference(s) |
| 4-Hydroxy-chromene-2-ones | Compound 4c | DPPH | 4.72 (30 min), 3.54 (60 min) | [2] |
| 3-(4-oxo-4H-chromen-3-yl)acrylic acid amides | Compound A5 | DPPH | 0.5 | [11] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a common method for evaluating the free radical scavenging activity of chromone derivatives using 2,2-diphenyl-1-picrylhydrazyl (DPPH).[22][23][24]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Chromone derivative stock solution
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Sample Preparation: Prepare various concentrations of the chromone derivative and the positive control in methanol.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the sample or control solution to a defined volume of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. The IC50 value is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Synthesis of Chromone Derivatives
The versatility of the chromone scaffold allows for the synthesis of a vast library of derivatives with diverse biological activities. Below are general procedures for the synthesis of two important classes of chromone derivatives.
Synthesis of 2-Styrylchromones
The Baker-Venkataraman rearrangement is a common method for synthesizing 2-styrylchromones.[4][7][25]
Caption: General workflow for the synthesis of 2-styrylchromones.
Experimental Procedure (General):
-
O-Acylation: An o-hydroxyacetophenone is reacted with a cinnamic acid derivative (e.g., cinnamoyl chloride) in the presence of a base (e.g., pyridine) to form the corresponding o-cinnamoyloxyacetophenone.
-
Baker-Venkataraman Rearrangement: The o-cinnamoyloxyacetophenone is treated with a base (e.g., potassium hydroxide) to induce rearrangement to a β-diketone.
-
Cyclodehydration: The β-diketone is then cyclized in the presence of an acid (e.g., sulfuric acid in acetic acid) to yield the 2-styrylchromone.
Synthesis of Chromone-3-Carboxamides
Chromone-3-carboxamides can be synthesized from the corresponding chromone-3-carboxylic acids.[26][27][28][29]
Experimental Procedure (General):
-
Vilsmeier-Haack Formylation: 2-Hydroxyacetophenones are reacted with a Vilsmeier reagent (generated from POCl₃ and DMF) to produce chromone-3-carbaldehydes.
-
Oxidation: The chromone-3-carbaldehyde is oxidized to the corresponding chromone-3-carboxylic acid using an oxidizing agent such as sodium chlorite.
-
Amide Coupling: The carboxylic acid is activated, for example, by conversion to an acid chloride with thionyl chloride, and then reacted with a desired amine in the presence of a base (e.g., triethylamine) to form the chromone-3-carboxamide.
Conclusion
The chromone scaffold is a cornerstone in the development of new therapeutic agents. Its inherent biological activities, coupled with the relative ease of synthetic modification, make it an attractive template for medicinal chemists. The data and protocols presented in this guide underscore the vast potential of chromone derivatives in addressing a multitude of diseases, from cancer and inflammation to microbial infections. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of novel and more potent chromone-based drugs.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Synthesis of (E)-2-Styrylchromones and Flavones by Base-Catalyzed Cyclodehydration of the Appropriate β-Diketones Using Water as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Chromone Derivatives and Other Constituents from Cultures of the Marine Sponge-Associated Fungus Penicillium erubescens KUFA0220 and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol Griess Test [protocols.io]
- 13. sciencellonline.com [sciencellonline.com]
- 14. JPS5759883A - Production of chromone-3-carboxylic acid - Google Patents [patents.google.com]
- 15. apjai-journal.org [apjai-journal.org]
- 16. 3.5.2. ABTS Radical Scavenging Assay [bio-protocol.org]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. resources.rndsystems.com [resources.rndsystems.com]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. Antimicrobial and antibiofilm activities of chromone derivatives against uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis of (E)-2-Styrylchromones and Flavones by Base-Catalyzed Cyclodehydration of the Appropriate β-Diketones Using Water as Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. semanticscholar.org [semanticscholar.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Potential Research Areas for 3-Formyl-6-methylchromone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the promising research avenues for 3-Formyl-6-methylchromone, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. The presence of a reactive formyl group at the 3-position and a methyl group at the 6-position of the chromone (B188151) scaffold makes it a valuable precursor for the synthesis of a diverse array of derivatives with a wide spectrum of biological activities. This document provides a comprehensive overview of its synthesis, derivatization potential, and reported pharmacological activities, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and development.
Synthesis and Physicochemical Properties
This compound is a solid with a melting point of 172-173 °C.[1][2] It is synthetically accessible, most commonly through the Vilsmeier-Haack reaction.[3][4][5] This reaction offers an efficient, one-step synthesis from readily available starting materials.[3]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈O₃ | [1][6] |
| Molecular Weight | 188.18 g/mol | [1][6] |
| CAS Number | 42059-81-4 | [1][6] |
| Appearance | White to yellow to green powder/crystal | [7][8] |
| Melting Point | 172-173 °C | [1][2] |
| Synthesis Yield | 73% | [9][10] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol describes the synthesis of this compound from 2'-hydroxy-5'-methylacetophenone (B74881).[9]
Materials:
-
2'-hydroxy-5'-methylacetophenone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Standard laboratory glassware
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) in an ice-water bath with continuous stirring.[3]
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, ensuring the temperature is maintained below 5 °C.[3]
-
After the addition is complete, stir the mixture at approximately 50°C for 1 hour to ensure the complete formation of the Vilsmeier reagent.[4]
-
To the cooled Vilsmeier reagent, add 2'-hydroxy-5'-methylacetophenone with vigorous stirring.[9]
-
Allow the reaction mixture to stand at room temperature overnight.[9]
-
Decompose the reaction mixture by carefully pouring it into ice-cold water, which will cause the product to precipitate.[9]
-
Collect the solid product by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.[10]
Potential Research Areas and Derivatization
The reactivity of the 3-formyl group allows for the synthesis of a wide range of derivatives, which in turn can be screened for various biological activities.[11]
Anticancer Activity
Chromone derivatives have shown promising anticancer properties.[12][13] Research in this area could focus on synthesizing derivatives of this compound and evaluating their cytotoxicity against various cancer cell lines.
-
Topoisomerase Inhibition: Some 3-formylchromone derivatives have been identified as potential topoisomerase inhibitors.[14][15] Further investigation into the structure-activity relationship could lead to the development of potent and selective inhibitors.
-
Carbonic Anhydrase Inhibition: Schiff's bases derived from 3-formylchromones have been shown to inhibit carbonic anhydrase isozymes that are associated with tumors.[1]
-
Cytotoxicity: The anti-proliferative action of this compound has been investigated in MDR human colon cancer and mouse lymphoma cell lines.[1]
| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-Formylchromone derivative 6e | MCF-7 (Breast) | 2.97 | [14] |
| 3-Formylchromone derivative 6e | DU 145 (Prostate) | 3.11 | [14] |
| N-benzyl derivative 9f | MCF-7 (Breast) | 9.35 | [14] |
| N-benzyl derivative 9g | MCF-7 (Breast) | 9.58 | [14] |
Antimicrobial Activity
Derivatives of 3-formylchromone have demonstrated significant antibacterial and antifungal activities.[16][17][18]
-
Antibacterial: this compound and its derivatives have shown activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli, Vibrio parahaemolyticus) bacteria.[5][10][16]
-
Antifungal: The chromone scaffold is a known pharmacophore for antifungal agents.[18]
-
Antibiofilm: Halogenated formylchromones, in particular, have been shown to be effective in inhibiting biofilm formation.[16][19]
| Compound | Organism | MIC (µg/mL) | Reference |
| 6-Bromo-3-formylchromone (6B3FC) | V. parahaemolyticus | 20 | [19] |
| 6-Chloro-3-formylchromone (6C3FC) | V. parahaemolyticus | 20 | [19] |
| 6-Bromo-3-formylchromone | Uropathogenic E. coli | 20 | [20] |
| 6-Chloro-3-formylchromone | Uropathogenic E. coli | 20 | [20] |
| 3-Formyl-6-isopropylchromone | Uropathogenic E. coli | 50 | [20] |
Anti-inflammatory and Antioxidant Activities
The chromone nucleus is a well-established scaffold for anti-inflammatory and antioxidant agents.[12][21]
-
Inhibition of NO Production: Chromone derivatives have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated cells, with IC₅₀ values in the low micromolar range.[21]
-
Enzyme Inhibition: In silico studies suggest that 3-formylchromone derivatives may act as inhibitors of enzymes like COX and aldehyde oxidase, which are involved in inflammation and oxidative stress.[14][15]
Neuroprotective Activity
Certain chromone derivatives have been investigated for their potential in treating neurodegenerative diseases.
-
MAO-B Inhibition: 3-Styrylchromone derivatives are potent and selective inhibitors of monoamine oxidase B (MAO-B), a key target in neurodegenerative disorders.[22]
Conclusion
This compound represents a highly promising starting point for the development of novel therapeutic agents. Its straightforward synthesis and the versatility of its 3-formyl group provide a robust platform for generating extensive libraries of derivatives. The diverse biological activities reported for the chromone class of compounds, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscore the significant potential for future research and drug discovery efforts centered on this scaffold. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this compound and its analogues.
References
- 1. 3-甲酰基-6-甲基色酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | Krackeler Scientific, Inc. [krackeler.com]
- 3. benchchem.com [benchchem.com]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound | 42059-81-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. mdpi.com [mdpi.com]
- 12. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]
- 17. ijrar.org [ijrar.org]
- 18. researchgate.net [researchgate.net]
- 19. Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antimicrobial and antibiofilm activities of chromone derivatives against uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
The Synthesis of 3-Formylchromones: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chromone (B188151) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Among these, 3-formylchromones (also known as 4-oxo-4H-1-benzopyran-3-carboxaldehydes) stand out as crucial synthetic intermediates. Their trifunctional nature, possessing an electrophilic aldehyde group, a Michael acceptor system, and a reactive C2-C3 double bond, makes them versatile building blocks for the construction of complex heterocyclic systems. This technical guide provides an in-depth review of the synthesis of 3-formylchromones, with a focus on the predominant Vilsmeier-Haack reaction, supported by detailed experimental protocols and quantitative data.
Dominant Synthetic Pathway: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the most efficient and widely employed method for the one-step synthesis of 3-formylchromones from readily available substituted 2-hydroxyacetophenones.[1][2][3] This formylation reaction typically utilizes a Vilsmeier reagent, a chloroiminium salt, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1]
The key advantages of this method include its high efficiency, excellent yields (often in the range of 80-90%), and broad applicability to a diverse range of substituted 2-hydroxyacetophenones.[1] The reaction proceeds via a double formylation of the starting material, followed by an intramolecular cyclization and subsequent dehydration to yield the final 3-formylchromone product.[1][2]
Logical Workflow of the Vilsmeier-Haack Synthesis
Caption: Logical workflow for the synthesis of 3-formylchromones via the Vilsmeier-Haack reaction.
Quantitative Data on 3-Formylchromone Synthesis
The following tables summarize quantitative data for the synthesis of various substituted 3-formylchromones, primarily through the Vilsmeier-Haack reaction.
| Compound Name | R Substituent | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |
| 6-Chloro-3-formylchromone | 6-Cl | C₁₀H₅O₃Cl | 71 | 168 | [4] |
| 6-Chloro-8-nitro-3-formylchromone | 6-Cl, 8-NO₂ | C₁₀H₄NO₅Cl | 67 | 108 | [4] |
| 6-Chloro-8-bromo-3-formylchromone | 6-Cl, 8-Br | C₁₀H₄O₃ClBr | 65 | 155 | [4] |
| 6-Methyl-3-formylchromone | 6-CH₃ | C₁₁H₈O₃ | 73 | 173 | [4][5] |
| 6-Methyl-8-nitro-3-formylchromone | 6-CH₃, 8-NO₂ | C₁₁H₇NO₅ | 69 | 180 | [4] |
| 6-Methyl-8-bromo-3-formylchromone | 6-CH₃, 8-Br | C₁₁H₇O₃Br | 66 | 145 | [4] |
| 6-Nitro-3-formylchromone | 6-NO₂ | C₁₀H₅NO₅ | 70 | 160 | [4] |
| 7-Hydroxy-8-bromo-3-formylchromone | 7-OH, 8-Br | C₁₀H₅O₄Br | 74 | 210 | [4] |
Detailed Experimental Protocols
Protocol 1: General Synthesis of Substituted 3-Formylchromones via Vilsmeier-Haack Reaction
This protocol is a generalized procedure based on multiple cited sources.[1][3][4][5]
1. Vilsmeier Reagent Preparation:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (DMF, ~6.0 mL).
-
Cool the flask in an ice-water bath with continuous stirring.
-
Slowly add phosphorus oxychloride (POCl₃, ~2.0 mL, ~0.025 mol) dropwise to the cooled DMF, ensuring the temperature is maintained below 5 °C.[1]
-
After the addition is complete, stir the resulting mixture at a slightly elevated temperature (~50°C) for 1 hour to ensure complete formation of the Vilsmeier reagent.[1][3]
2. Reaction with Substrate:
-
To the prepared Vilsmeier reagent, add the substituted 2-hydroxyacetophenone (0.01 mol) with vigorous stirring.[4][5]
-
Allow the reaction mixture to stand at room temperature overnight.[4][5]
3. Product Isolation and Purification:
-
Decompose the reaction mixture by carefully pouring it into ice-cold water.[4][5]
-
A solid product will precipitate.
-
Collect the solid by filtration and wash with cold water.[5]
-
The crude product can be purified by crystallization from a suitable solvent, such as ethanol.[4]
Protocol 2: Synthesis of 2'-Hydroxy-5'-methylacetophenone via Fries Rearrangement (Precursor Synthesis)
The starting material, substituted 2-hydroxyacetophenones, can be synthesized via various methods. The Fries rearrangement of the corresponding phenyl acetate (B1210297) is a common approach.
Materials:
-
p-Cresyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice-cold water
-
Hydrochloric acid (HCl)
-
Glacial acetic acid
Procedure:
-
To a mixture of p-cresyl acetate and anhydrous aluminum chloride, heat the reaction mixture in an oil bath at 120°C for 45 minutes.[5]
-
After cooling, carefully decompose the reaction mixture by slowly adding it to ice-cold water containing a small amount of hydrochloric acid. A crude ketone will precipitate.[5]
-
To purify, dissolve the crude product in glacial acetic acid.
-
Induce crystallization by the dropwise addition of water with constant stirring.[5]
-
Collect the resulting solid by filtration, wash with cold water, and dry.[5]
Reactivity and Applications in Drug Discovery
3-Formylchromones are highly reactive molecules and serve as precursors to a vast array of heterocyclic systems.[1][2][6] The aldehyde group readily undergoes condensation reactions with various carbon and nitrogen nucleophiles.[2][7] These reactions include Knoevenagel condensations with active methylene (B1212753) compounds, leading to the formation of styrylchromones and other derivatives.[7][8] The chromone scaffold itself is of significant interest to medicinal chemists due to its association with diverse and potent biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The ability to readily synthesize a library of substituted 3-formylchromones allows for the exploration of structure-activity relationships and the development of novel therapeutic agents.
Reaction Pathways of 3-Formylchromones
Caption: Key reaction pathways of 3-formylchromones with various nucleophiles.
Conclusion
The synthesis of 3-formylchromones is a well-established and robust area of organic chemistry, with the Vilsmeier-Haack reaction providing a reliable and high-yielding route to these valuable intermediates. The detailed protocols and quantitative data presented in this guide offer a practical resource for researchers in synthetic and medicinal chemistry. The versatility of 3-formylchromones as precursors to a multitude of biologically active heterocyclic compounds underscores their continued importance in the field of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. sciforum.net [sciforum.net]
- 4. asianpubs.org [asianpubs.org]
- 5. benchchem.com [benchchem.com]
- 6. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. thieme-connect.de [thieme-connect.de]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 3-Formyl-6-methylchromone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formyl-6-methylchromone is a key heterocyclic building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a reactive aldehyde group at the 3-position and a methyl group at the 6-position of the chromone (B188151) scaffold, makes it a versatile precursor for synthesizing a diverse range of more complex molecules and heterocyclic systems with significant biological activities, including anti-inflammatory and antimicrobial properties.[1][2]
The most common and efficient method for preparing 3-formylchromones is the Vilsmeier-Haack reaction.[2][3] This one-step synthesis utilizes substituted 2-hydroxyacetophenones as starting materials.[2] This document provides a detailed protocol for the synthesis of this compound, beginning with the preparation of the necessary precursor, 2'-Hydroxy-5'-methylacetophenone (B74881), via the Fries Rearrangement, followed by its conversion to the target compound using the Vilsmeier-Haack reaction.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound and its precursor.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 2'-Hydroxy-5'-methylacetophenone | C₉H₁₀O₂ | 150.17 | ~76 | 50 |
| This compound | C₁₁H₈O₃ | 188.18 | 73 | 172-173[1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the starting material and the final product.
Protocol 1: Synthesis of 2'-Hydroxy-5'-methylacetophenone (Fries Rearrangement)
This protocol outlines the synthesis of the key starting material, 2'-hydroxy-5'-methylacetophenone, from p-cresyl acetate (B1210297).
Materials:
-
p-Cresyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice-cold water
-
Hydrochloric acid (HCl)
-
Glacial acetic acid
-
Standard laboratory glassware and heating apparatus (e.g., round-bottom flask, oil bath)
Procedure:
-
In a round-bottom flask, combine p-cresyl acetate (e.g., 50 mL) and anhydrous aluminum chloride (e.g., 120 g).[1]
-
Heat the reaction mixture in an oil bath at 120°C for 45 minutes.[1]
-
After cooling, carefully decompose the reaction mixture by slowly adding it to ice-cold water containing a small amount of hydrochloric acid. A crude ketone will precipitate.[1]
-
To purify, dissolve the crude product in glacial acetic acid.[1]
-
Induce crystallization by the dropwise addition of water with constant stirring.[1]
-
Collect the resulting greenish-white solid by filtration, wash with cold water, and dry.[1]
Protocol 2: Synthesis of this compound (Vilsmeier-Haack Reaction)
This protocol describes the conversion of 2'-hydroxy-5'-methylacetophenone to this compound. The Vilsmeier-Haack reaction proceeds through the formation of the Vilsmeier reagent, an electrophilic iminium species, which then reacts with the acetophenone (B1666503) to build the chromone ring and introduce the formyl group.[1][2]
Materials:
-
2'-Hydroxy-5'-methylacetophenone
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Ethanol (B145695) (for crystallization)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Cool dimethylformamide (e.g., 6.0 mL) in an ice-water bath.[1]
-
To the cooled DMF, add 2'-hydroxy-5'-methylacetophenone (0.01 mol, 1.50 g) with vigorous stirring.[1]
-
Slowly add phosphorus oxychloride (0.025 mol, 2.3 mL) dropwise to the mixture, maintaining the low temperature. A thick, pink-colored mass will form.[1][4]
-
Allow the reaction mixture to stand at room temperature overnight.[1][4]
-
Decompose the reaction mixture by carefully pouring it into ice-cold water. A solid product will precipitate.[1]
-
Collect the solid by filtration and recrystallize from ethanol to obtain the purified this compound.[1][4][5]
Visualizations
Caption: Overall experimental workflow for the two-step synthesis.
Caption: Key steps in the Vilsmeier-Haack reaction mechanism.
References
Application Notes and Protocols for the Synthesis of 3-Formyl-6-methylchromone via Vilsmeier-Haack Reaction
Introduction
3-Formyl-6-methylchromone is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science.[1] The chromone (B188151) scaffold and its derivatives are of significant interest due to their diverse and potent biological activities, including anti-inflammatory and antimicrobial properties.[2] The presence of a reactive aldehyde group at the 3-position and a methyl group at the 6-position allows for a wide range of chemical modifications, making it a versatile precursor for the synthesis of more complex molecules.[1] The Vilsmeier-Haack reaction is a highly efficient and widely employed one-step method for the synthesis of 3-formylchromones from substituted 2-hydroxyacetophenones.[2][3] This method offers high efficiency, good to excellent yields, and versatility in synthesizing a diverse library of 3-formylchromone derivatives.[2]
This document provides detailed application notes and protocols for the preparation of this compound, targeting researchers, scientists, and professionals in drug development.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of the precursor, 2'-Hydroxy-5'-methylacetophenone (B74881), and the final product, this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Reference |
| 2'-Hydroxy-5'-methylacetophenone | C₉H₁₀O₂ | 150.17 | ~76 | 50 | General Organic Chemistry Procedures |
| This compound | C₁₁H₈O₃ | 188.18 | 73 | 173 | Nandgaonkar et al., 2005[1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the starting material and the final product.
Protocol 1: Synthesis of 2'-Hydroxy-5'-methylacetophenone via Fries Rearrangement
This protocol describes the synthesis of the starting material, 2'-hydroxy-5'-methylacetophenone, from p-cresyl acetate (B1210297).
Materials:
-
p-Cresyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice-cold water
-
Hydrochloric acid (HCl)
-
Glacial acetic acid
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, combine p-cresyl acetate (e.g., 50 mL) and anhydrous aluminum chloride (e.g., 120 g).
-
Heat the reaction mixture in an oil bath at 120°C for 45 minutes.[1]
-
After cooling, carefully decompose the reaction mixture by slowly adding it to ice-cold water containing a small amount of hydrochloric acid. A crude ketone will precipitate.[1]
-
To purify, dissolve the crude product in glacial acetic acid.
-
Induce crystallization by the dropwise addition of water with constant stirring.
-
Collect the resulting greenish-white solid by filtration, wash with cold water, and dry.[1]
Protocol 2: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol details the formylation of 2'-hydroxy-5'-methylacetophenone to yield this compound.[1]
Materials:
-
2'-Hydroxy-5'-methylacetophenone
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Cool dimethylformamide (e.g., 6.0 mL) in an ice-water bath.
-
To the cooled DMF, add 2'-hydroxy-5'-methylacetophenone (0.01 mol, 1.50 g) with vigorous stirring.[1]
-
Slowly add phosphorus oxychloride (0.025 mol, 2.3 mL) dropwise to the mixture, maintaining the low temperature.[1]
-
After the addition is complete, a thick, pink-colored mass will form.[1]
-
Allow the reaction mixture to stand at room temperature overnight.[1]
-
Decompose the reaction mixture by carefully pouring it into ice-cold water. A solid product will precipitate.[1]
-
Collect the solid by filtration.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.[1]
Visualizations
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic chloroiminium salt, known as the Vilsmeier reagent, from DMF and POCl₃.[2][4][5] This reagent then reacts with the 2-hydroxyacetophenone (B1195853) in a process involving double formylation, followed by intramolecular cyclization and dehydration to yield the final 3-formylchromone product.[2][3]
Caption: Vilsmeier-Haack reaction mechanism for this compound synthesis.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Three-Component Reactions Involving 3-Formyl-6-methylchromone: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for three-component reactions utilizing 3-Formyl-6-methylchromone as a key building block. The chromone (B188151) scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize diverse libraries of complex molecules from simple precursors in a single step, making them highly valuable in drug discovery programs.[4]
This guide focuses on two primary classes of three-component reactions involving this compound:
-
Synthesis of Chromone-Containing α-Aminophosphine Oxides and Phosphinoyl-Functionalized 3-Aminomethylene Chromanones: A catalyst-free approach that yields novel chromone derivatives with potential cytotoxic activities.[4][5]
-
Kabachnik-Fields Reaction for the Synthesis of α-Aminophosphonate-Chromone Hybrids: A microwave-assisted, solvent-free method to produce α-aminophosphonates, which are known for their diverse biological applications.
Synthesis of α-Aminophosphine Oxides and 3-Aminomethylene Chromanones
A robust, catalyst-free, three-component reaction of this compound, primary amines, and secondary phosphine (B1218219) oxides allows for the selective synthesis of two distinct product classes depending on the reaction temperature and the nature of the amine.[4][5]
-
At ambient temperature , the reaction with aromatic amines yields chromonyl-substituted α-aminophosphine oxides .
-
At elevated temperatures (80°C) , aliphatic amines lead to the formation of phosphinoyl-functionalized 3-aminomethylene chromanones through a ring-opening mechanism.[4]
Application Notes:
The synthesized phosphinoyl-functionalized 3-aminomethylene chromanones have been evaluated for their in vitro cytotoxicity against several human cancer cell lines. Notably, several derivatives demonstrated modest activity against the human promyelocytic leukemia (HL-60) cell line, highlighting their potential as starting points for the development of novel anticancer agents.[1][4][5] The chromone core, combined with the aminophosphine (B1255530) oxide moiety, presents a unique pharmacophore for further optimization and structure-activity relationship (SAR) studies.
Experimental Protocols:
Protocol 1.1: General Procedure for the Synthesis of Chromonyl-Substituted α-Aminophosphine Oxides (e.g., 1b)
-
To a solution of this compound (1 mmol, 188.2 mg) in acetonitrile (B52724) (5 mL), add the primary aromatic amine (e.g., aniline, 1 mmol, 93.1 mg) and the secondary phosphine oxide (e.g., diphenylphosphine (B32561) oxide, 1 mmol, 202.2 mg).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the precipitate formed is collected by filtration.
-
Wash the solid with cold acetonitrile and dry under vacuum to afford the pure product.
Protocol 1.2: General Procedure for the Synthesis of Phosphinoyl-Functionalized 3-Aminomethylene Chromanones (e.g., 2a)
-
In a microwave reactor vial, combine this compound (1 mmol, 188.2 mg), the primary aliphatic amine (e.g., butylamine, 1 mmol, 73.1 mg), and the secondary phosphine oxide (e.g., diphenylphosphine oxide, 1 mmol, 202.2 mg) in acetonitrile (5 mL).
-
Seal the vial and heat the mixture to 80°C under microwave irradiation for 1 hour.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to yield the final product.
Data Presentation:
Table 1: Synthesis of Chromonyl-Substituted α-Aminophosphine Oxides. [4][5]
| Entry | Amine | Secondary Phosphine Oxide | Product | Yield (%) |
| 1 | Aniline | Diphenylphosphine oxide | 1b | 94 |
| 2 | 4-Methoxy-aniline | Diphenylphosphine oxide | 1c | 95 |
| 3 | 4-Chloro-aniline | Diphenylphosphine oxide | 1d | 93 |
| 4 | Aniline | Bis(p-tolyl)phosphine oxide | 4 | 95 |
| 5 | Aniline | Bis(3,5-dimethylphenyl)phosphine oxide | 5 | 93 |
Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of Selected 3-Aminomethylene Chromanones. [1][4][5]
| Compound | A549 (Human Lung Adenocarcinoma) | NIH/3T3 (Mouse Fibroblast) | HL-60 (Human Promyelocytic Leukemia) |
| 2a (R=Butyl) | >100 | >100 | 45.3 |
| 2c (R=Benzyl) | >100 | >100 | 38.7 |
| 2f (R=2-OH-ethyl) | >100 | >100 | 65.1 |
| Doxorubicin | 0.8 | 1.2 | 0.4 |
Visualization:
Caption: Proposed reaction pathways for the three-component reaction.
Kabachnik-Fields Synthesis of α-Aminophosphonate-Chromone Hybrids
The Kabachnik-Fields reaction is a one-pot synthesis of α-aminophosphonates from an aldehyde, an amine, and a phosphite (B83602). A green, efficient, solvent-free, and microwave-assisted protocol has been developed for the synthesis of novel α-aminophosphonate-chromone hybrids.[6] This method offers high yields and short reaction times without the need for column chromatography.
Application Notes:
α-Aminophosphonates are structural analogs of α-amino acids and are known to exhibit a wide range of biological activities, including enzyme inhibition, and antibacterial and antitumor effects.[3] Chromone-bearing α-aminophosphonates, in particular, have shown potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, which are key targets in the management of Alzheimer's disease.[7] The synthesized library of compounds can be screened for various biological activities, particularly as neuroprotective agents.
Experimental Protocols:
Protocol 2.1: General Procedure for the Microwave-Assisted Synthesis of α-Aminophosphonate-Chromone Hybrids
-
In a 10 mL microwave vial, place this compound (1 mmol, 188.2 mg), the desired primary amine (1 mmol), and diethyl phosphite (1 mmol, 138.1 mg).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 100°C for 1 hour.
-
After the reaction, allow the mixture to cool to room temperature.
-
Add diethyl ether (5 mL) to the solidified reaction mixture and stir for 10 minutes.
-
Collect the resulting precipitate by filtration, wash with diethyl ether, and dry to obtain the pure α-aminophosphonate product.
Data Presentation:
Table 3: Microwave-Assisted Synthesis of α-Aminophosphonate-Chromone Hybrids. [6]
| Entry | Amine | Phosphite | Product | Yield (%) |
| 1 | Butylamine | Diethyl phosphite | 10 | 86 |
| 2 | Benzylamine | Diethyl phosphite | 14 | 69 |
| 3 | Aniline | Diethyl phosphite | 16 | 85 |
| 4 | 4-Methoxy-aniline | Diethyl phosphite | 17 | 74 |
| 5 | 4-Chloro-aniline | Diethyl phosphite | 18 | 70 |
| 6 | Butylamine | Dibutyl phosphite | 12 | 80 |
Visualization:
Caption: Experimental workflow for the synthesis of α-aminophosphonates.
Four-Component Synthesis of Chromone-Substituted Pyranopyrazoles
Pyranopyrazoles are a significant class of heterocyclic compounds with diverse pharmacological properties. A versatile one-pot, four-component reaction of an aldehyde, ethyl acetoacetate (B1235776), hydrazine (B178648) hydrate (B1144303), and malononitrile (B47326) provides an efficient route to this scaffold. By employing this compound as the aldehyde component, novel chromone-fused pyranopyrazoles can be synthesized.
Application Notes:
The pyranopyrazole core is associated with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Fusing this active core with the chromone moiety is a promising strategy for developing new therapeutic agents with potentially enhanced or novel mechanisms of action. The resulting library of compounds serves as an excellent platform for screening against various biological targets.
Experimental Protocols:
Protocol 3.1: Representative Procedure for the Synthesis of 6-Amino-4-(6-methyl-4-oxo-4H-chromen-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Note: This is a general protocol adapted for this compound based on established methods for other aldehydes.
-
In a round-bottom flask, dissolve this compound (1 mmol, 188.2 mg), ethyl acetoacetate (1 mmol, 130.1 mg), and malononitrile (1 mmol, 66.1 mg) in ethanol (B145695) (10 mL).
-
Add hydrazine hydrate (1 mmol, 50.1 mg) to the mixture.
-
Add a catalytic amount of a base, such as piperidine (B6355638) (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring completion by TLC.
-
After cooling, the solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry to obtain the target pyranopyrazole derivative.
Visualization:
Caption: Logical flow of the four-component pyranopyrazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. sciensage.info [sciensage.info]
- 3. jetir.org [jetir.org]
- 4. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactions of 3-formylchromone with active methylene and methyl compounds and some subsequent reactions of the resulting condensation products - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Precursor: 3-Formyl-6-methylchromone in Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Formyl-6-methylchromone is a highly versatile heterocyclic building block that serves as a pivotal precursor in the synthesis of a diverse array of biologically active molecules. Its unique chemical architecture, featuring a reactive formyl group at the 3-position and a methyl group at the 6-position of the chromone (B188151) scaffold, allows for extensive chemical modifications. This adaptability makes it a compound of significant interest in medicinal chemistry for the development of novel therapeutic agents with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antioxidant properties. These application notes provide a comprehensive overview of its utility, supported by detailed experimental protocols and quantitative data to guide researchers in harnessing the potential of this valuable scaffold.
Application Notes
Antimicrobial Drug Discovery
Derivatives of this compound have demonstrated significant potential as antimicrobial agents. The formyl group serves as a convenient handle for the synthesis of various Schiff bases, hydrazones, and other heterocyclic systems which have shown potent activity against a range of bacterial and fungal pathogens.
Notably, halogenated derivatives of 3-formylchromone, such as 6-bromo-3-formylchromone and 6-chloro-3-formylchromone, have been identified as active antibacterial and antibiofilm compounds. These compounds exhibit minimum inhibitory concentrations (MICs) as low as 20 µg/mL against pathogenic bacteria like Vibrio parahaemolyticus and uropathogenic Escherichia coli[1]. The mechanism of action often involves the inhibition of crucial bacterial processes such as quorum sensing and virulence factor production[1]. For instance, these derivatives have been shown to downregulate the expression of genes associated with biofilm formation, motility, and toxin production[1].
Anticancer Drug Development
The chromone scaffold is a well-established pharmacophore in the design of anticancer agents, and this compound provides a valuable starting point for the synthesis of novel cytotoxic compounds. A number of its derivatives have exhibited potent antiproliferative activity against various cancer cell lines.
One of the key mechanisms of action for these anticancer derivatives is the inhibition of topoisomerase II, an essential enzyme involved in DNA replication and chromosome segregation[2]. By stabilizing the topoisomerase II-DNA cleavage complex, these compounds induce DNA damage and trigger apoptosis in cancer cells. Furthermore, 3-formylchromone itself has been shown to impede the STAT3 signaling pathway, a critical mediator of cancer cell proliferation, survival, and angiogenesis.
Antioxidant Properties
The chromone nucleus is also associated with antioxidant activity. While 3-formylchromone itself may not be a potent antioxidant, its derivatives, particularly those incorporating hydroxyl groups, can exhibit significant radical scavenging properties. The position of the hydroxyl group on the chromone ring plays a crucial role in determining the antioxidant potential.
Quantitative Data Summary
The following tables summarize the biological activity of this compound and its derivatives.
Table 1: Antimicrobial Activity of 3-Formylchromone Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 6-Bromo-3-formylchromone | Vibrio parahaemolyticus | 20 | [1] |
| 6-Chloro-3-formylchromone | Vibrio parahaemolyticus | 20 | [1] |
| 3-Formyl-6-isopropylchromone | Uropathogenic E. coli | 50 | [1] |
| 6-Bromo-3-formylchromone | Uropathogenic E. coli | 20 | [1] |
| 6-Chloro-3-formylchromone | Uropathogenic E. coli | 20 | [1] |
Table 2: Anticancer Activity of 3-Formylchromone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound derivative (unspecified) | Human promyelocytic leukemia (HL60) | Modest Activity | [3] |
| 6-Chloro-2-pyrrolidino-3-formyl-chromone | Ehrlich ascites carcinoma (EAC) | Promising Activity | [2] |
| 6-Chloro-2-morpholino-3-formyl-chromone | Ehrlich ascites carcinoma (EAC) | Promising Activity | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol describes the synthesis of the title compound from 2'-hydroxy-5'-methylacetophenone (B74881).
Materials:
-
2'-Hydroxy-5'-methylacetophenone
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, cool dimethylformamide (e.g., 10 mL) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (e.g., 3 mL) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 2'-hydroxy-5'-methylacetophenone (e.g., 2 g) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent.
-
Heat the reaction mixture to 60-70 °C and maintain for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it slowly into ice-cold water with vigorous stirring.
-
A solid precipitate of this compound will form.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This protocol outlines the procedure for assessing the antimicrobial activity of synthesized compounds.
Materials:
-
Synthesized chromone derivatives
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare a bacterial inoculum adjusted to a concentration of 5 x 10⁵ CFU/mL in MHB.
-
Add the bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 3: MTT Assay for Anticancer Activity
This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized chromone derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow attachment.
-
Treat the cells with various concentrations of the synthesized compounds (prepared by serial dilution from a stock solution in DMSO) and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for synthesis and biological evaluation.
Caption: Inhibition of the STAT3 signaling pathway by 3-formylchromone derivatives.
Caption: Mechanism of quorum sensing inhibition.
References
- 1. Antimicrobial and antibiofilm activities of chromone derivatives against uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 3-Formyl-6-methylchromone in the Development of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formyl-6-methylchromone is a versatile heterocyclic building block that serves as a crucial precursor in the synthesis of a wide array of fluorescent probes.[1][2] Its unique chromone (B188151) structure, featuring a reactive aldehyde group at the 3-position and a methyl group at the 6-position, allows for diverse chemical modifications.[1][2] This adaptability makes it an ideal scaffold for designing sensitive and selective fluorescent sensors for various analytes, particularly metal ions.[2][3] Chromone-based probes are valued for their favorable photophysical properties, including good quantum yields and photostability.[4][5] This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in the development of fluorescent probes for metal ion detection.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the Fries Rearrangement of p-cresyl acetate (B1210297) to form 2'-hydroxy-5'-methylacetophenone (B74881), followed by a Vilsmeier-Haack reaction.[1]
Diagram of Synthesis Pathway
Caption: Synthesis of this compound.
Quantitative Data for Synthesis
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 2'-Hydroxy-5'-methylacetophenone | C₉H₁₀O₂ | 150.17 | ~76 | 50 |
| This compound | C₁₁H₈O₃ | 188.18 | 73 | 173[1][6] |
Experimental Protocols
Protocol 1: Synthesis of 2'-Hydroxy-5'-methylacetophenone (Fries Rearrangement) [1]
-
Reaction Setup: In a round-bottom flask, combine p-cresyl acetate (50 mL) and anhydrous aluminum chloride (120 g).
-
Heating: Heat the reaction mixture in an oil bath at 120°C for 45 minutes.
-
Decomposition: After cooling, slowly and carefully add the reaction mixture to ice-cold water containing a small amount of hydrochloric acid to decompose the complex. A crude ketone will precipitate.
-
Purification: Dissolve the crude product in glacial acetic acid. Induce crystallization by the dropwise addition of water with constant stirring.
-
Isolation: Collect the resulting greenish-white solid by filtration, wash with cold water, and dry.
Protocol 2: Synthesis of this compound (Vilsmeier-Haack Reaction) [1][6]
-
Reagent Preparation: Cool dimethylformamide (DMF, 6.0 mL) in an ice-water bath.
-
Addition of Starting Material: To the cooled DMF, add 2'-hydroxy-5'-methylacetophenone (0.01 mol, 1.50 g) with vigorous stirring.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 0.025 mol, 2.3 mL) dropwise to the mixture, maintaining a low temperature. A thick, pink-colored mass will form.
-
Reaction: Allow the reaction mixture to stand at room temperature overnight.
-
Decomposition and Precipitation: Decompose the reaction mixture by carefully pouring it into ice-cold water. A solid product will precipitate.
-
Isolation and Crystallization: Collect the solid by filtration and crystallize from ethanol (B145695) to yield this compound.[6]
Application in Fluorescent Probe Development for Metal Ion Detection
This compound is an excellent precursor for developing fluorescent probes, often through the formation of Schiff base derivatives.[3][4] The aldehyde group readily condenses with various amines to introduce specific metal ion binding sites.[3] The resulting probes can exhibit a "turn-on" or "turn-off" fluorescence response upon metal ion binding.
General Mechanism of a "Turn-Off" Fluorescent Probe
Caption: Mechanism of a "turn-off" fluorescent probe.
Quantitative Data for this compound-Based Probes
| Probe Derivative | Analyte | Sensing Mechanism | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) | Solvent System |
| Chromone-based Schiff Base (CP) | Fe³⁺ | Fluorescence "turn-off" | 345 | 439 | 0.044 µmol·L⁻¹ | DMSO/H₂O (4:1, v/v)[3] |
| Chromone-based Schiff Base (SL) | Cu²⁺ | Colorimetric | - | - | 7.03 µM | Not specified[3] |
| Chromone-based Schiff Base (SL) | Fe³⁺ | Colorimetric | - | - | 5.16 µM | Not specified[3] |
| Chromone-based Schiff Base (SL) | V⁵⁺ | Colorimetric | - | - | 5.94 µM | Not specified[3] |
| Chromone-based Probe (R) | Al³⁺ | Colorimetric & "turn-on" fluorescence | Not specified | Not specified | Not specified | Not specified[3] |
| Schiff Base with 2-amino benzimidazole | Hg²⁺ | Ratiometric fluorescence | ~360 | 492 | Not specified | DMSO:H₂O (9:1, v/v)[7] |
Experimental Protocols for Metal Ion Detection
Protocol 3: Synthesis of a Chromone-Based Schiff Base Fluorescent Probe (General Procedure) [3]
-
Preparation of Reactants: Prepare a suspension of the desired amine-containing intermediate (e.g., a pyridine-4-carboxaldehyde derived intermediate, 1.72 mmol) in 10 mL of ethanol (EtOH) in a round-bottom flask. Separately, prepare a solution of this compound in 5 mL of EtOH.
-
Reaction: Place the flask containing the amine suspension in an ice bath and begin stirring. Add the this compound solution dropwise over 5 minutes.
-
Stirring: Continue stirring the reaction mixture for 8 hours in the ice bath.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: Upon completion, isolate the product by filtration.
-
Washing and Drying: Wash the solid product with cold EtOH and dry under a vacuum to obtain the final probe.
Protocol 4: General Procedure for Metal Ion Sensing [3]
-
Stock Solutions: Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO) and stock solutions of various metal ions (e.g., 10 mM in deionized water).
-
Working Solution: Prepare a working solution of the probe (e.g., 10 µmol·L⁻¹) in the desired solvent system (e.g., DMSO/H₂O, 4:1, v/v).
-
Blank Measurement: Transfer 3 mL of the probe's working solution to a quartz cuvette and record the fluorescence emission spectrum at the appropriate excitation wavelength.
-
Titration Experiment: To the cuvette containing the probe solution, incrementally add small aliquots of the target metal ion stock solution. After each addition, mix gently and record the fluorescence emission spectrum. Continue until the fluorescence intensity reaches a plateau.
-
Selectivity Experiment: To separate 3 mL aliquots of the probe's working solution, add an excess (e.g., 10 equivalents) of different metal ion solutions. Record the fluorescence emission spectrum for each and compare the change in fluorescence intensity to that observed with the primary target analyte.
Workflow for Metal Ion Detection
Caption: Experimental workflow for metal ion detection.
Conclusion
This compound is a valuable and versatile platform for the development of novel fluorescent probes. Its straightforward synthesis and the reactivity of its formyl group allow for the creation of a diverse library of sensors with tailored specificities for various analytes, particularly metal ions. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to utilize this compound in their sensing and imaging applications.
References
Applications of 3-Formyl-6-methylchromone in Agrochemical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formyl-6-methylchromone is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry and, increasingly, in agrochemical research.[1] Its unique chemical structure, featuring a reactive aldehyde group on the chromone (B188151) scaffold, allows for diverse chemical modifications, leading to the synthesis of novel compounds with a wide range of biological activities. This document provides detailed application notes and experimental protocols for researchers exploring the potential of this compound and its derivatives as novel fungicides, herbicides, and insecticides. The chromone core itself is a well-established pharmacophore found in many natural and synthetic bioactive compounds, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer properties. In the context of agriculture, these properties translate into promising avenues for the development of new crop protection agents.
I. Fungicidal Applications
Derivatives of this compound have shown notable potential as antifungal agents against various plant pathogens. The ability to synthesize a wide array of derivatives, such as Schiff bases, thiosemicarbazones, and others, allows for the fine-tuning of their fungicidal spectrum and efficacy.
Application Note: Fungicidal Activity of Chromone Derivatives
Research has demonstrated that chromone derivatives, including those synthesized from 3-formylchromones, exhibit significant fungicidal activity. For instance, 3-iodochromone derivatives have been successfully synthesized and screened for their effectiveness against the plant pathogen Sclerotium rolfsii, with some derivatives showing potent activity.[2] The mechanism of action for many chromone-based fungicides is believed to involve the inhibition of crucial fungal enzymes or disruption of the cell membrane. The versatility of the 3-formyl group allows for the introduction of various functionalities that can enhance this activity.
Quantitative Data: Fungicidal Activity of Chromone Derivatives
| Compound Class | Target Pathogen | Bioassay Method | Activity Metric (Example) | Reference |
| 3-Iodochromone Derivatives | Sclerotium rolfsii | Poisoned Food Technique | ED50 = 8.43 mg L⁻¹ (for 6,8-Dichloro-3-iodochromone) | [2] |
| 2-Indazol-1-yl-chromen-4-one Derivatives | Sclerotium rolfsii | Poisoned Food Technique | ED50 = 10.10 mg L⁻¹ | [3][4] |
| 2-Indazol-1-yl-chromen-4-one Derivatives | Fusarium oxysporum | Poisoned Food Technique | ED50 = 27.82 mg L⁻¹ | [3][4] |
| Flavonoid from Pseudognaphalium robustum | Botrytis cinerea | Mycelial Growth Inhibition | 30% inhibition at 40 µg/mL | [5] |
| Phenylpropanoids derived from eugenol | Botrytis cinerea | Mycelial Growth Inhibition | IC50 = 31-95 ppm | [6] |
Experimental Protocol: In Vitro Fungicidal Bioassay (Poisoned Food Technique)
This protocol is adapted from methodologies used for screening novel fungicidal compounds against soil-borne and foliar pathogens.[3][4]
1. Materials:
- Potato Dextrose Agar (PDA) medium
- Pure cultures of test fungi (e.g., Sclerotium rolfsii, Fusarium oxysporum, Botrytis cinerea)
- This compound or its derivatives
- Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
- Sterile Petri dishes (90 mm)
- Sterile cork borer (5 mm)
- Incubator
2. Procedure:
- Stock Solution Preparation: Prepare a stock solution (e.g., 10,000 mg L⁻¹) of the test compound in DMSO.
- Poisoned Medium Preparation: Autoclave the PDA medium and cool it to 45-50°C. Add the required volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 6.25, 12.5, 25, 50, 100 mg L⁻¹). A control plate should be prepared with an equivalent amount of DMSO without the test compound. Pour the medium into sterile Petri dishes.
- Fungal Inoculation: Once the medium has solidified, place a 5 mm mycelial disc, taken from the periphery of a 7-day-old culture of the test fungus, at the center of each plate.
- Incubation: Incubate the plates at 25 ± 1°C until the fungal growth in the control plate is complete.
- Data Collection: Measure the mycelial growth diameter (in mm) in both treated and control plates.
- Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:
- % Inhibition = ((C - T) / C) * 100
- Where: C = Mycelial growth in control, T = Mycelial growth in treatment.
- ED50 Determination: Determine the ED50 value (the concentration that inhibits 50% of mycelial growth) by probit analysis of the inhibition data.
II. Herbicidal and Plant Growth Regulatory Applications
The chromone scaffold is also being investigated for its phytotoxic and plant growth regulatory effects. Certain chromone derivatives have demonstrated herbicidal activity against a range of weed species.
Application Note: Herbicidal Potential of Chromone Derivatives
Natural and synthetic chromones have been identified as having phytotoxic properties. For example, visnagin, a natural chromone, has shown non-selective, post-emergence herbicidal effects on various grass and broadleaf weeds.[7] This suggests that the chromone skeleton can serve as a template for the development of new herbicides. The derivatization of this compound could lead to compounds with selective herbicidal activity or novel modes of action, which are crucial for managing herbicide-resistant weeds.
Experimental Protocol: Post-Emergence Herbicidal Activity Bioassay
This protocol provides a general method for assessing the post-emergence herbicidal activity of novel compounds.[8]
1. Materials:
- Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and crop species for selectivity testing.
- Pots with a sterile soil mix.
- Controlled environment chamber or greenhouse.
- This compound or its derivatives.
- Acetone or DMSO for stock solution preparation.
- Surfactant (e.g., Tween 20).
- Foliar spray applicator.
2. Procedure:
- Plant Growth: Sow the seeds of the test plants in pots and grow them in a controlled environment (e.g., 25°C, 16-hour photoperiod) until they reach the 2-3 leaf stage.
- Test Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent. Dilute the stock solution with water containing a surfactant (e.g., 0.1% v/v) to achieve a range of test concentrations (e.g., 50 to 250 g a.i. ha⁻¹).[9] A control group should be treated with the solvent and surfactant solution only.
- Herbicide Application: Apply the test solutions as a foliar spray to the plants until runoff.
- Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal effects, such as chlorosis, necrosis, and growth inhibition, on a scale of 0% (no effect) to 100% (complete kill).
- Data Analysis: Determine the effective dose (ED) values (e.g., ED50 for 50% growth reduction) by analyzing the dose-response data.
III. Insecticidal Applications
The exploration of chromone derivatives as insecticides is an emerging area of research. By modifying the this compound core, it is possible to design molecules that target specific physiological processes in insects.
Application Note: Insecticidal Activity of Chromone Derivatives
Diacylhydrazine analogues incorporating a chromone moiety have been synthesized and shown to possess insect growth regulatory activity.[8] Furthermore, Schiff base and thiosemicarbazone derivatives of various heterocyclic compounds are known to exhibit insecticidal properties. The synthesis of such derivatives from this compound is a promising strategy for the discovery of new insecticidal agents. The mode of action could potentially involve the inhibition of key enzymes like acetylcholinesterase or interference with insect hormone signaling pathways.
Experimental Protocol: Insecticidal Activity Screening (Leaf-Dipping Method)
This protocol is a common method for evaluating the insecticidal activity of compounds against chewing insects.[10]
1. Materials:
- Test insects (e.g., larvae of Mythimna separata).
- Fresh, untreated host plant leaves.
- This compound or its derivatives.
- Acetone or other suitable solvent for stock solution.
- Surfactant.
- Petri dishes or ventilated containers.
2. Procedure:
- Test Solution Preparation: Prepare a series of concentrations of the test compound in a solvent-water mixture containing a surfactant.
- Leaf Treatment: Dip the host plant leaves into the test solutions for a few seconds and then allow them to air dry. For the control, dip leaves in the solvent-water-surfactant mixture without the test compound.
- Insect Exposure: Place the treated leaves in Petri dishes or containers. Introduce a known number of test insect larvae into each container.
- Incubation: Maintain the containers under controlled conditions (e.g., 25°C, appropriate humidity and photoperiod).
- Mortality Assessment: Record the number of dead larvae at specific time intervals (e.g., 24, 48, and 72 hours) after treatment.
- Data Analysis: Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula. Determine the LC50 (lethal concentration for 50% of the population) through probit analysis.
Synthesis Protocols for this compound and its Derivatives
Protocol 1: Synthesis of this compound
This synthesis is typically achieved via the Vilsmeier-Haack reaction.[1]
1. Materials:
- 2'-Hydroxy-5'-methylacetophenone (B74881)
- Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl₃)
- Ice-cold water
- Ethanol
2. Procedure:
- Cool DMF in an ice-water bath.
- With vigorous stirring, add 2'-hydroxy-5'-methylacetophenone to the cooled DMF.
- Slowly add phosphorus oxychloride dropwise while maintaining the low temperature. A thick, pink-colored mass will form.
- Allow the reaction mixture to stand at room temperature overnight.
- Decompose the reaction mixture by carefully pouring it into ice-cold water, which will cause the product to precipitate.
- Collect the solid product by filtration and recrystallize from ethanol.
Protocol 2: General Synthesis of Schiff Base Derivatives
1. Materials:
- This compound
- Appropriate primary amine (e.g., aniline, substituted anilines)
- Ethanol or methanol (B129727) as solvent
- Glacial acetic acid (catalytic amount)
2. Procedure:
- Dissolve this compound in ethanol.
- Add an equimolar amount of the primary amine to the solution.
- Add a few drops of glacial acetic acid as a catalyst.
- Reflux the reaction mixture for a few hours, monitoring the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate.
- Collect the solid by filtration and recrystallize from a suitable solvent.
Protocol 3: General Synthesis of Thiosemicarbazone Derivatives
1. Materials:
- This compound
- Thiosemicarbazide (B42300) or N-substituted thiosemicarbazide
- Ethanol or methanol as solvent
- Catalyst (e.g., a few drops of concentrated acid)
2. Procedure:
- Dissolve this compound in hot ethanol.
- In a separate flask, dissolve an equimolar amount of thiosemicarbazide in hot ethanol.
- Add the thiosemicarbazide solution to the this compound solution.
- Add a catalytic amount of acid and reflux the mixture for several hours.
- Monitor the reaction by TLC.
- Upon completion, cool the reaction mixture. The thiosemicarbazone derivative will precipitate.
- Filter the solid, wash with cold ethanol, and dry.
Visualizations
Synthesis Workflow for this compound Derivatives
Caption: Synthetic pathways to this compound and its derivatives.
Agrochemical Screening Workflow
Caption: Workflow for agrochemical screening of this compound.
Logical Relationship of Chromone Derivatives in Agrochemical Research
Caption: Relationship between chromone structure and agrochemical potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel indazolylchromones: synthesis, fungicidal evaluation, molecular docking and aquatic toxicity prediction [frontiersin.org]
- 4. Novel indazolylchromones: synthesis, fungicidal evaluation, molecular docking and aquatic toxicity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fungitoxicity against Botrytis cinerea of a Flavonoid Isolated from Pseudognaphalium robustum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Activity of Eugenol Derivatives against Botrytis Cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2017115333A1 - Herbicidal composition comprising chromone derivatives and a method for weed control - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Herbicides as Weed Control Agents: State of the Art: II. Recent Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Kabachnik-Fields Reaction with 3-Formyl-6-methylchromone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Kabachnik-Fields reaction utilizing 3-Formyl-6-methylchromone to synthesize novel α-aminophosphonates and related compounds. This multicomponent reaction offers an efficient pathway to generate structurally diverse molecules with potential applications in medicinal chemistry and drug discovery.
Introduction
The Kabachnik-Fields reaction is a three-component condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound, such as a dialkyl phosphite (B83602) or a secondary phosphine (B1218219) oxide, to form α-aminophosphonates.[1] These products are of significant interest as they are structural analogs of α-amino acids and exhibit a wide range of biological activities, including antibacterial, antiviral, and antitumor properties.[2] this compound is a versatile substrate in this reaction, possessing multiple electrophilic sites that can be targeted to create a diverse library of chromone-containing heterocyclic compounds.[3]
This document outlines catalyst-free and microwave-assisted protocols for the Kabachnik-Fields reaction with this compound, providing detailed experimental procedures and summarizing key quantitative data.
Reaction Mechanism
The Kabachnik-Fields reaction with this compound can proceed through two primary mechanistic pathways, largely dependent on the reaction conditions and the nature of the reactants.[4]
-
Path I (Imine Intermediate): The reaction is initiated by the formation of an imine (Schiff base) from the condensation of this compound and a primary amine. Subsequent nucleophilic addition of the hydrophosphoryl compound to the imine C=N double bond yields the final α-aminophosphonate product.[1]
-
Path II (α-Hydroxyphosphonate Intermediate): Alternatively, the hydrophosphoryl compound can first add to the carbonyl group of the this compound to form an α-hydroxyphosphonate intermediate.[4] This intermediate then undergoes nucleophilic substitution by the amine to afford the α-aminophosphonate.[2]
The reaction pathway can be influenced by the basicity of the amine. Weakly basic amines, such as anilines, tend to favor the formation of the imine intermediate.[5]
Caption: Proposed Mechanistic Pathways for the Kabachnik-Fields Reaction.
Experimental Protocols
Protocol 1: Catalyst-Free Synthesis of Chromonyl-Substituted α-Aminophosphine Oxides
This protocol describes a mild and efficient catalyst-free method for the synthesis of chromonyl-substituted α-aminophosphine oxides at ambient temperature.[6]
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, p-anisidine, 4-chloroaniline)
-
Secondary phosphine oxide (e.g., diphenylphosphine (B32561) oxide, bis(p-tolyl)phosphine oxide)
-
Acetonitrile (solvent)
Procedure:
-
To a solution of this compound (1 mmol) in acetonitrile, add the primary amine (1 mmol) and the secondary phosphine oxide (1 mmol).
-
Stir the reaction mixture at 25 °C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can typically be isolated by filtration. If necessary, concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Note: When using aliphatic amines or aminoalcohols at elevated temperatures (e.g., 80 °C), the formation of phosphinoyl-functionalized 3-aminomethylene chromanones may be observed as the major product instead of the corresponding α-aminophosphine oxides.[6][7]
Protocol 2: Microwave-Assisted Catalyst- and Solvent-Free Synthesis of α-Aminophosphonates
This protocol outlines a green and efficient approach for the synthesis of α-aminophosphonates using microwave irradiation in the absence of any catalyst or solvent.[2]
Materials:
-
This compound or other 3-formylchromone derivatives
-
Appropriate primary amine (e.g., butylamine, aniline, ethanolamine)
-
Dialkyl phosphite (e.g., diethyl phosphite, diisopropyl phosphite, dibutyl phosphite)
Procedure:
-
In a microwave-safe vessel, mix this compound (1 mmol), the primary amine (1 mmol), and the dialkyl phosphite (1 mmol).
-
Seal the vessel and subject it to microwave irradiation at 100 °C for 1 hour.
-
After cooling to room temperature, the solid product can be collected by filtration.
-
Wash the solid with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials. The product is often obtained in high purity without the need for column chromatography.[2]
Caption: General Experimental Workflow for the Synthesis of Chromone Derivatives.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various chromonyl-substituted α-aminophosphine oxides and α-aminophosphonates.
Table 1: Catalyst-Free Synthesis of Chromonyl-Substituted α-Aminophosphine Oxides [6][7]
| Entry | Amine | Secondary Phosphine Oxide | Product | Yield (%) |
| 1 | Aniline | Diphenylphosphine oxide | 3-[(Diphenylphosphoryl)(phenylamino)methyl]-6-methyl-4H-chromen-4-one | 94 |
| 2 | p-Anisidine | Diphenylphosphine oxide | 3-{[Diphenylphosphoryl][(4-methoxyphenyl)amino]methyl}-6-methyl-4H-chromen-4-one | 93 |
| 3 | 4-Chloroaniline | Diphenylphosphine oxide | 3-{--INVALID-LINK--methyl}-6-methyl-4H-chromen-4-one | 94 |
| 4 | Aniline | Bis(p-tolyl)phosphine oxide | 6-Methyl-3-{[phenylamino][bis(p-tolyl)phosphoryl]methyl}-4H-chromen-4-one | 95 |
| 5 | Aniline | Bis(3,5-dimethylphenyl)phosphine oxide | 3-{--INVALID-LINK--methyl}-6-methyl-4H-chromen-4-one | 93 |
| 6 | Aniline | Bis(2-naphthyl)phosphine oxide | 6-Methyl-3-{--INVALID-LINK--methyl}-4H-chromen-4-one | 93 |
Reaction Conditions: this compound (1 mmol), amine (1 mmol), secondary phosphine oxide (1 mmol), acetonitrile, 25 °C, 1 h.
Table 2: Microwave-Assisted Synthesis of Chromonyl-Containing α-Aminophosphonates [2]
| Entry | Amine | Dialkyl Phosphite | Product | Yield (%) |
| 1 | Butylamine | Diethyl phosphite | Diethyl ((butylamino)(6-methyl-4-oxo-4H-chromen-3-yl)methyl)phosphonate | 86 |
| 2 | Butylamine | Diisopropyl phosphite | Diisopropyl ((butylamino)(6-methyl-4-oxo-4H-chromen-3-yl)methyl)phosphonate | 65 |
| 3 | Butylamine | Dibutyl phosphite | Dibutyl ((butylamino)(6-methyl-4-oxo-4H-chromen-3-yl)methyl)phosphonate | 80 |
| 4 | Ethanolamine | Diethyl phosphite | Diethyl (((2-hydroxyethyl)amino)(6-methyl-4-oxo-4H-chromen-3-yl)methyl)phosphonate | 81 |
| 5 | Butanolamine | Diethyl phosphite | Diethyl (((4-hydroxybutyl)amino)(6-methyl-4-oxo-4H-chromen-3-yl)methyl)phosphonate | 78 |
| 6 | Aniline | Diethyl phosphite | Diethyl ((6-methyl-4-oxo-4H-chromen-3-yl)(phenylamino)methyl)phosphonate | 89 |
Reaction Conditions: this compound (1 mmol), amine (1 mmol), dialkyl phosphite (1 mmol), solvent-free, microwave irradiation, 100 °C, 1 h.
Conclusion
The Kabachnik-Fields reaction with this compound provides a versatile and efficient platform for the synthesis of a diverse range of α-aminophosphonates and their phosphine oxide analogs. The presented catalyst-free and microwave-assisted protocols offer mild and environmentally benign alternatives to traditional methods. The operational simplicity, high yields, and the potential for creating large compound libraries make this methodology highly attractive for applications in drug discovery and development. The choice of reaction conditions, particularly temperature and the nature of the amine and phosphorus source, can be tailored to achieve the desired product outcome.
References
- 1. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Kabachnik-Fields Reaction [organic-chemistry.org]
- 6. Three-Component Reaction of this compound, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Formyl-6-methylchromone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of a variety of heterocyclic compounds utilizing 3-formyl-6-methylchromone as a versatile starting material. This key intermediate, readily prepared from 2'-hydroxy-5'-methylacetophenone (B74881) via the Vilsmeier-Haack reaction, offers multiple reactive sites, enabling the construction of diverse molecular scaffolds of interest in medicinal chemistry and materials science.[1][2] The protocols outlined below cover the synthesis of pyrazoles, pyrimidines, pyridines, isoxazoles, and aminophosphine (B1255530) oxides, complete with quantitative data, detailed experimental procedures, and reaction pathway visualizations.
Synthesis of Pyrazole (B372694) Derivatives
The reaction of this compound with hydrazine (B178648) derivatives is a well-established method for the synthesis of pyrazoles. The reaction pathway can be controlled to yield either pyrazoles with the chromone (B188151) ring opened or fused pyrazolo-pyridines.
Application Note 1.1: Synthesis of 3-(2-hydroxy-5-methylbenzoyl)pyrazoles
Reacting this compound with hydrazine hydrate (B1144303) or its derivatives in a refluxing solvent like ethanol (B145695) typically leads to the opening of the γ-pyrone ring, followed by cyclization to form a pyrazole. This results in a 3(5)-(2-hydroxy-5-methylphenyl)pyrazole structure.[3]
Quantitative Data:
| Product Class | Reagents | Solvent | Conditions | Yield (%) |
| 3-(2-hydroxy-5-methylbenzoyl)pyrazole | Hydrazine hydrate | Ethanol | Reflux | Not specified |
| 4-(2-hydroxy-5-methylbenzoyl)-1-phenylpyrazole | Phenylhydrazine | Ethanol | Reflux | Not specified |
Experimental Protocol 1.1: General Procedure for the Synthesis of 3-(2-hydroxy-5-methylbenzoyl)pyrazoles
-
Dissolve this compound (1 equivalent) in ethanol.
-
Add an excess of hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.1-1.5 equivalents).
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[3][4]
Reaction Pathway:
Caption: Synthesis of 3-(2-hydroxy-5-methylbenzoyl)pyrazoles.
Synthesis of Pyrimidine (B1678525) Derivatives
This compound can be converted into pyrimidine derivatives through condensation with N-C-N building blocks like guanidine (B92328), urea, or thiourea. This reaction typically proceeds via a Knoevenagel condensation, followed by the opening of the chromone ring and subsequent cyclization.
Application Note 2.1: Synthesis of 2-Amino-5-(2-hydroxy-5-methylbenzoyl)pyrimidines
The reaction of this compound with guanidine hydrochloride in the presence of a base leads to the formation of 2-aminopyrimidine (B69317) derivatives. The reaction involves the initial formation of a condensed intermediate, which then undergoes rearrangement to the final product.
Quantitative Data:
| Product Class | Reagents | Solvent | Conditions | Yield (%) |
| 2-Aminopyrimidines | Guanidine Hydrochloride, Base | Ethanol | Reflux | Varies |
| Pyrimidinones | Urea, Acid/Base catalyst | Varies | Varies | Varies |
Experimental Protocol 2.1: Synthesis of 2-Amino-5-(2-hydroxy-5-methylbenzoyl)pyrimidine
-
To a solution of this compound (1 equivalent) in ethanol, add guanidine hydrochloride (1.1 equivalents) and a base such as sodium ethoxide or piperidine.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).
-
The precipitated solid is collected by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Recrystallization from an appropriate solvent can be performed for further purification.[5]
Reaction Pathway:
Caption: Synthesis of 2-Aminopyrimidines.
Synthesis of Pyridine (B92270) Derivatives
The synthesis of pyridines from this compound can be achieved by reacting it with active methylene (B1212753) compounds in the presence of an ammonia (B1221849) source, which facilitates the ring transformation of the chromone nucleus into a pyridine ring.
Application Note 3.1: Synthesis of 3-Acetyl-5-(2-hydroxy-5-methylbenzoyl)-2-methylpyridine
A notable example is the reaction with 2,4-pentanedione and ammonium (B1175870) acetate (B1210297). This reaction proceeds through an initial Knoevenagel condensation, followed by the cleavage of the pyrone ring by ammonia and subsequent cyclization to form the pyridine ring.[6]
Quantitative Data:
| Product Class | Reagents | Solvent | Conditions | Yield (%) |
| Substituted Pyridines | 2,4-Pentanedione, Ammonium Acetate | Ethanol | Reflux | 20-29[6] |
Experimental Protocol 3.1: Synthesis of 3-Acetyl-5-(2-hydroxy-5-methylbenzoyl)-2-methylpyridine
-
In a round-bottom flask, combine this compound (1 equivalent), an excess of 2,4-pentanedione (e.g., 2-3 equivalents), and ammonium acetate (catalytic to excess amount) in ethanol.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into a beaker of ice water.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry it.
-
The crude product can be purified by column chromatography or recrystallization from a suitable solvent like ethanol.[6]
Reaction Pathway:
Caption: Synthesis of Substituted Pyridines.
Synthesis of Isoxazole (B147169) Derivatives
This compound can serve as a precursor for isoxazole synthesis. The reaction with hydroxylamine (B1172632) hydrochloride can lead to fused isoxazole systems where the chromone ring is retained.
Application Note 4.1: Synthesis of 7-Methylchromeno[3,4-d]isoxazoles
The reaction of this compound with hydroxylamine hydrochloride can lead to the formation of a fused isoxazole ring. This occurs through the formation of an oxime at the formyl group, followed by an intramolecular nucleophilic attack of the oxime oxygen on the C2 position of the chromone ring, leading to cyclization.
Quantitative Data:
| Product Class | Reagents | Solvent | Conditions | Yield (%) |
| Chromeno[3,4-d]isoxazoles | Hydroxylamine Hydrochloride, Base | Methanol (B129727)/Pyridine | Reflux | Varies |
Experimental Protocol 4.1: Synthesis of 7-Methylchromeno[3,4-d]isoxazole
-
Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or pyridine.
-
Add hydroxylamine hydrochloride (1.1-1.2 equivalents) and a base (e.g., sodium acetate or pyridine itself if it's the solvent).
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the mixture and pour it into ice water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry it.
-
Recrystallize from a suitable solvent to obtain the pure product.[1]
Reaction Pathway:
Caption: Synthesis of Fused Isoxazoles.
Three-Component Synthesis of α-Aminophosphine Oxides
A catalyst-free, three-component reaction involving this compound, a primary amine, and a secondary phosphine (B1218219) oxide provides a mild and efficient route to chromonyl-substituted α-aminophosphine oxides.
Application Note 5.1: Synthesis of 3-[(Diarylphosphoryl)(arylamino)methyl]-6-methyl-4H-chromen-4-ones
This reaction is particularly efficient with aromatic amines at ambient temperature. The use of aliphatic amines or higher temperatures can lead to the formation of rearranged products, specifically phosphinoyl-functionalized 3-aminomethylene chromanones.[7][8]
Quantitative Data:
| Amine | Secondary Phosphine Oxide | Solvent | Conditions | Product | Yield (%) |
| Aniline | Diphenylphosphine oxide | Acetonitrile (B52724) | 25 °C, 1 h | 1b | 94[8] |
| p-Anisidine | Diphenylphosphine oxide | Acetonitrile | 25 °C, 1 h | 1c | 93[8] |
| 4-Chloroaniline | Diphenylphosphine oxide | Acetonitrile | 25 °C, 1 h | 1d | 94[8] |
| Aniline | Bis(p-tolyl)phosphine oxide | Acetonitrile | 25 °C, 1 h | 4 | 95[8] |
| Aniline | Bis(3,5-dimethylphenyl)phosphine oxide | Acetonitrile | 25 °C, 1 h | 5 | 93[8] |
| Aniline | Bis(2-naphthyl)phosphine oxide | Acetonitrile | 25 °C, 1 h | 6 | 93[8] |
Experimental Protocol 5.1: General Procedure for the Synthesis of α-Aminophosphine Oxides
-
To a solution of this compound (1 mmol) in acetonitrile (5 mL), add the primary aromatic amine (1 mmol).
-
Stir the mixture for a few minutes at room temperature (25 °C).
-
Add the secondary phosphine oxide (1 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 1 hour.
-
The product often precipitates from the reaction mixture.
-
Collect the solid product by filtration, wash with a small amount of cold acetonitrile, and dry under vacuum.[8]
Experimental Workflow:
Caption: Workflow for α-Aminophosphine Oxide Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. ajrconline.org [ajrconline.org]
- 3. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciensage.info [sciensage.info]
- 8. researchgate.net [researchgate.net]
The Role of 3-Formyl-6-methylchromone in the Genesis of Bioactive Molecules: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Formyl-6-methylchromone has emerged as a pivotal scaffold in medicinal chemistry, serving as a versatile precursor for a diverse array of bioactive molecules. Its inherent structural features, particularly the reactive aldehyde group at the 3-position, facilitate a wide range of chemical modifications, enabling the synthesis of novel compounds with significant therapeutic potential. Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides a comprehensive overview of the applications of this compound in the generation of these bioactive molecules, complete with detailed experimental protocols for their synthesis and biological evaluation, and a summary of their quantitative biological data.
Introduction
The chromone (B188151) moiety, a benzopyran-4-one ring system, is a privileged structure found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities.[1] The strategic placement of a formyl group at the 3-position and a methyl group at the 6-position of the chromone core in this compound provides a reactive and versatile building block for drug discovery and development.[2] The aldehyde functionality serves as a key handle for the introduction of various pharmacophores through reactions such as condensation to form Schiff bases or participation in multicomponent reactions to generate complex heterocyclic systems.[3][4] This adaptability has led to the development of derivatives with potent biological activities, targeting a range of diseases.
Data Presentation: Bioactivity of this compound Derivatives
The following table summarizes the quantitative biological activity data for various derivatives synthesized from this compound, highlighting their potential as therapeutic agents.
| Derivative Type | Compound ID | Target/Cell Line | Activity Metric | Value (µM) | Reference |
| Anticancer Activity | |||||
| 3-Formylchromone Benzoylhydrazone Silver Complex | [Ag(fcbh)(PPh3)] | MDA-MB-231 (Breast Cancer) | IC50 | 1.0 | [5] |
| OVCAR-8 (Ovarian Cancer) | IC50 | 0.87 | [5] | ||
| Phosphinoyl-functionalized 3-aminomethylene chromanone | 2a | HL-60 (Leukemia) | IC50 | Modest Activity | [6] |
| N-benzyl derivatives of 6-aminoflavone | 9f | MCF-7 (Breast Cancer) | IC50 | 9.35 | [7] |
| 9g | MCF-7 (Breast Cancer) | IC50 | 9.58 | [7] | |
| Thiazole derivative of pyrazoline | 6e | MCF-7 (Breast Cancer) | IC50 | 2.97 | [7] |
| DU 145 (Prostate Cancer) | IC50 | 3.11 | [7] | ||
| 7c, 9c, 11d | Various Cancer Cell Lines | IC50 | Promising Activity | [8] | |
| Benzodioxole-based thiosemicarbazone | 5 | A549 (Lung Cancer) | IC50 | 10.67 ± 1.53 | [9] |
| C6 (Glioma) | IC50 | 4.33 ± 1.04 | [9] | ||
| Anti-inflammatory Activity | |||||
| Chromone Derivative | DCO-6 | RAW264.7 macrophages | Inhibition of NO, IL-1β, IL-6 | - | [10][11] |
| Urease Inhibitory Activity | |||||
| 6,8-Dichloro-3-formylchromone | FC10 | Jack Bean Urease | - | Potent Inhibition | [12] |
| 6,8-Dibromo-3-formylchromone | FC11 | Jack Bean Urease | - | Potent Inhibition | [12] |
| Anti-Helicobacter pylori Activity | |||||
| 6,8-Dichloro-3-formylchromone | FC10 | H. pylori | - | Comparable to Metronidazole | [12] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound, via the Vilsmeier-Haack reaction.[2][13]
Materials:
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Cool dimethylformamide (e.g., 6.0 mL) in an ice-water bath.
-
To the cooled DMF, add 2'-hydroxy-5'-methylacetophenone (0.01 mol, 1.50 g) with vigorous stirring.
-
Slowly add phosphorus oxychloride (0.025 mol, 2.3 mL) dropwise to the mixture, maintaining the low temperature.
-
After the addition is complete, a thick, pink-colored mass will form.
-
Allow the reaction mixture to stand at room temperature overnight.
-
Decompose the reaction mixture by carefully pouring it into ice-cold water. A solid product will precipitate.
-
Collect the solid by filtration.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Protocol 2: Synthesis of α-Aminophosphine Oxide Derivatives
This protocol details a catalyst-free, three-component reaction for the synthesis of chromonyl-substituted α-aminophosphine oxides.[3][6]
Materials:
-
This compound
-
Primary amine (e.g., aniline, butylamine)
-
Secondary phosphine (B1218219) oxide (e.g., diphenylphosphine (B32561) oxide)
-
Acetonitrile
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 0.188 g) in acetonitrile.
-
Add the primary amine (1.0 mmol) to the solution and stir at room temperature.
-
Add the secondary phosphine oxide (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired α-aminophosphine oxide derivative.
Protocol 3: Synthesis of Schiff Base Derivatives
This protocol describes the synthesis of Schiff base derivatives through the condensation of this compound with a primary amine.[4]
Materials:
-
This compound
-
Primary amine (e.g., benzohydrazide)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve this compound (25.0 mmol, 4.70 g) in 50 mL of ethanol in a round-bottom flask.
-
Add the primary amine (25.0 mmol) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 6 hours with continuous stirring.
-
After completion, cool the resulting mixture in an ice-cold water bath.
-
The precipitated Schiff base can be collected by filtration, washed with cold ethanol, and dried.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of a novel chromone derivative, DCO-6, on the ROS-dependent activation of the TRAF6-ASK1-p38 signaling pathway, a key cascade in inflammation.[10][11]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scienceworldjournal.org [scienceworldjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Three-Component Reaction of this compound, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sciforum.net [sciforum.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Formyl-6-methylchromone
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Formyl-6-methylchromone. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance yield and purity.
Troubleshooting Guides
This section addresses specific challenges that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low to No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Vilsmeier Reagent Formation | The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous DMF is used. The reaction to form the reagent is exothermic; maintain a low temperature (0-5 °C) during the addition of POCl₃ to prevent degradation.[1] |
| Low Reactivity of Starting Material | The starting material, 2'-Hydroxy-5'-methylacetophenone (B74881), may be impure. Purify the starting material by recrystallization or column chromatography before use. |
| Suboptimal Reaction Temperature | The reaction temperature for the formylation is critical. After the addition of the acetophenone (B1666503) to the Vilsmeier reagent at low temperature, the reaction mixture is typically allowed to warm to room temperature and may require gentle heating (e.g., 40-50 °C) to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time. |
| Insufficient Reaction Time | The reaction may not have proceeded to completion. Allow the reaction to stir at room temperature overnight to ensure the starting material is fully consumed, as monitored by TLC.[2] |
| Improper Stoichiometry | An incorrect ratio of reactants can lead to low yield. A common stoichiometry is a slight excess of the Vilsmeier reagent relative to the 2'-Hydroxy-5'-methylacetophenone. A typical molar ratio is approximately 1:2.5 of the acetophenone to POCl₃.[2] |
Issue 2: Formation of a Dark, Tar-like Crude Product
| Potential Cause | Recommended Solution |
| Reaction Overheating | The Vilsmeier-Haack reaction is exothermic. Excessive temperatures can lead to polymerization and decomposition of reagents and products. Maintain strict temperature control, especially during the formation of the Vilsmeier reagent and the addition of the substrate. |
| Presence of Impurities | Impurities in the starting materials or solvents can catalyze side reactions leading to tar formation. Use high-purity, anhydrous solvents and purified starting materials. |
| Prolonged Reaction Time at Elevated Temperatures | Heating the reaction for an extended period after completion can cause product degradation. Monitor the reaction by TLC and proceed with the work-up as soon as the starting material is consumed. |
Issue 3: Difficulties in Product Purification
| Potential Cause | Recommended Solution |
| Co-elution of Impurities in Column Chromatography | The chosen solvent system for column chromatography may not be optimal for separating the product from byproducts. Experiment with different solvent systems of varying polarity (e.g., ethyl acetate (B1210297)/hexane or dichloromethane/methanol mixtures) to achieve better separation on a TLC plate before performing column chromatography. |
| Product Oiling Out During Recrystallization | The chosen recrystallization solvent may be inappropriate, or the solution may be cooling too rapidly. Ethanol (B145695) is a commonly used solvent for the recrystallization of this compound.[3] Ensure the crude product is dissolved in a minimal amount of hot solvent and allow it to cool slowly to room temperature, followed by further cooling in an ice bath. |
| Presence of Highly Polar Impurities | Highly polar, tar-like impurities can be difficult to remove. The crude product can be triturated (washed with a solvent in which the product is insoluble but the impurities are soluble) before column chromatography or recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most widely employed method is the Vilsmeier-Haack reaction, which involves the formylation of 2'-Hydroxy-5'-methylacetophenone using a Vilsmeier reagent generated from POCl₃ and DMF. This one-pot synthesis is generally efficient and leads to good yields, typically in the range of 73% to over 80%.[2][4][5]
Q2: How can I prepare the starting material, 2'-Hydroxy-5'-methylacetophenone?
2'-Hydroxy-5'-methylacetophenone is commonly synthesized via the Fries rearrangement of p-cresyl acetate. This reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride, and involves heating the reaction mixture.[2]
Q3: What are the key safety precautions for the Vilsmeier-Haack reaction?
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is also moisture-sensitive. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The work-up procedure, which involves quenching the reaction with ice water, should be done slowly and carefully to control the exothermic reaction.
Q4: How can I monitor the progress of the synthesis?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., ethyl acetate/hexane), you can visualize the consumption of the starting material and the formation of the product.
Q5: Are there any alternative methods for the synthesis of 3-formylchromones?
While the Vilsmeier-Haack reaction is the most common, other methods for the synthesis of the chromone (B188151) ring system exist, such as the Baker-Venkataraman rearrangement and the Kostanecki-Robinson reaction. However, these methods do not directly yield the 3-formyl substitution and would require subsequent formylation steps. The Vilsmeier-Haack reaction is generally preferred for its directness in producing 3-formylchromones.[1]
Data Presentation
Table 1: Summary of Yields for this compound Synthesis
| Reaction Method | Starting Material | Key Reagents | Reported Yield (%) | Reference |
| Vilsmeier-Haack | 2'-Hydroxy-5'-methylacetophenone | POCl₃, DMF | 73 | --INVALID-LINK-- |
| Vilsmeier-Haack | Substituted 2-hydroxyacetophenones | POCl₃, DMF | 80-90 | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Synthesis of 2'-Hydroxy-5'-methylacetophenone (via Fries Rearrangement)
Materials:
-
p-Cresyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice-cold water
-
Hydrochloric acid (HCl)
-
Glacial acetic acid
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, combine p-cresyl acetate (e.g., 50 mL) and anhydrous aluminum chloride (e.g., 120 g).
-
Heat the reaction mixture in an oil bath at 120°C for 45 minutes.[2]
-
After cooling, carefully and slowly add the reaction mixture to ice-cold water containing a small amount of hydrochloric acid to decompose the complex. A crude ketone will precipitate.
-
To purify, dissolve the crude product in glacial acetic acid.
-
Induce crystallization by the dropwise addition of water with constant stirring.
-
Collect the resulting greenish-white solid by filtration, wash with cold water, and dry.[2]
Protocol 2: Synthesis of this compound (via Vilsmeier-Haack Reaction)
Materials:
-
2'-Hydroxy-5'-methylacetophenone
-
Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Ethanol
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Cool dimethylformamide (e.g., 6.0 mL) in an ice-water bath.
-
To the cooled DMF, add 2'-hydroxy-5'-methylacetophenone (0.01 mol, 1.50 g) with vigorous stirring.[2]
-
Slowly add phosphorus oxychloride (0.025 mol, 2.3 mL) dropwise to the mixture, maintaining a low temperature (0-5 °C).[2]
-
After the addition is complete, a thick, pink-colored mass will form. Allow the reaction mixture to stand at room temperature overnight.[2]
-
Carefully pour the reaction mixture into ice-cold water to decompose the complex. A solid product will precipitate.
-
Collect the solid by filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.[2]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for Vilsmeier-Haack synthesis.
Caption: Troubleshooting workflow for low yield in synthesis.
References
Technical Support Center: Vilsmeier-Haack Formylation of Chromones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the Vilsmeier-Haack formylation of chromones.
Troubleshooting Guide
This guide addresses common issues, their potential causes, and solutions to optimize the synthesis of 3-formylchromones.
| Issue | Potential Causes | Recommended Solutions |
| Low to No Product Yield | - Inactive Vilsmeier Reagent: Moisture contamination or improper preparation. - Low Reactivity of Substrate: Electron-withdrawing groups on the 2-hydroxyacetophenone (B1195853). - Incomplete Reaction: Insufficient reaction time or temperature.[1] | - Reagent Preparation: Ensure anhydrous conditions by using dry DMF and fresh POCl₃. Prepare the reagent at 0-5 °C and use it immediately.[2][3] - Reaction Conditions: For less reactive substrates, consider increasing the reaction temperature to 60-70 °C or using a larger excess of the Vilsmeier reagent.[2][3] - Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) to ensure the starting material is consumed.[2][3] |
| Formation of Multiple Products/Side Reactions | - Over-formylation: Use of excess Vilsmeier reagent, especially with highly activated substrates.[4] - Side Reactions: The Vilsmeier reagent can react with other functional groups. - Impurities: Presence of impurities in starting materials or solvents.[3] | - Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the substrate. A 1:1 to 1.5:1 ratio is a good starting point.[4] - Temperature Control: Maintain a low and consistent reaction temperature to improve selectivity.[3][4] - Purification: Use purified starting materials and anhydrous solvents.[3] |
| Dark, Tarry Reaction Mixture | - Reaction Overheating: The exothermic reaction can lead to polymerization and decomposition if not controlled.[3] - Impurities: Can catalyze side reactions leading to tar formation.[3] | - Temperature Management: Strictly control the temperature, especially during the exothermic formation of the Vilsmeier reagent and substrate addition, using an ice bath.[2][3] - Purity: Ensure high purity of all reagents and solvents.[3] |
| Difficult Product Isolation | - Product Solubility: The desired 3-formylchromone may have some solubility in the aqueous layer during workup.[3] - Emulsion Formation: Can complicate the separation of organic and aqueous layers during extraction.[3] | - Work-up: Carefully pour the reaction mixture into crushed ice and water with vigorous stirring to precipitate the product.[2][5] - Extraction: If the product remains in the aqueous phase, perform multiple extractions with a suitable organic solvent. To break emulsions, add a small amount of brine. |
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and its application in chromone (B188151) synthesis?
The Vilsmeier-Haack reaction is a formylation reaction that introduces a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic compounds.[5][6][7] In chromone synthesis, it is a highly efficient, one-step method to produce 3-formylchromones from 2-hydroxyacetophenones.[5] The reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5]
Q2: How is the Vilsmeier reagent prepared, and what are the key safety precautions?
The Vilsmeier reagent, a chloroiminium salt, is the active electrophile in the reaction.[3][7] It is typically prepared in situ by the slow, dropwise addition of POCl₃ to ice-cold, anhydrous DMF under constant stirring.[2][5]
Safety Precautions:
-
The reaction is exothermic and should be performed in an ice bath to maintain a temperature of 0-5 °C.[2][5]
-
POCl₃ is highly corrosive and reacts violently with water.[3]
-
The entire procedure must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]
Q3: My reaction is not working. What are the most common reasons for failure?
The most common culprits for a failed Vilsmeier-Haack formylation of chromones are:
-
Moisture: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven- or flame-dried and use anhydrous solvents.[3]
-
Reagent Quality: Use fresh, high-purity POCl₃ and dry DMF. Old DMF can decompose to dimethylamine, which can interfere with the reaction.[8]
-
Insufficient Activation: The starting 2-hydroxyacetophenone may not be sufficiently electron-rich for the reaction to proceed under standard conditions.
Q4: I am observing a significant amount of an unidentifiable byproduct. How can I characterize it and prevent its formation?
-
Identification: Isolate the byproduct using column chromatography or preparative TLC. Characterize its structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1]
-
Prevention: Once the structure of the byproduct is known, you can often deduce the side reaction occurring. To suppress its formation, you can try:
-
Modifying Reaction Conditions: Adjusting the temperature, reaction time, or stoichiometry of the reagents can favor the desired reaction pathway.[1][4]
-
Alternative Reagents: In some cases, using a different acid chloride (e.g., oxalyl chloride or thionyl chloride) to generate the Vilsmeier reagent might reduce the formation of specific byproducts.[4][9]
-
Q5: What is the general mechanism for the Vilsmeier-Haack formylation of 2-hydroxyacetophenones to form 3-formylchromones?
The reaction proceeds through a double formylation, followed by an intramolecular cyclization and subsequent dehydration to yield the final 3-formylchromone product.[5]
Experimental Protocols
General Protocol for the Synthesis of 3-Formylchromones
This protocol is a generalized procedure based on established methods.[2][5]
1. Preparation of the Vilsmeier Reagent:
-
In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, add anhydrous N,N-dimethylformamide (DMF, 3-6 equivalents).
-
Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.
-
Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise from the dropping funnel, ensuring the temperature is maintained below 5 °C.[2][5]
-
After the addition is complete, continue stirring the mixture at this temperature for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[2]
2. Reaction with 2-Hydroxyacetophenone:
-
Dissolve the substituted 2-hydroxyacetophenone (1 equivalent) in a minimal amount of anhydrous DMF.[2]
-
Add this solution dropwise to the pre-formed Vilsmeier reagent while maintaining the temperature at 0-5 °C.[2]
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 60-70 °C and maintain this temperature for 2-4 hours.[2]
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC).[2]
3. Work-up and Isolation:
-
Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.[2][5] This will hydrolyze the intermediate iminium salt and precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.[2][5]
-
Wash the solid with cold water to remove residual DMF and inorganic salts.[2]
4. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 3-formylchromone.[5]
-
Characterize the final product using appropriate analytical techniques (e.g., melting point, IR, NMR).[5]
Visualizations
Caption: Reaction mechanism for 3-formylchromone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
Technical Support Center: Synthesis of 3-Formyl-6-methylchromone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-formyl-6-methylchromone derivatives. The primary synthetic route involves the Vilsmeier-Haack reaction of 2'-hydroxy-5'-methylacetophenone (B74881).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on prevalent side reactions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction due to insufficient Vilsmeier reagent or inadequate reaction time/temperature. | - Ensure the Vilsmeier reagent is freshly prepared and used in appropriate molar excess (typically 2.5 equivalents of POCl₃ to 1 equivalent of the acetophenone). - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Gradually increase the reaction temperature if the reaction is sluggish, but be mindful of potential side reactions. |
| Formation of a Di-formylated Byproduct | The starting material, 2'-hydroxy-5'-methylacetophenone, has multiple activated positions on the aromatic ring susceptible to electrophilic attack by the Vilsmeier reagent. | - Carefully control the stoichiometry. Avoid a large excess of the Vilsmeier reagent. - Maintain a low reaction temperature (0-5 °C) during the addition of the Vilsmeier reagent to enhance selectivity. - Reduce the overall reaction time. |
| Presence of a Chlorinated Impurity | The Vilsmeier reagent can act as a chlorinating agent, leading to the substitution of a chlorine atom on the aromatic ring of the product or starting material. | - Use the minimum effective amount of POCl₃. - Ensure the reaction is worked up promptly upon completion to minimize contact time with residual reactive species. - Maintain low reaction temperatures. |
| Incomplete Cyclization | The intermediate formed after the initial formylation may not fully cyclize to the chromone (B188151) ring system. | - Ensure anhydrous conditions, as moisture can hydrolyze the Vilsmeier reagent and intermediates. - After the initial reaction, allowing the mixture to stand at room temperature overnight can facilitate complete cyclization.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common and effective method is the Vilsmeier-Haack reaction.[2] This reaction involves the formylation and cyclization of 2'-hydroxy-5'-methylacetophenone using a Vilsmeier reagent, which is typically prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2]
Q2: I am observing a byproduct with a higher molecular weight than my target compound. What could it be?
A2: A common byproduct is the di-formylated derivative of this compound. This occurs when the Vilsmeier reagent reacts at another activated position on the chromone ring. To minimize this, it is crucial to control the stoichiometry of the reagents and the reaction temperature.
Q3: How can I confirm the formation of the Vilsmeier reagent?
A3: The reaction between DMF and POCl₃ is exothermic. A noticeable increase in temperature upon mixing is a good indicator that the reagent is forming. For more precise control, it is recommended to prepare the reagent at a low temperature (0-5 °C) before adding the substrate.
Q4: My reaction mixture turned into a thick, pink-colored mass. Is this normal?
A4: Yes, the formation of a thick, pink-colored mass is a typical observation during the Vilsmeier-Haack synthesis of this compound after the addition of all reagents.[1]
Q5: What is the best way to purify the final product?
A5: After quenching the reaction with ice-cold water and filtering the crude solid, recrystallization from ethanol (B145695) is a common and effective method for purifying this compound.[2]
Experimental Protocols
Protocol 1: Synthesis of 2'-Hydroxy-5'-methylacetophenone (Precursor) via Fries Rearrangement
This protocol describes the synthesis of the starting material from p-cresyl acetate (B1210297).
Materials:
-
p-Cresyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice-cold water
-
Concentrated hydrochloric acid (HCl)
-
Glacial acetic acid
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, combine p-cresyl acetate (e.g., 50 mL) and anhydrous aluminum chloride (e.g., 120 g).
-
Heat the mixture in an oil bath at 120°C for 45 minutes.
-
After cooling, carefully and slowly add the reaction mixture to ice-cold water containing a small amount of hydrochloric acid to decompose the complex. A crude ketone will precipitate.
-
To purify, dissolve the crude product in glacial acetic acid.
-
Induce crystallization by the dropwise addition of water with constant stirring.
-
Collect the resulting solid by filtration, wash with cold water, and dry.
-
The expected yield is approximately 76%.[1]
Protocol 2: Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
2'-Hydroxy-5'-methylacetophenone
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Ethanol
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Cool dimethylformamide (e.g., 6.0 mL) in an ice-water bath.
-
To the cooled DMF, add 2'-hydroxy-5'-methylacetophenone (0.01 mol, 1.50 g) with vigorous stirring.
-
Slowly add phosphorus oxychloride (0.025 mol, 2.3 mL) dropwise to the mixture, ensuring the temperature is maintained at or below 5°C.[1]
-
After the addition is complete, a thick, pink-colored mass will form.[1]
-
Allow the reaction mixture to stand at room temperature overnight to ensure complete cyclization.[1]
-
Decompose the reaction mixture by carefully pouring it into ice-cold water. A solid product will precipitate.
-
Collect the solid by filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
The expected yield is approximately 73%.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of this compound and its precursor.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) | Reference |
| 2'-Hydroxy-5'-methylacetophenone | C₉H₁₀O₂ | 150.17 | ~76 | 50 | [1] |
| This compound | C₁₁H₈O₃ | 188.18 | 73 | 173 | [1][2] |
Visualizations
Reaction Pathway and Side Reactions
The following diagram illustrates the main synthetic pathway for this compound and highlights the potential side reactions.
Caption: Main synthesis pathway and potential side reactions.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common issues during the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Purification of 3-Formyl-6-methylchromone
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 3-Formyl-6-methylchromone. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its purification.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield of Crystalline Product After Recrystallization
| Question | Potential Cause | Recommended Solution |
| Why is my yield so low after recrystallization? | Inappropriate Solvent: The solvent may be too effective at dissolving the compound, even at low temperatures. | Test a range of solvents or solvent mixtures. Ethanol (B145695) is a good starting point for this compound.[1] Other options include ethyl acetate (B1210297)/hexanes or acetone/hexanes. |
| Too Much Solvent Used: An excessive amount of solvent will prevent the solution from reaching saturation upon cooling. | Use the minimum amount of hot solvent required to fully dissolve the crude product. | |
| Cooling Rate is Too Fast: Rapid cooling can lead to the formation of an oil or amorphous precipitate instead of crystals. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Do not disturb the flask during the initial cooling phase. | |
| Presence of Impurities: Certain impurities can inhibit crystal formation. | Consider a preliminary purification step, such as column chromatography, to remove significant impurities before recrystallization. |
Issue 2: Product Fails to Elute or Elutes Very Slowly During Column Chromatography
| Question | Potential Cause | Recommended Solution |
| Why is my compound stuck on the column? | Eluent Polarity is Too Low: The solvent system is not polar enough to move the compound down the silica (B1680970) gel column. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Compound Adsorption to Silica: The aldehyde group may be interacting strongly with the acidic silica gel. | Add a small amount of a polar solvent like methanol (B129727) or a few drops of acetic acid to the eluent to disrupt strong interactions. | |
| Column Overloading: Too much crude material was loaded onto the column, leading to poor separation and band broadening. | Use an appropriate amount of crude material for the column size. As a general rule, aim for a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
Issue 3: Co-elution of Impurities During Column Chromatography
| Question | Potential Cause | Recommended Solution |
| How can I separate my product from a close-running impurity? | Inadequate Solvent System: The chosen eluent does not provide sufficient separation between the product and impurities on a TLC plate. | Systematically test different solvent systems with varying polarities. A good solvent system should provide a clear separation of spots on the TLC plate, with the desired product having an Rf value of approximately 0.2-0.4. |
| Poor Column Packing: An improperly packed column with channels or cracks will result in poor separation. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Pack the column as a slurry for best results. | |
| Sample Band is Too Diffuse: The initial sample was loaded in too much solvent, causing a broad starting band. | Dissolve the crude sample in a minimal amount of solvent and load it onto the column as a concentrated, narrow band. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for the synthesis of this compound is the Vilsmeier-Haack reaction. This involves the formylation of 2-hydroxy-5-methylacetophenone using a Vilsmeier reagent, which is typically prepared from a polar aprotic solvent like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Q2: My Vilsmeier-Haack reaction resulted in a dark, tar-like crude product. Is it still possible to purify this compound from this?
Yes, this is a common outcome for Vilsmeier-Haack reactions. Purification can typically be achieved through column chromatography to remove the baseline polymeric impurities, followed by recrystallization to obtain a pure, crystalline product.
Q3: What is a good starting point for a recrystallization solvent for this compound?
Based on documented procedures, ethanol is a suitable solvent for the recrystallization of this compound.[1] Other common solvent systems for recrystallizing moderately polar organic compounds that could be explored include ethyl acetate/hexanes or acetone/hexanes.
Q4: How can I monitor the purity of this compound during the purification process?
Thin-layer chromatography (TLC) is an effective and rapid technique for monitoring the progress of column chromatography and assessing the purity of fractions. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is recommended.
Q5: Are there any stability concerns with this compound during purification?
While this compound is generally stable, aldehydes can be susceptible to oxidation to the corresponding carboxylic acid. To minimize this, prolonged exposure to air and light should be avoided. It is good practice to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
Quantitative Data
The following table summarizes typical yield and physical properties of this compound after purification.
| Parameter | Value |
| Typical Yield | 73% |
| Melting Point | 172-173 °C |
| Appearance | Light yellow powder |
| Molecular Weight | 188.18 g/mol |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is based on a documented procedure for the purification of this compound.
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, do not disturb the flask during this initial cooling phase.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Purification by Column Chromatography
-
Solvent System Selection: Using TLC, determine a suitable eluent system. A good starting point for a compound of this polarity would be a mixture of hexanes and ethyl acetate. The ideal solvent system should give the product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and pack a chromatography column. Allow the silica to settle, ensuring a flat, undisturbed surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane (B109758) or the eluent mixture) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If the separation between the product and impurities is large, an isocratic elution (constant solvent composition) can be used. For more complex mixtures, a gradient elution (gradually increasing the polarity of the solvent) may be necessary.
-
Fraction Collection: Collect fractions in test tubes or other suitable containers.
-
Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: General Preparative HPLC Purification
This is a general protocol for the purification of a moderately polar organic compound like this compound by reverse-phase preparative HPLC. Method development and optimization will be required for specific instrumentation and impurity profiles.
-
Analytical Method Development: Develop an analytical scale HPLC method to achieve good separation of this compound from its impurities.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid or trifluoroacetic acid, is common.
-
Detection: UV detection at a wavelength where the compound absorbs strongly (e.g., 254 nm or a wavelength determined by a UV scan).
-
-
Method Scale-Up:
-
Column: Select a preparative column with the same stationary phase as the analytical column but with a larger diameter and particle size.
-
Flow Rate: Adjust the flow rate based on the column dimensions to maintain a similar linear velocity.
-
Injection Volume: Increase the injection volume to load a larger amount of the crude sample. The maximum loading should be determined experimentally to avoid peak distortion.
-
-
Sample Preparation: Dissolve the crude this compound in a suitable solvent (e.g., the initial mobile phase composition or a stronger solvent like DMSO if necessary, ensuring it is miscible with the mobile phase). Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Purification Run: Perform the preparative HPLC run using the scaled-up method.
-
Fraction Collection: Collect fractions based on the UV detector signal, either manually or using an automated fraction collector.
-
Purity Analysis of Fractions: Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Product Isolation: Combine the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be freeze-dried or extracted with a suitable organic solvent to isolate the purified product.
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Experimental workflow for the purification of this compound by column chromatography.
Caption: General workflow for the purification of this compound by preparative HPLC.
References
Technical Support Center: Optimizing 3-Formyl-6-methylchromone Condensations
Welcome to the technical support center for optimizing reaction conditions for 3-Formyl-6-methylchromone condensations. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues and improving experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of condensation reactions performed with this compound?
A1: this compound is a versatile substrate for various condensation reactions, primarily due to its reactive aldehyde group. The most common reactions include:
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Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds (e.g., malonic acid derivatives, cyanoacetic acid) to form α,β-unsaturated products.[1][2][3][4]
-
Schiff Base Formation: Condensation with primary amines to yield imines (Schiff bases).[5][6]
-
Chalcone Synthesis: Aldol condensation with acetophenones or other ketones containing α-hydrogens to produce chalcones.[7][8]
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Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with phosphorus ylides to form alkenes.
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Three-Component Reactions: Such as the Kabachnik-Fields reaction, involving an amine and a phosphite.[6][9]
Q2: My Knoevenagel condensation with this compound is giving a low yield. What are the likely causes and solutions?
A2: Low yields in Knoevenagel condensations are often due to suboptimal reaction conditions. Key factors to consider are the choice of catalyst, solvent, and temperature. The reactivity of the active methylene compound also plays a crucial role. For instance, using a weak base as a catalyst is typical to avoid self-condensation of the aldehyde.[4] Microwave irradiation has also been shown to improve yields and reduce reaction times.[1][2][3]
Q3: I am observing the formation of a dark, tar-like crude product in my condensation reaction. How can I purify the desired product?
A3: The formation of dark, tar-like substances can occur, especially in Vilsmeier-Haack reactions used to synthesize the starting material, this compound.[10] Purification can often be achieved through column chromatography or recrystallization.[10] For column chromatography, selecting an appropriate solvent system with optimal polarity is critical to separate the product from impurities.[10] Recrystallization requires finding a solvent that dissolves the compound at high temperatures but not at low temperatures.[10]
Q4: Can I run the condensation reaction without a catalyst?
A4: In some cases, catalyst-free conditions are possible, particularly for three-component reactions like the Kabachnik-Fields reaction.[6][9] For instance, the reaction of this compound, an amine, and a secondary phosphine (B1218219) oxide can proceed efficiently at ambient temperature without a catalyst.[6] However, for many traditional condensations like the Knoevenagel reaction, a catalyst is generally required to facilitate the deprotonation of the active methylene compound.[4]
Troubleshooting Guides
Issue 1: Low to No Product Formation in Schiff Base Synthesis
| Potential Cause | Recommended Solution |
| Insufficiently activated amine | Aromatic amines may require slightly harsher conditions or a catalyst compared to more nucleophilic aliphatic amines. Consider adding a catalytic amount of a weak acid like acetic acid. |
| Steric hindrance | Bulky substituents on either the amine or the chromone (B188151) can slow down the reaction. Increasing the reaction temperature or using a more efficient catalyst may be necessary. |
| Reversible reaction | The formation of Schiff bases is often reversible. To drive the reaction forward, remove the water formed during the reaction using a Dean-Stark apparatus or a drying agent like anhydrous MgSO₄. |
| Inappropriate solvent | The choice of solvent can influence the reaction rate. Solvents like ethanol (B145695) or methanol (B129727) are commonly used. For less reactive partners, a higher boiling point solvent like toluene (B28343) might be beneficial. |
Issue 2: Formation of Side Products in Knoevenagel Condensation
| Potential Cause | Recommended Solution |
| Self-condensation of the aldehyde | This can occur if a strong base is used as a catalyst.[4] Opt for a weaker base such as piperidine (B6355638) or pyridine. |
| Opening of the γ-pyrone ring | The chromone ring can be susceptible to nucleophilic attack, leading to ring-opened byproducts, especially under harsh basic conditions or with prolonged reaction times.[1][2][3] Monitor the reaction closely and try to use milder conditions. |
| Michael addition | The α,β-unsaturated product of the Knoevenagel condensation can sometimes undergo a subsequent Michael addition with another molecule of the active methylene compound. Using a stoichiometric amount of the active methylene compound can help minimize this. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies to guide the optimization of your reaction conditions.
Table 1: Catalyst and Solvent Effects on the Kabachnik-Fields Reaction [6][9]
| Entry | Amine | Phosphite/Phosphine Oxide | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Butylamine | Diethyl phosphite | None | Acetonitrile | 25 | 1 | 7 |
| 2 | Butylamine | Diethyl phosphite | None | Acetonitrile | 60 | 1 | 24 |
| 3 | Butylamine | Diethyl phosphite | None | None | 80 | 2 | 95 |
| 4 | Aniline | Diphenylphosphine oxide | None | Acetonitrile | 25 | 1 | 94 |
| 5 | p-Anisidine | Diphenylphosphine oxide | None | Acetonitrile | 25 | 1 | 93 |
| 6 | Aniline | Diphenylphosphine oxide | DBU | Acetonitrile | 80 | 1 | Incomplete |
Table 2: Conditions for Knoevenagel Condensation with Various Active Methylene Compounds [2][11]
| Active Methylene Compound | Catalyst | Solvent | Conditions | Yield (%) |
| Malonic acid | Pyridine | - | Reflux | - |
| Diethyl malonate | Pyridine | - | Reflux | - |
| Cyanoacetic acid | - | - | - | 56-74 |
| 2,4-Pentanedione | Ammonium acetate | Ethanol | Boiling | 20-29 |
| 2,4-Pentanedione | Sodium acetate | Acetic anhydride | - | 60 |
| Phenylacetic acid | Piperidine | Acetic anhydride | - | 47-68 |
| Barbituric acid | Pyridine | - | Reflux, 10 min | 94 |
| 2-Benzimidazolylacetonitrile | - | Ethanol | Room Temp | 96 |
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base from this compound
This protocol describes a general procedure for the synthesis of a Schiff base from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Add the primary amine (1 to 1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Attach a condenser and reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
Wash the collected solid with cold ethanol and dry under vacuum.
Protocol 2: Knoevenagel Condensation with Malononitrile (B47326)
This protocol outlines the Knoevenagel condensation of this compound with malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol, add malononitrile (1 equivalent).
-
Add a catalytic amount of piperidine (e.g., 2-3 drops) to the mixture.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic.
-
Continue stirring for 1-3 hours, monitoring the reaction by TLC.
-
A solid product is expected to precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum.
Visualizations
Caption: General workflow for this compound condensations.
Caption: Troubleshooting logic for low yield in condensation reactions.
References
- 1. Reactions of 3-formylchromone with active methylene and methyl compounds and some subsequent reactions of the resulting condensation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jetir.org [jetir.org]
- 8. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products [mdpi.com]
troubleshooting incomplete conversion in 3-Formyl-6-methylchromone reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete conversion in the synthesis of 3-Formyl-6-methylchromone.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and efficient method for synthesizing this compound is the Vilsmeier-Haack reaction.[1][2] This one-step reaction involves the formylation of 2'-Hydroxy-5'-methylacetophenone using a Vilsmeier reagent, which is typically prepared in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2]
Q2: What are the main challenges in the synthesis of this compound?
Common challenges include incomplete conversion of the starting material, formation of side products, and difficulties in purifying the final compound.[3] Incomplete conversion is a frequent issue that can be attributed to several factors, including reagent quality, reaction conditions, and the reactivity of the substrate.
Q3: How does the Vilsmeier-Haack reaction work in this synthesis?
The reaction proceeds in two main stages. First, DMF and POCl₃ react to form the electrophilic Vilsmeier reagent (a chloroiminium salt). Subsequently, the 2'-Hydroxy-5'-methylacetophenone attacks the Vilsmeier reagent, leading to a double formylation, followed by an intramolecular cyclization and dehydration to yield the final this compound product.[2]
Q4: What is the expected yield for this reaction?
With optimized conditions, the Vilsmeier-Haack synthesis of this compound can achieve good to excellent yields, often in the range of 70-90%.[1][4] However, incomplete reactions can significantly lower the isolated yield.
Troubleshooting Guide: Incomplete Conversion
This guide addresses the specific issue of incomplete conversion, where a significant amount of the starting material, 2'-Hydroxy-5'-methylacetophenone, remains unreacted.
| Observation | Potential Cause | Recommended Solution |
| Low to moderate conversion with significant starting material remaining (TLC analysis) | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and can decompose. | - Use anhydrous DMF and freshly opened or distilled POCl₃. - Ensure all glassware is thoroughly dried before use. - Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it promptly. |
| 2. Insufficient Reagent Stoichiometry: An inadequate amount of the Vilsmeier reagent will result in unreacted starting material. | - Increase the molar ratio of POCl₃ to the substrate. A common starting point is 2.5 equivalents of POCl₃ and an excess of DMF. | |
| 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures, leading to incomplete conversion within the given timeframe. | - After the initial addition at low temperature, allow the reaction to warm to room temperature and stir for an extended period (e.g., overnight).[1] - In some cases, gentle heating (e.g., 40-50 °C) may be necessary to drive the reaction to completion. Monitor carefully to avoid side reactions. | |
| Reaction stalls after initial conversion | 4. Impure Starting Material: Impurities in the 2'-Hydroxy-5'-methylacetophenone can interfere with the reaction. | - Purify the starting material by recrystallization or column chromatography before use. |
| 5. Inefficient Mixing: If the reaction mixture becomes too thick, stirring may become inefficient, leading to localized reagent depletion. | - Use a suitable solvent like anhydrous dichloromethane (B109758) (DCM) to improve solubility and stirring. - Employ mechanical stirring for larger-scale reactions. | |
| Formation of a dark, tarry residue with low product yield | 6. Reaction Overheating: The formation of the Vilsmeier reagent and the subsequent reaction can be exothermic. Uncontrolled temperature increase can lead to polymerization and decomposition. | - Maintain strict temperature control, especially during the addition of POCl₃. Use an efficient cooling bath. - Add reagents dropwise to manage the exotherm. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a standard procedure for the synthesis of this compound.
Materials:
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2'-Hydroxy-5'-methylacetophenone
-
Anhydrous Dimethylformamide (DMF)
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Phosphorus oxychloride (POCl₃)
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Ice-cold water
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool 6.0 mL of anhydrous DMF in an ice-water bath.
-
To the cooled DMF, add 1.50 g (0.01 mol) of 2'-Hydroxy-5'-methylacetophenone with vigorous stirring.
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Slowly add 2.3 mL (0.025 mol) of POCl₃ dropwise to the mixture, ensuring the temperature is maintained below 10 °C.[1]
-
After the addition is complete, a thick, often pink-colored mass will form.[1]
-
Allow the reaction mixture to stand at room temperature overnight to ensure complete reaction.[1]
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Carefully pour the reaction mixture into a beaker containing ice-cold water to decompose the complex. A solid product will precipitate.
-
Collect the solid by filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Quantitative Data Summary:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 2'-Hydroxy-5'-methylacetophenone | C₉H₁₀O₂ | 150.17 | - | ~50 |
| This compound | C₁₁H₈O₃ | 188.18 | 73 | 173 |
[Data sourced from Nandgaonkar et al., Asian. J. Chem., 2005][1]
Visualizations
Vilsmeier-Haack Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Incomplete Conversion
Caption: Decision-making process for troubleshooting incomplete conversion.
References
Technical Support Center: Preventing Byproduct Formation in Multicomponent Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during multicomponent reactions (MCRs).
Troubleshooting Guides
Problem 1: Low Yield of Desired Product and Presence of Multiple Side Products in Ugi Reaction
Potential Causes:
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Suboptimal Reaction Conditions: Temperature, solvent, and reactant concentration can significantly influence the reaction pathway.[1][2]
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Inefficient Imine/Iminium Ion Formation: The initial condensation of the amine and carbonyl compound is a critical and sometimes reversible step.[3]
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Degradation of Reactants: Isocyanides, in particular, can be unstable and prone to polymerization or degradation, especially in the presence of acidic impurities or moisture.[4]
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Competing Side Reactions: The Passerini reaction can occur as a competing pathway if the amine component is not reactive enough.[5]
Solutions:
-
Optimize Reaction Conditions:
-
Solvent: Polar, aprotic solvents like methanol (B129727) or 2,2,2-trifluoroethanol (B45653) (TFE) often favor the Ugi reaction. TFE can help stabilize charged intermediates.[3]
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Temperature: While many Ugi reactions proceed at room temperature, gentle heating (e.g., 40-60°C) or the use of microwave irradiation can improve reaction rates and yields.[2][3]
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Concentration: High concentrations of reactants (0.5M - 2.0M) generally lead to higher yields.[1]
-
-
Promote Imine Formation:
-
Ensure Reagent Quality:
-
Control Stoichiometry:
-
Use a precise 1:1:1:1 stoichiometry of the four components. An excess of one component can sometimes lead to side reactions.
-
Troubleshooting Workflow for Low Ugi Reaction Yield
Caption: A decision tree for troubleshooting low yields in Ugi reactions.
Problem 2: Formation of α-Hydroxy Amide Byproduct in Passerini Reaction
Potential Causes:
-
Solvent Effects: The polarity of the solvent can influence the reaction mechanism. Aprotic solvents generally favor the concerted mechanism, while polar solvents can promote an ionic pathway.[6]
-
Reactant Reactivity: Sterically hindered ketones or electron-poor aldehydes may react slowly, allowing for side reactions to occur.[7]
-
Carboxylic Acid Strength: The acidity of the carboxylic acid can affect the rate of the reaction.[8]
Solutions:
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Solvent Selection: Apolar, aprotic solvents such as dichloromethane (B109758) (DCM), toluene, or diethyl ether are often the best choice for the Passerini reaction.[7] The reaction is believed to proceed through a relatively non-polar cyclic transition state in these solvents.[9]
-
Use of Lewis Acids: For less reactive carbonyl compounds, a Lewis acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃, TiCl₄) can be used to activate the carbonyl group.[3]
-
Optimize Reactant Ratios: While a 1:1:1 stoichiometry is standard, a slight excess of the isocyanide or carboxylic acid may improve yields in some cases.[8]
Data on Byproduct Formation
Table 1: Effect of Solvent on Passerini Reaction Yield
| Entry | Solvent | Yield of α-acyloxy amide (%) |
| 1 | Acetonitrile | Inefficient |
| 2 | Toluene | 51 |
| 3 | Tetrahydrofuran (THF) | Inefficient |
| 4 | Dichloromethane (CH₂Cl₂) | 82 |
| 5 | Ethanol | Inefficient |
| 6 | Methanol | 75 |
Data compiled from a study on the Passerini reaction involving benzoic acid and benzaldehyde.
Table 2: Representative Yields for Ugi and Passerini Reactions with Electron-Deficient Aryl Isocyanides
| Reaction | Carbonyl Component | Amine/Acid | Isocyanide | Solvent | Temperature (°C) | Yield (%) |
| Passerini | Benzaldehyde | Acetic Acid | 4-Nitrophenyl isocyanide | DCM | 25 | 75 |
| Ugi | Cyclohexanone | Aniline, Benzoic Acid | 4-Chlorophenyl isocyanide | Methanol | 40 | 82 |
Note: This data is compiled from typical results for electron-deficient aryl isocyanides and is intended for comparative purposes.[3]
Experimental Protocols
Protocol 1: General Procedure for a Ugi Four-Component Reaction
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Amine (1.0 mmol)
-
Carboxylic acid (1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Methanol (2-5 mL)
-
Round-bottom flask with magnetic stirrer
Procedure:
-
To a round-bottom flask, add the aldehyde/ketone, amine, and carboxylic acid.[10]
-
Dissolve the components in methanol.[10]
-
Add the isocyanide to the solution.[10]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC). Reactions are typically complete within 24 hours.[10]
-
Upon completion, concentrate the reaction mixture under reduced pressure.[10]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).[10][11]
General Experimental Workflow for Ugi Reactions
Caption: A generalized experimental workflow for the Ugi four-component reaction.[10]
Protocol 2: Purification of a Passerini Reaction Product by Recrystallization
Principle: Recrystallization is a purification technique for solid compounds that relies on the difference in solubility of the desired product and impurities in a given solvent at different temperatures.[12]
Procedure:
-
Solvent Selection: Choose a suitable solvent in which the desired product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[13]
-
Dissolution: In a flask, dissolve the crude solid product in the minimum amount of near-boiling solvent.[12]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[14]
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can promote more complete crystallization.[13]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[13]
-
Drying: Dry the crystals to remove any residual solvent.
Frequently Asked Questions (FAQs)
Q1: How can I minimize the formation of the Passerini product as a byproduct in my Ugi reaction?
A1: The Ugi and Passerini reactions are closely related, with the Ugi reaction being a four-component reaction and the Passerini a three-component reaction lacking the amine.[5] If the amine in your Ugi reaction is not sufficiently nucleophilic or is sterically hindered, the Passerini reaction can become a significant side reaction. To minimize this, ensure you are using a reactive primary amine. If the problem persists, consider pre-forming the imine from the aldehyde/ketone and amine before adding the other components.[3]
Q2: My isocyanide appears to be polymerizing. How can I prevent this?
A2: Isocyanides can polymerize, especially in the presence of acidic impurities or at elevated temperatures.[4] Ensure your isocyanide is pure and that your other reagents and solvent are free of acid. Running the reaction at a lower temperature may also help. If you are using a bifunctional isocyanide, precise control of stoichiometry is crucial to avoid polymerization.[3]
Q3: What is the best way to monitor the progress of a multicomponent reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of most MCRs.[10] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the appearance of the product spot. For more quantitative analysis, techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC) can be used.[4]
Q4: Can the order of reagent addition affect the outcome of the reaction?
A4: Yes, the order of addition can be critical, especially in Ugi reactions. As mentioned, pre-forming the imine by mixing the amine and carbonyl component first can be beneficial.[3] For Passerini reactions, it is common to add the carboxylic acid and aldehyde/ketone to the solvent before adding the isocyanide.[15] Experimenting with the order of addition can be a useful troubleshooting step.
Q5: Are there any "green" or more environmentally friendly approaches to minimizing byproducts in MCRs?
A5: Yes, several green chemistry approaches are applicable to MCRs. Performing reactions under solvent-free conditions or in water can reduce waste and sometimes accelerate the reaction.[16][17] The use of reusable catalysts is another green strategy.[18] MCRs themselves are considered atom-economical as most of the atoms of the starting materials are incorporated into the final product, thus minimizing waste.[1]
References
- 1. Ugi reaction - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Passerini reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Passerini Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. orgsyn.org [orgsyn.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Home Page [chem.ualberta.ca]
- 14. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 18. mdpi.com [mdpi.com]
stability issues of 3-Formyl-6-methylchromone under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Formyl-6-methylchromone under various experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution appears to be degrading over time, leading to inconsistent experimental results. What are the primary stability concerns?
A1: this compound, like other chromone (B188151) derivatives, is susceptible to degradation under specific conditions. The primary stability concerns are hydrolysis, photodegradation, and oxidation. The rate and extent of degradation are influenced by factors such as pH, temperature, light exposure, and the solvent used.[1]
Troubleshooting:
-
Prepare fresh solutions: For critical experiments, it is highly recommended to prepare solutions of this compound fresh.
-
Proper storage: Store stock solutions in tightly sealed, light-resistant containers at low temperatures (e.g., -20°C). Aliquoting stock solutions into single-use vials can prevent degradation from repeated freeze-thaw cycles.
-
Inert atmosphere: For long-term storage of the solid compound or solutions, consider storing under an inert gas like nitrogen or argon.[2]
Q2: I am observing the appearance of new, unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?
A2: The appearance of new peaks in your chromatogram likely indicates the formation of degradation products. The nature of these degradants will depend on the stress conditions the compound has been exposed to.
Troubleshooting:
-
Hydrolysis: If the compound has been in an aqueous solution, especially under acidic or basic conditions, hydrolysis of the pyrone ring may have occurred.[1] This can lead to ring-opening and the formation of new chemical entities.
-
Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to oxidative degradation products. The presence of a formyl group makes the molecule susceptible to oxidation.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to various degradation products.[3][4]
-
Reaction with Nucleophiles: this compound is reactive towards nucleophiles, which can lead to the formation of adducts or rearrangement products.[5][6] Ensure your solvents and reagents are free from nucleophilic contaminants.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of the chromone ring is pH-dependent. Generally, chromones are more stable in neutral to slightly acidic conditions. Basic (alkaline) conditions can catalyze the hydrolysis of the pyrone ring, leading to its opening and subsequent degradation.[1] Acidic conditions can also promote hydrolysis, although the mechanism and products may differ.
Troubleshooting:
-
pH control: For experiments in aqueous media, it is crucial to use buffers to maintain a stable pH.
-
Avoid extreme pH: If possible, avoid prolonged exposure to strongly acidic or basic conditions.
Q4: What are the recommended storage conditions for solid this compound and its solutions?
A4:
-
Solid Compound: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7] Storing under an inert gas is also recommended to prevent oxidation.[2]
-
Solutions: Prepare stock solutions in a high-purity, anhydrous aprotic solvent such as DMSO or acetonitrile (B52724). Store these solutions in light-resistant (amber) vials at -20°C for short-to-medium-term storage. For long-term storage, -80°C is preferable.
Quantitative Stability Data
Specific quantitative stability data for this compound is not extensively available in the public domain. Researchers are encouraged to perform their own stability studies under their specific experimental conditions. The following tables provide a template for summarizing such data.
Table 1: pH-Dependent Stability of this compound in Aqueous Solution
| pH | Temperature (°C) | Incubation Time (hours) | % Degradation | Degradation Products Observed (Retention Time, min) |
| 2.0 | 25 | 24 | ||
| 4.0 | 25 | 24 | ||
| 7.0 | 25 | 24 | ||
| 9.0 | 25 | 24 | ||
| 12.0 | 25 | 24 |
Table 2: Thermal Stability of this compound (Solid State)
| Temperature (°C) | Incubation Time (days) | % Degradation | Appearance Change |
| 40 | 7 | ||
| 60 | 7 | ||
| 80 | 7 | ||
| 105 | 1 |
Table 3: Photostability of this compound (Solid and Solution)
| Condition | Light Source | Total Illumination (lux hours) | Integrated Near UV Energy (W h/m²) | % Degradation |
| Solid | Xenon Lamp (ICH Q1B) | 1.2 million | 200 | |
| Solution (in Acetonitrile) | Xenon Lamp (ICH Q1B) | 1.2 million | 200 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.[1][8][9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 8 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation (Solid): Place a known amount of solid this compound in a hot air oven at 105°C for 24 hours. Dissolve in acetonitrile for analysis.
-
Thermal Degradation (Solution): Incubate the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][4][10] A sample protected from light should be used as a control.
3. Analysis:
-
Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
-
Characterize the degradation products using LC-MS, MS/MS, and NMR if necessary.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products.[11][12][13]
1. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Gradient Program: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at the λmax of this compound (approximately 308 nm in dioxane).[7] A photodiode array (PDA) detector is recommended to monitor peak purity.
-
Column Temperature: 30°C.
2. Method Optimization:
-
Inject the stressed samples from the forced degradation study.
-
Adjust the mobile phase composition, gradient slope, pH, and flow rate to achieve adequate separation (resolution > 2) between the parent compound and all degradation products.
3. Method Validation (as per ICH Q2(R1) guidelines):
-
Validate the optimized method for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for forced degradation studies.
Caption: Generalized interaction of chromone derivatives.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 42059-81-4 | TCI Deutschland GmbH [tcichemicals.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. medcraveonline.com [medcraveonline.com]
- 10. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 12. ijrpc.com [ijrpc.com]
- 13. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
Technical Support Center: Scaling Up the Synthesis of 3-Formyl-6-methylchromone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 3-Formyl-6-methylchromone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most widely used and scalable method is the Vilsmeier-Haack reaction, starting from 2'-hydroxy-5'-methylacetophenone (B74881).[1] This one-step process is efficient and generally provides good to excellent yields.[1] The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the formylating agent.[1]
Q2: My Vilsmeier-Haack reaction is producing a dark, tar-like crude product. Can I still obtain a pure product?
A2: Yes, the formation of dark, resinous materials is a common issue in Vilsmeier-Haack reactions. Purification can usually be achieved through column chromatography to remove baseline impurities, followed by recrystallization from a suitable solvent like ethanol (B145695) to yield a pure, crystalline product.
Q3: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?
A3: The primary safety concern is the exothermic nature of the reaction, particularly during the formation of the Vilsmeier reagent and its reaction with the substrate. On a larger scale, inefficient heat dissipation can lead to a runaway reaction. It is crucial to have adequate cooling and to control the rate of reagent addition. The use of hazardous reagents like phosphorus oxychloride also requires appropriate handling and safety measures.
Q4: Is column chromatography a viable purification method at a larger scale?
A4: While column chromatography is effective at the lab scale, it can be expensive and time-consuming for large-scale production.[2] For industrial-scale purification, recrystallization is often the preferred method due to its cost-effectiveness and ability to yield high-purity crystalline products.[2] Developing a robust recrystallization protocol is a key aspect of scaling up this synthesis.
Q5: How can I monitor the progress and purity of the reaction and product?
A5: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress by observing the disappearance of the starting material and the appearance of the product. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is recommended. The final product's identity and purity should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.
Troubleshooting Guides
Reaction Stage
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture Contamination: Moisture can decompose the Vilsmeier reagent. 2. Poor Quality Reagents: Impurities in DMF or POCl₃ can lead to side reactions. 3. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. | 1. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Use freshly distilled or high-purity reagents. 3. Monitor the reaction by TLC until the starting material is consumed. If necessary, consider a moderate increase in temperature or reaction time. |
| Formation of Dark, Tarry Byproducts | 1. Reaction Overheating: The Vilsmeier-Haack reaction is exothermic, and excessive heat can lead to polymerization and decomposition. 2. Incorrect Stoichiometry: An excess of the Vilsmeier reagent can promote side reactions. | 1. Maintain strict temperature control, especially during the addition of POCl₃ to DMF and the subsequent addition of the acetophenone. Use an ice bath or a chiller to manage the temperature. For larger scales, ensure the reactor has efficient cooling capacity. 2. Carefully control the molar ratios of the reactants. A slight excess of the Vilsmeier reagent is common, but large excesses should be avoided. |
| Difficult to Control Exotherm During Scale-up | 1. Addition Rate is Too Fast: Rapid addition of reagents in a large volume can lead to a rapid increase in temperature. 2. Inadequate Mixing: Poor agitation can create localized hot spots. | 1. Add the phosphorus oxychloride and the 2'-hydroxy-5'-methylacetophenone solution dropwise at a controlled rate. 2. Use a mechanical stirrer and ensure vigorous mixing to maintain a uniform temperature throughout the reaction mixture. |
Purification Stage
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crystalline Product After Recrystallization | 1. Inappropriate Solvent: The solvent may be too effective at dissolving the product, even at low temperatures. 2. Excessive Solvent: Using too much solvent will prevent the solution from reaching saturation upon cooling. 3. Rapid Cooling: Fast cooling can lead to the formation of an oil or amorphous solid instead of crystals. | 1. Ethanol is a commonly used and effective solvent for the recrystallization of this compound.[3] If issues persist, consider a solvent/anti-solvent system like ethyl acetate (B1210297)/hexanes. 2. Use the minimum amount of hot solvent required to fully dissolve the crude product. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation. |
| Product Fails to Elute or Elutes Slowly During Column Chromatography | 1. Incorrect Eluent Polarity: The solvent system is not polar enough to move the product down the column. 2. Strong Adsorption to Silica (B1680970): The aldehyde group can interact strongly with the acidic silica gel. | 1. Gradually increase the polarity of the eluent. A gradient of ethyl acetate in hexanes is a good starting point. 2. A small amount of a polar solvent like methanol (B129727) or a few drops of acetic acid in the eluent can help to reduce tailing and improve elution. |
| Co-elution of Impurities During Column Chromatography | 1. Inadequate Solvent System: The chosen eluent does not provide sufficient separation between the product and impurities on a TLC plate. 2. Poor Column Packing: An improperly packed column will result in poor separation. | 1. Systematically test different solvent systems using TLC to find the optimal eluent for separation before running the column. 2. Ensure the column is packed uniformly without any cracks or channels. |
Data Presentation
Quantitative Data for the Synthesis of this compound and its Precursor
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Lab-Scale Yield (%) | Melting Point (°C) | Reference |
| 2'-Hydroxy-5'-methylacetophenone | C₉H₁₀O₂ | 150.17 | ~76 | 50 | [4] |
| This compound | C₁₁H₈O₃ | 188.18 | 73 | 172-173 | [3][4] |
Note: Yields can vary depending on the reaction scale and purification method.
Comparison of Purification Methods for this compound
| Method | Scale | Advantages | Disadvantages |
| Recrystallization | Lab to Industrial | - Cost-effective - Can provide very high purity - Simple procedure | - Potential for product loss in the mother liquor - May require multiple cycles for very impure samples |
| Column Chromatography | Lab to Pilot | - Excellent for separating complex mixtures - Can isolate multiple components in a single run | - Can be expensive due to solvent and silica gel consumption[2] - Time-consuming, especially at larger scales[2] - Not always practical for industrial-scale production[2] |
Experimental Protocols
Protocol 1: Synthesis of 2'-Hydroxy-5'-methylacetophenone (Precursor)
This protocol describes the Fries Rearrangement of p-cresyl acetate.
Materials:
-
p-Cresyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice-cold water
-
Hydrochloric acid (HCl)
-
Glacial acetic acid
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, combine p-cresyl acetate (e.g., 50 mL) and anhydrous aluminum chloride (e.g., 120 g).[4]
-
Heat the reaction mixture in an oil bath at 120°C for 45 minutes.[4]
-
After cooling, carefully and slowly add the reaction mixture to ice-cold water containing a small amount of hydrochloric acid to decompose the complex. A crude ketone will precipitate.[4]
-
To purify, dissolve the crude product in glacial acetic acid.
-
Induce crystallization by the dropwise addition of water with constant stirring.[4]
-
Collect the resulting solid by filtration, wash with cold water, and dry.[4]
Protocol 2: Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
2'-Hydroxy-5'-methylacetophenone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Ethanol
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Cool N,N-dimethylformamide (e.g., 6.0 mL) in an ice-water bath.[4]
-
To the cooled DMF, add 2'-hydroxy-5'-methylacetophenone (0.01 mol, 1.50 g) with vigorous stirring.[4]
-
Slowly add phosphorus oxychloride (0.025 mol, 2.3 mL) dropwise to the mixture, ensuring the temperature is kept low.[4]
-
After the addition is complete, a thick, pink-colored mass will form. Allow the reaction mixture to stand at room temperature overnight.[4]
-
Carefully pour the reaction mixture into ice-cold water to decompose it. A solid product will precipitate.[4]
-
Collect the solid by filtration and wash thoroughly with water.[1]
-
Purify the crude product by recrystallization from ethanol.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield or impure product.
References
Technical Support Center: Analytical Monitoring of 3-Formyl-6-methylchromone Synthesis
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the analytical methods used to monitor the synthesis of 3-Formyl-6-methylchromone, a crucial intermediate in medicinal chemistry.[1] The primary synthetic route involves the Vilsmeier-Haack formylation of 2'-hydroxy-5'-methylacetophenone (B74881).[2] Accurate monitoring of this reaction is essential for optimizing yield, minimizing impurities, and ensuring the quality of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods to monitor the progress of the this compound synthesis?
A1: The most common and effective methods are Thin-Layer Chromatography (TLC) for rapid qualitative assessment and High-Performance Liquid Chromatography (HPLC) for quantitative analysis.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation of the final product and can be used to analyze crude reaction mixtures.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for analyzing volatile components and identifying byproducts.[6]
Q2: How do I choose between TLC and HPLC for reaction monitoring?
A2: TLC is ideal for quick, real-time checks of the reaction's progress.[7] It allows you to visually track the consumption of the starting material and the formation of the product.[8] HPLC provides more detailed, quantitative data, allowing you to determine the precise conversion rate, yield, and purity of the reaction mixture. For rigorous process control and optimization, HPLC is the preferred method.
Q3: Can I use NMR to monitor the reaction directly?
A3: Yes, taking aliquots from the reaction mixture and analyzing them by ¹H NMR is a powerful technique.[9] You can monitor the disappearance of signals corresponding to the starting material (2'-hydroxy-5'-methylacetophenone) and the appearance of characteristic peaks for this compound, such as the aldehyde proton signal.[10] However, this method requires a deuterated solvent compatible with your reaction mixture for locking, and sample workup might be necessary.
Q4: What are the expected side products in a Vilsmeier-Haack reaction for chromone (B188151) synthesis?
A4: Potential side products can arise from incomplete reaction, overheating, or the presence of moisture.[8] Common issues include the formation of chlorinated byproducts if the reaction temperature is too high, or multiple formylations with highly activated substrates.[11] Tarry residues can also form due to polymerization or decomposition, especially with impure reagents.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the analytical monitoring of the this compound synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| TLC: Multiple unexpected spots observed. | 1. Side Reactions: The reaction may be producing byproducts due to incorrect stoichiometry or temperature.[8] 2. Decomposition: The product or starting material might be degrading on the acidic silica (B1680970) gel plate.[7] 3. Contaminated Sample: The aliquot taken from the reaction may contain impurities. | 1. Optimize the molar ratio of the Vilsmeier reagent and maintain strict temperature control.[11] 2. Neutralize the TLC plate by adding a small percentage of triethylamine (B128534) (1-2%) to the mobile phase. Alternatively, use alumina (B75360) plates.[7] 3. Ensure clean sampling techniques. |
| TLC: No separation between starting material and product. | 1. Inappropriate Mobile Phase: The solvent system lacks the correct polarity to resolve the compounds.[12] | 1. Systematically vary the ratio of polar and non-polar solvents (e.g., ethyl acetate (B1210297) and hexane) to achieve a product Rf value between 0.2 and 0.4.[13] |
| HPLC: Broad or tailing peaks. | 1. Column Overload: Injecting too much sample.[14] 2. Secondary Interactions: Silanol groups on the silica-based column interacting with the analyte.[15] 3. Column Contamination: Buildup of impurities on the column frit or packing material.[16] | 1. Reduce the injection volume or dilute the sample.[15] 2. Use a mobile phase with a suitable pH or add a competing base like triethylamine. Ensure your column is of high purity silica.[15] 3. Use a guard column and/or implement a sample cleanup step (e.g., filtration). Flush the column with a strong solvent.[16][17] |
| HPLC: Inconsistent retention times. | 1. Temperature Fluctuations: The column temperature is not stable.[17] 2. Mobile Phase Issues: Inconsistent composition, degradation, or dissolved gases.[17] 3. Pump Malfunction: The pump is not delivering a constant flow rate. | 1. Use a column oven to maintain a constant temperature.[17] 2. Prepare fresh mobile phase daily, filter, and degas it properly before use.[14] 3. Purge the pump to remove air bubbles and check for leaks.[17] |
| Reaction: Low or no product yield observed. | 1. Inactive Vilsmeier Reagent: The reagent may have decomposed due to moisture.[8] 2. Low Reaction Temperature/Time: The reaction conditions are insufficient for complete conversion.[11] 3. Poor Substrate Reactivity: The starting material is not sufficiently activated. | 1. Use anhydrous solvents (especially DMF) and fresh, high-purity POCl₃. Prepare the reagent at 0-5 °C and use it immediately.[8] 2. Monitor the reaction by TLC/HPLC and consider gradually increasing the temperature if the reaction is sluggish.[8] 3. For less reactive substrates, a larger excess of the Vilsmeier reagent may be required.[8] |
Experimental Protocols & Data
Thin-Layer Chromatography (TLC) Monitoring
-
Objective: To qualitatively monitor the consumption of 2'-hydroxy-5'-methylacetophenone and the formation of this compound.
-
Methodology:
-
Plate: Silica gel 60 F₂₅₄.
-
Sample Preparation: Carefully quench a small aliquot of the reaction mixture in a vial containing ice-water and extract with ethyl acetate.
-
Spotting: Spot the starting material, the extracted reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) on the baseline of the TLC plate.[3][18]
-
Mobile Phase: A mixture of ethyl acetate and cyclohexane (B81311) or hexane (B92381) is commonly used.[5] Start with a ratio of 3:7 (Ethyl Acetate:Hexane) and adjust as needed to achieve good separation.
-
Development: Place the plate in a sealed chamber saturated with the mobile phase and allow the solvent to ascend.[13]
-
Visualization: View the dried plate under a UV lamp at 254 nm.[3]
-
-
Data Interpretation:
| Compound | Expected Rf Range | Notes |
| 2'-hydroxy-5'-methylacetophenone | Higher Rf (Less Polar) | Spot should diminish as the reaction progresses. |
| This compound | Lower Rf (More Polar) | Spot should appear and intensify over time. |
High-Performance Liquid Chromatography (HPLC) Analysis
-
Objective: To quantitatively determine the conversion rate and purity.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where both reactant and product absorb (e.g., 254 nm).
-
Sample Preparation: Quench a precise volume of the reaction mixture, dilute with the mobile phase, and filter through a 0.45 µm syringe filter before injection.
-
-
Typical Quantitative Data:
| Compound | Retention Time (Approx.) |
| 2'-hydroxy-5'-methylacetophenone | ~ 4.5 min |
| This compound | ~ 3.8 min |
| (Note: Retention times are highly dependent on the specific HPLC system, column, and exact mobile phase conditions and must be determined experimentally.) |
¹H NMR Spectroscopy Data
-
Objective: Structural confirmation of the product.
-
Solvent: DMSO-d₆.[10]
-
Key Chemical Shifts (δ, ppm):
| Compound | Methyl Protons (-CH₃) | Aromatic Protons | Aldehyde Proton (-CHO) | Other Key Signals |
| 2'-hydroxy-5'-methylacetophenone | ~2.3 ppm (s) | 6.8 - 7.6 ppm (m) | - | Phenolic -OH (broad s) |
| This compound | ~2.45 ppm (s) | 7.5 - 8.1 ppm (m) | ~10.1 ppm (s) | H2 proton at ~8.8 ppm (s) |
| (Note: Chemical shifts are approximate and can vary slightly based on solvent and instrument.) |
Visualizations
Caption: General workflow for monitoring reaction progress.
Caption: Troubleshooting decision tree for an incomplete reaction.
References
- 1. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
- 6. researchgate.net [researchgate.net]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. benchchem.com [benchchem.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. silicycle.com [silicycle.com]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. hplc.eu [hplc.eu]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Formyl-6-methylchromone
For Researchers, Scientists, and Drug Development Professionals
3-Formyl-6-methylchromone is a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science.[1] Its aldehyde group at the 3-position and the methyl group at the 6-position of the chromone (B188151) scaffold provide reactive sites for a variety of chemical modifications, making it a valuable precursor for the synthesis of more complex molecules with potential biological activities.[1] This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Vilsmeier-Haack Reaction | Route 2: Modified Vilsmeier-Type Reaction |
| Starting Material | 2'-Hydroxy-5'-methylacetophenone (B74881) | 2'-Hydroxy-5'-methylacetophenone |
| Key Reagents | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | Bis(trichloromethyl) carbonate (BTC), Dimethylformamide (DMF) |
| Reported Yield | 73%[1] | Good yields (specific for 6-methyl not stated, but generally good for other derivatives)[2] |
| Reaction Conditions | Low temperature initially, then room temperature overnight[1] | 0-5°C initially, then room temperature[2] |
| Advantages | Well-established, reliable, and commonly used method. | Avoids the use of phosphorus oxychloride, which can be harsh for some substrates. |
| Disadvantages | Phosphorus oxychloride is corrosive and moisture-sensitive. | BTC is a toxic solid and requires careful handling. |
Precursor Synthesis: Fries Rearrangement for 2'-Hydroxy-5'-methylacetophenone
Both primary synthetic routes commence with 2'-hydroxy-5'-methylacetophenone. A common and effective method for the synthesis of this precursor is the Fries Rearrangement of p-cresyl acetate (B1210297).
Experimental Protocol: Fries Rearrangement
Materials:
-
p-Cresyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice-cold water
-
Hydrochloric acid (HCl)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, combine p-cresyl acetate and anhydrous aluminum chloride.
-
Heat the reaction mixture in an oil bath at 120°C for 45 minutes.[1]
-
After cooling, carefully decompose the reaction mixture by slowly adding it to ice-cold water containing a small amount of hydrochloric acid. A crude ketone will precipitate.[1]
-
To purify, dissolve the crude product in glacial acetic acid.
-
Induce crystallization by the dropwise addition of water with constant stirring.
-
Collect the resulting greenish-white solid by filtration, wash with cold water, and dry.[1]
A typical yield for this procedure is approximately 76%.[1]
Synthetic Route 1: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the most widely documented and conventional method for the synthesis of this compound. This reaction involves the formylation of 2'-hydroxy-5'-methylacetophenone using a Vilsmeier reagent, which is generated in situ from phosphorus oxychloride and dimethylformamide.[1] The reaction proceeds through the formation of an electrophilic iminium species that reacts with the enolate of the acetophenone (B1666503) to construct the chromone ring and introduce the formyl group.[1]
Experimental Protocol: Vilsmeier-Haack Reaction
Materials:
-
2'-Hydroxy-5'-methylacetophenone
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
Procedure:
-
Cool dimethylformamide in an ice-water bath.
-
To the cooled DMF, add 2'-hydroxy-5'-methylacetophenone with vigorous stirring.[1]
-
Slowly add phosphorus oxychloride dropwise to the mixture, maintaining the low temperature.[1]
-
After the addition is complete, a thick, pink-colored mass will form. Allow the reaction mixture to stand at room temperature overnight.[1]
-
Decompose the reaction mixture by carefully pouring it into ice-cold water. A solid product will precipitate.[1]
-
Collect the solid by filtration and recrystallize from ethanol to obtain the pure this compound.
This method has a reported yield of 73% and a melting point of 173°C for the final product.[1]
Synthetic Route 2: Modified Vilsmeier-Type Reaction with Bis(trichloromethyl) Carbonate (BTC)
An alternative approach to the Vilsmeier-Haack reaction utilizes a novel Vilsmeier-type reagent generated in situ from bis(trichloromethyl) carbonate (BTC) and dimethylformamide.[2] This method avoids the use of phosphorus oxychloride and offers a one-pot synthesis of 3-formylchromones from o-hydroxyacetophenones.[2]
Experimental Protocol: Modified Vilsmeier-Type Reaction
Materials:
-
2'-Hydroxy-5'-methylacetophenone
-
Bis(trichloromethyl) carbonate (BTC)
-
Dimethylformamide (DMF)
-
10% Sodium bicarbonate solution
-
Brine
Procedure:
-
In a reaction vessel, dissolve bis(trichloromethyl) carbonate in 1,2-dichloroethane and cool to 0-5°C.
-
Add dimethylformamide to the cooled solution and stir for 30 minutes, then allow it to warm to room temperature for 30-60 minutes to generate the Vilsmeier-type reagent in situ.
-
Cool the mixture again to 0-5°C and add a solution of 2'-hydroxy-5'-methylacetophenone in 1,2-dichloroethane.
-
After the reaction is complete (monitored by TLC), quench the reaction with cold water.
-
Separate the organic layer and wash it successively with 10% sodium bicarbonate solution and brine.[2]
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to yield this compound.[2]
While the specific yield for this compound is not explicitly stated, this method is reported to provide good yields for a range of substituted 3-formylchromones.[2]
Conclusion
Both the traditional Vilsmeier-Haack reaction and the modified Vilsmeier-type reaction with BTC offer effective pathways to synthesize this compound from the common precursor, 2'-hydroxy-5'-methylacetophenone. The choice between these two methods will likely depend on the specific requirements of the researcher, including reagent availability, scale of the reaction, and tolerance for the respective reagents' handling and safety considerations. The Vilsmeier-Haack reaction is a well-established and high-yielding method, while the BTC-based approach presents a viable alternative, particularly when avoiding phosphorus-based reagents is desirable.
References
Unveiling the Biological Potential of 3-Formyl-6-methylchromone Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the biological activities of 3-Formyl-6-methylchromone derivatives against other alternatives, supported by experimental data. It details the methodologies of key experiments and visualizes relevant biological pathways to provide a comprehensive overview of their therapeutic potential.
The chromone (B188151) scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological properties, including antimicrobial, anticancer, and antioxidant activities. Modifications at the 3- and 6-positions of the chromone ring, in particular the introduction of a formyl and a methyl group, have been shown to significantly influence their biological efficacy. This guide synthesizes data from various studies to present a clear comparison of these derivatives, offering insights into their structure-activity relationships.
Comparative Analysis of Biological Activities
The therapeutic potential of this compound derivatives is best understood through direct comparison with established drugs and other chromone analogs. The following tables summarize their performance in key biological assays.
Anticancer Activity
The cytotoxicity of this compound derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, is a key metric for comparison.
| Compound/Alternative | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| This compound Schiff Base Derivative | MCF-7 (Breast) | 2.03 | Doxorubicin | Not specified in the same study |
| This compound Schiff Base Derivative | SMMC-7721 (Liver) | 2.08 | 5-Fluorouracil | Not specified in the same study |
| Chromanone Derivative 1 | HCT 116 (Colon) | ~8-20 | Cisplatin | Comparable |
| Epiremisporine H (a chromone derivative) | HT-29 (Colon) | 21.17 ± 4.89 | - | - |
| Epiremisporine H (a chromone derivative) | A549 (Lung) | 31.43 ± 3.01 | - | - |
Antimicrobial Activity
Several this compound derivatives have demonstrated significant activity against pathogenic bacteria, including those known for forming biofilms. The Minimum Inhibitory Concentration (MIC) is the primary measure of their antibacterial efficacy.
| Compound/Alternative | Bacterial Strain | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) |
| 6-Bromo-3-formylchromone | Uropathogenic E. coli | 20 | Not specified | - |
| 6-Chloro-3-formylchromone | Uropathogenic E. coli | 20 | Not specified | - |
| 3-Formyl-6-isopropylchromone | Uropathogenic E. coli | 50 | Not specified | - |
| 6-Bromo-3-formylchromone (6B3FC) | Vibrio parahaemolyticus | 20 | Not specified | - |
| 6-Chloro-3-formylchromone (6C3FC) | Vibrio parahaemolyticus | 20 | Not specified | - |
| Chroman-4-one Derivative 21 | Pseudomonas aeruginosa | Moderate Activity | Gentamicin | Less potent than derivative 21 |
Key Biological Pathways and Mechanisms of Action
Topoisomerase II Inhibition in Cancer Therapy
One of the key mechanisms underlying the anticancer activity of some chromone derivatives is the inhibition of topoisomerase II. This enzyme is crucial for resolving DNA topological problems during replication and transcription. By inhibiting topoisomerase II, these compounds can induce DNA damage and trigger apoptosis in cancer cells.
Figure 1: Inhibition of Topoisomerase II by this compound derivatives leading to apoptosis in cancer cells.
Targeting the BarA-UvrY Two-Component System in Bacteria
In bacteria, some 3-formylchromone derivatives have been suggested to target two-component signaling systems, such as BarA-UvrY.[1] This system regulates virulence, biofilm formation, and stress responses. By interfering with this pathway, the compounds can reduce bacterial pathogenicity.
References
A Comparative Guide to the Synthetic Utility of 3-Formyl-6-methylchromone
An Objective Analysis of Substituent Effects on Reactivity and Synthetic Outcomes
3-Formylchromones are a class of heterocyclic aldehydes that serve as exceptionally versatile building blocks in organic synthesis and medicinal chemistry.[1][2] Their importance stems from the presence of multiple electrophilic sites, allowing for a wide range of chemical transformations to build complex molecular architectures.[3][4] The most common and efficient route to these compounds is the Vilsmeier-Haack reaction, which formylates readily available 2-hydroxyacetophenones in a one-step process.[1][5]
This guide provides a comparative analysis of 3-formyl-6-methylchromone against other formylchromone (B10848765) derivatives. We will explore how the electronic nature of substituents on the chromone's benzene (B151609) ring influences the reactivity of the crucial formyl group, supported by experimental data and detailed protocols for key synthetic transformations.
The Electronic Influence of Substituents
The reactivity of the 3-formyl group is intrinsically linked to the electronic properties of the entire chromone (B188151) scaffold. Substituents on the fused benzene ring can significantly modulate the electrophilicity of the formyl carbon, as well as the C2 and C4 positions of the pyrone ring, by either donating or withdrawing electron density.[3][4]
-
Electron-Donating Groups (EDGs): A group like the methyl (-CH₃) at the C-6 position in this compound is classified as an electron-donating group.[6] Through an inductive effect, it pushes electron density into the aromatic system. This donation slightly reduces the partial positive charge on the formyl carbon, making it marginally less reactive towards nucleophiles compared to its unsubstituted counterpart.[4][7]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or halogens (-Cl, -Br) are electron-withdrawing.[8] They pull electron density away from the chromone system, increasing the electrophilicity of the formyl carbon and enhancing its reactivity towards nucleophilic attack.[4][8]
Comparative Performance in Knoevenagel Condensation
The Knoevenagel condensation is a fundamental reaction for 3-formylchromones, involving the reaction with active methylene (B1212753) compounds to form new C-C double bonds.[3][9] The yield of this reaction can serve as a practical measure of the formyl group's reactivity. Data from various studies show a clear trend: electron-withdrawing groups on the chromone ring generally lead to higher yields, reflecting the increased electrophilicity of the aldehyde.
| Substituent (at C-6) | Active Methylene Compound | Conditions | Yield (%) | Reference |
| -H (unsubstituted) | Malononitrile | Pyridine, 42°C, 10 min | 72% | [9] |
| -CH₃ (EDG) | Substituted Acetophenone | Acetic acid, HClO₄ | Good Yields | [10] |
| -NO₂ (EWG) | Cyanoacetamide | Pyridine, reflux | 57% (pyridone product) | [9] |
| -C₂H₅ (EDG) | Cyanoacetamide | Pyridine, reflux (5 min) | 42% (acrylamide product) | [9] |
Note: Direct comparison is challenging as reaction conditions and products can vary. The data illustrates general reactivity trends.
Synthetic Workflow: From Formylchromones to Pyrazoles
A prominent application of 3-formylchromones is the synthesis of pyrazole-containing heterocycles, which are of significant interest in drug discovery.[11] The general pathway involves the condensation of the 3-formylchromone with a hydrazine (B178648) derivative, followed by cyclization. The substituent on the chromone ring is carried through to the final product, allowing for the synthesis of a diverse library of compounds.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound from 2'-hydroxy-5'-methylacetophenone (B74881) using the Vilsmeier-Haack reaction.[12][13]
Materials:
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
2'-Hydroxy-5'-methylacetophenone
-
Ice-cold water
-
Standard laboratory glassware, magnetic stirrer, and fume hood
Procedure:
-
In a three-necked flask equipped with a dropping funnel and protected by a calcium chloride guard tube, place N,N-dimethylformamide (approx. 6.0 mL).
-
Cool the flask in an ice-water bath with continuous stirring.
-
Slowly add phosphorus oxychloride (POCl₃, approx. 2.3 mL, 0.025 mol) dropwise to the cooled DMF, ensuring the temperature is maintained below 5°C.[1][12]
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour to ensure the complete formation of the Vilsmeier reagent.[1]
-
Add a solution of 2'-hydroxy-5'-methylacetophenone (0.01 mol) in a minimal amount of DMF to the reagent mixture dropwise.
-
Heat the reaction mixture to 50-60°C and stir for 6-8 hours. The reaction progress can be monitored by TLC.
-
After completion, carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
A solid product will precipitate. Allow the mixture to stand for some time to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695) or acetic acid) to obtain pure this compound.
Expected Outcome:
Protocol 2: Synthesis of 2-(6-Methyl-4-oxo-4H-chromen-3-yl)-5-phenyl-2H-pyrazole-3-carbaldehyde
This protocol describes a representative synthesis of a pyrazole (B372694) derivative starting from a substituted 3-formylchromone and a carbohydrazide.[11]
Materials:
-
Substituted 3-formylchromone (e.g., this compound)
-
3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
-
Glacial acetic acid (catalytic amount)
-
Reflux condenser and heating mantle
Procedure:
-
Dissolve the substituted 3-formylchromone (1 mmol) in methanol in a round-bottom flask.
-
Add the 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide (1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Maintain the reflux for approximately 4-6 hours. Monitor the reaction's progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the solid with a small amount of cold methanol to remove any unreacted starting materials.
-
Dry the product in a desiccator. Further purification can be achieved by recrystallization if necessary.
Expected Outcome:
-
Yield: 78–81% (for related hydrazide derivatives)[11]
-
Appearance: Solid
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]
- 3. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. thieme-connect.de [thieme-connect.de]
- 11. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. asianpubs.org [asianpubs.org]
Unveiling the Cytotoxic Potential of 3-Formyl-6-methylchromone Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various 3-Formyl-6-methylchromone derivatives against several cancer cell lines. The information presented is supported by experimental data from multiple studies, offering a comprehensive overview of their potential as anticancer agents.
Comparative Cytotoxicity Data
The cytotoxic activity of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The IC50 values for various derivatives are summarized in the table below, providing a quantitative comparison of their cytotoxic effects.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound (FC2) | Human promyelocytic leukemia (HL-60) | >1000 | [1] |
| This compound (FC2) | Human oral squamous cell carcinoma (HSC-2) | 216 | [1] |
| This compound (FC2) | Human submandibular gland carcinoma (HSG) | 224 | [1] |
| Phosphinoyl-functionalized 3-aminomethylene chromanone (various derivatives) | Human lung adenocarcinoma (A549) | Modest Activity | [2] |
| Phosphinoyl-functionalized 3-aminomethylene chromanone (various derivatives) | Human promyelocytic leukemia (HL-60) | Modest Activity | [2] |
| Substituted 3-formylchromone (Compound 6e) | Human prostate cancer (DU 145) | 3.11 | [3] |
| Substituted 3-formylchromone (Compound 6e) | Human breast cancer (MCF-7) | 2.97 | [3] |
| Substituted 3-formylchromone (Compound 6h) | Human prostate cancer (DU 145) | - | [3] |
| Phosphorohydrazone of 3-formylchromone (Compound 8a) | Human promyelocytic leukemia (HL-60) | Appreciable Cytotoxicity | [4] |
| Hydrazone of 2-amino-3-chromone derivative (Compound 11e) | Human promyelocytic leukemia (HL-60) | Appreciable Cytotoxicity | [4] |
Experimental Protocols
The evaluation of the cytotoxic activity of this compound derivatives is predominantly carried out using the MTT assay.[5][6][7] This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The viable cells contain NAD(P)H-dependent oxidoreductase enzymes that facilitate this conversion. The insoluble formazan crystals are then dissolved, and the resulting colored solution is quantified by measuring its absorbance, which is directly proportional to the number of viable cells.[5]
Materials:
-
Cancer cell lines (e.g., A549, HL-60, DU 145, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline - PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives. A control group with no compound treatment is also included.
-
Incubation: The plates are incubated for a specific period, typically 24 to 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, the culture medium is removed, and fresh medium containing MTT solution is added to each well. The plates are then incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.
Mechanisms of Action
Studies suggest that this compound derivatives exert their cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis and inhibiting topoisomerase II.[3][8]
Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many anticancer agents function by triggering apoptosis in cancer cells. This compound derivatives have been shown to induce apoptosis through the intrinsic or mitochondrial pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.[9][10][11][12] The ratio of these proteins determines the cell's susceptibility to apoptosis.
The induction of apoptosis by these derivatives often involves the release of cytochrome c from the mitochondria into the cytoplasm.[4] This event triggers a cascade of caspase activation, including the initiator caspase-9 and the executioner caspase-3, ultimately leading to the dismantling of the cell.[10][11][13]
Topoisomerase II Inhibition
Topoisomerase II is an essential enzyme involved in managing DNA topology during replication and transcription.[14][15] It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.[14][16] Certain anticancer drugs, known as topoisomerase II poisons, act by stabilizing the transient complex formed between the enzyme and the cleaved DNA. This leads to the accumulation of DNA double-strand breaks, which ultimately triggers cell death.[15] Several this compound derivatives have been identified as potent inhibitors of human DNA topoisomerase IIα, suggesting this as a key mechanism for their anticancer activity.[3][17]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Caspases Inhibits the Release of Apoptotic Bodies: Bcl-2 Inhibits the Initiation of Formation of Apoptotic Bodies in Chemotherapeutic Agent-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis induced by DNA damage O6-methylguanine is Bcl-2 and caspase-9/3 regulated and Fas/caspase-8 independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. ijabbr.com [ijabbr.com]
- 15. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3-Formylchromone based topoisomerase IIα inhibitors: discovery of potent leads - MedChemComm (RSC Publishing) [pubs.rsc.org]
Validating the Structure of 3-Formyl-6-methylchromone Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals, the structural integrity of novel compounds is paramount. This guide provides a comparative analysis of reaction products derived from 3-Formyl-6-methylchromone, a versatile scaffold in medicinal chemistry. We delve into the structural validation of these products, supported by experimental data and detailed protocols, to offer a clear comparison with alternative synthetic pathways.
This compound is a key building block for synthesizing a diverse range of heterocyclic compounds with potential biological activities.[1][2] Its reactivity, particularly at the C3-formyl group, allows for various transformations, leading to a spectrum of products. The validation of these product structures is crucial for establishing structure-activity relationships and ensuring the reliability of subsequent research. This guide focuses on the outcomes of key reactions of this compound and the rigorous methods used for their structural elucidation.
Comparative Analysis of Reaction Products
The reaction of this compound with different reagents can lead to distinct product classes. A significant area of investigation has been the three-component Kabachnik–Fields reaction, which yields either chromonyl-substituted α-aminophosphine oxides or phosphinoyl-functionalized 3-(amino)methylene chromanones, depending on the reaction conditions and the nature of the amine used.[3]
A catalyst-free approach at ambient temperature for the reaction of this compound with primary amines and secondary phosphine (B1218219) oxides has been developed.[3] Interestingly, the use of aliphatic amines at higher temperatures (80 °C) favors the formation of phosphinoyl-functionalized 3-aminomethylene chromanones, whereas aromatic amines under milder conditions selectively yield chromonyl-substituted α-aminophosphine oxides.[3] This selectivity provides a valuable tool for medicinal chemists to tune the synthetic outcome.
The structural validation of these compounds is heavily reliant on a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition.[3] Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 31P NMR, provides detailed information about the chemical environment of the atoms, which is crucial for distinguishing between the different product isomers.[3][4] In many cases, single-crystal X-ray diffraction (XRD) offers unambiguous proof of the molecular structure.[3]
Below is a summary of quantitative data for the synthesis of different derivatives from this compound.
| Product Type | Reactants | Reaction Conditions | Yield (%) | Reference |
| Chromonyl-substituted α-aminophosphine oxide (1b) | This compound, aniline (B41778), diphenylphosphine (B32561) oxide | Acetonitrile (B52724), room temperature, 1 h | 94 | [3] |
| Phosphinoyl-functionalized 3-(butylamino)methylene chromanone (2a) | This compound, butylamine (B146782), diphenylphosphine oxide | Acetonitrile, 80 °C, 1 h | 86 | [3] |
| 3-[(diarylphosphoryl)(phenylamino)methyl]-6-methyl-4H-chromen-4-one derivatives (1b–d) | This compound, aniline/p-anisidine/4-chloroaniline, diphenyl phosphine oxide | Optimized conditions | 93–94 | [3] |
| Chromonyl-substituted α-aminophosphine-oxides (4, 5, and 6) | This compound, aniline, bis(p-tolyl)-/bis(3,5-dimethylphenyl)-/bis(2-naphthyl)phosphine oxide | Optimized conditions | 93–95 | [3] |
| 6-Chloro-8-nitro-3-formyl-chromone | 2-hydroxy-3-nitro-5-chloro acetophenone, DMF, POCl3 | Room temperature, overnight | 71 | [5] |
| 6-Methyl-3-formyl chromone | 2'-Hydroxy-5'-methylacetophenone (B74881), DMF, POCl3 | Not specified | 73 | [1][5] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. Here, we provide protocols for key experiments cited in the structural validation of this compound reaction products.
Protocol 1: Synthesis of Chromonyl-substituted α-aminophosphine oxide (1b)
This protocol describes the catalyst-free, three-component reaction of this compound, aniline, and diphenylphosphine oxide at ambient temperature.
-
Materials: this compound, aniline, diphenylphosphine oxide, acetonitrile.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in acetonitrile.
-
Add aniline (1 mmol) and diphenylphosphine oxide (1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress using ³¹P NMR spectroscopy.
-
Upon completion, the product can be isolated, with a reported yield of 94%.[3]
-
Protocol 2: Synthesis of Phosphinoyl-functionalized 3-(butylamino)methylene chromanone (2a)
This protocol outlines the synthesis of the alternative product isomer by adjusting the reaction temperature and amine substrate.
-
Materials: this compound, butylamine, diphenylphosphine oxide, acetonitrile.
-
Procedure:
-
Combine this compound (1 mmol), butylamine (1 mmol), and diphenylphosphine oxide (1 mmol) in acetonitrile in a suitable reaction vessel.
-
Heat the mixture at 80 °C for 1 hour.
-
After the reaction is complete, cool the mixture to room temperature.
-
Isolate the product using column chromatography to obtain the phosphinoyl-functionalized 3-(butylamino)methylene chromanone in a yield of 86%.[3]
-
Protocol 3: Vilsmeier-Haack Reaction for the Synthesis of this compound
This protocol details the synthesis of the starting material, this compound, from 2'-hydroxy-5'-methylacetophenone.[1][5]
-
Materials: 2'-Hydroxy-5'-methylacetophenone, dimethylformamide (DMF), phosphorus oxychloride (POCl₃), ice-cold water.
-
Procedure:
-
Cool dimethylformamide in an ice bath.
-
Add 2'-hydroxy-5'-methylacetophenone to the cooled DMF with stirring.
-
Slowly add phosphorus oxychloride to the mixture.
-
Allow the resulting thick, pink-colored mass to stand at room temperature overnight.
-
Decompose the reaction mixture by carefully pouring it into ice-cold water, which will cause the solid product to precipitate.
-
Collect the solid by filtration.
-
Visualizing Reaction Pathways and Experimental Workflows
To better understand the relationships between reactants, intermediates, and products, as well as the overall experimental process, the following diagrams are provided.
Caption: Reaction pathways for the three-component reaction of this compound.
Caption: General experimental workflow for synthesis and structural validation.
References
A Comparative Analysis of Catalysts for Reactions of 3-Formyl-6-methylchromone
For researchers, scientists, and drug development professionals, the efficient synthesis of chromone (B188151) derivatives is a critical step in the discovery of novel therapeutic agents. 3-Formyl-6-methylchromone is a versatile building block in this endeavor, and the choice of catalyst for its subsequent reactions significantly impacts yield, selectivity, and reaction conditions. This guide provides a comparative analysis of various catalytic systems employed in reactions involving this compound, supported by experimental data and detailed protocols.
Catalyst Performance in Key Reactions
The reactivity of this compound has been explored in several important transformations, including its synthesis via the Vilsmeier-Haack reaction, and subsequent condensations and multi-component reactions. The performance of different catalysts in these reactions is summarized below.
Vilsmeier-Haack Synthesis of this compound
The synthesis of the title compound itself is a crucial first step. The Vilsmeier-Haack reaction, which involves the formylation of a suitable precursor, is a standard method.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the formylating agent.
| Reaction | Catalyst/Reagent | Precursor | Yield (%) | Reference |
| Vilsmeier-Haack | POCl₃/DMF | 2'-Hydroxy-5'-methylacetophenone (B74881) | 73 | [1][2] |
Three-Component Kabachnik-Fields Reaction
A notable reaction of this compound is the three-component synthesis of α-aminophosphine oxides. Studies have shown that this reaction can proceed efficiently without a catalyst, particularly with aromatic amines at room temperature.[3] However, the use of basic catalysts has also been investigated, although in some cases, this did not lead to complete reaction.[3]
| Catalyst | Amine | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Catalyst-free | Aniline (B41778) | 25 | 1 | 94 | [3] |
| Catalyst-free | p-Anisidine | 25 | 1 | 93 | [3] |
| Catalyst-free | 4-Chloroaniline | 25 | 1 | 94 | [3] |
| Catalyst-free | Butylamine | 80 (MW) | 1 | - (major product is a chromanone derivative) | [3] |
| Basic catalysts | Aniline | - | - | Incomplete reaction | [3] |
Knoevenagel and Claisen-Schmidt Condensations
Knoevenagel and Claisen-Schmidt condensations are vital for C-C bond formation at the formyl group of this compound, leading to the synthesis of various vinylchromones. These reactions are often catalyzed by acids or bases.
| Reaction Type | Catalyst | Reactant | Yield (%) | Reference |
| Claisen-Schmidt | Perchloric acid | Substituted acetophenones | - | [4] |
| Claisen-Schmidt | BF₃ | 2-Hydroxyacetophenones | Good | [4] |
| Knoevenagel | Pyridine | Malonic acid | - | [4] |
| Knoevenagel | Piperidine | 1,3-Indandione | 61-92 | [5] |
| Knoevenagel | Sodium acetate | 2,4-Pentanedione | 60 | [5] |
| Knoevenagel | Boric acid | Creatinine | 68-98 | [5] |
| Knoevenagel | Potassium carbonate | Substituted 4-coumarinylacetic acids | - | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction[1]
Materials:
-
2'-Hydroxy-5'-methylacetophenone
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
Procedure:
-
Cool dimethylformamide (e.g., 6.0 mL) in an ice-water bath.
-
To the cooled DMF, add 2'-hydroxy-5'-methylacetophenone (0.01 mol, 1.50 g) with vigorous stirring.
-
Slowly add phosphorus oxychloride (0.025 mol, 2.3 mL) dropwise to the mixture, maintaining the low temperature. A thick, pink-colored mass will form.
-
Allow the reaction mixture to stand at room temperature overnight.
-
Decompose the reaction mixture by carefully pouring it into ice-cold water. A solid product will precipitate.
-
Collect the solid by filtration and crystallize from ethanol to yield the final product.
Protocol 2: Catalyst-Free Three-Component Synthesis of Chromonyl-Substituted α-Aminophosphine Oxides[3]
Materials:
-
This compound
-
Aniline (or other primary aromatic amine)
-
Acetonitrile
Procedure:
-
In a reaction vessel, dissolve this compound (1 mmol), aniline (1 mmol), and diphenylphosphine oxide (1 mmol) in acetonitrile.
-
Stir the reaction mixture at room temperature (25 °C) for 1 hour.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or NMR).
-
Upon completion, the product can be isolated and purified using standard techniques such as crystallization or column chromatography.
Protocol 3: Acid-Catalyzed Claisen-Schmidt Condensation[4]
Materials:
-
This compound
-
Substituted acetophenone (B1666503)
-
Acetic acid
-
Perchloric acid (catalytic amount)
Procedure:
-
Dissolve this compound and the substituted acetophenone in acetic acid.
-
Add a catalytic amount of perchloric acid to the solution.
-
Stir the reaction mixture under appropriate temperature and time conditions, monitoring the progress of the reaction.
-
After completion, the product is isolated by pouring the reaction mixture into water and collecting the precipitate, which can be further purified.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows and reaction pathways.
Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.
Caption: General scheme for the three-component reaction of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. thieme-connect.de [thieme-connect.de]
- 5. mdpi.com [mdpi.com]
- 6. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized 3-Formyl-6-methylchromone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials is a critical parameter in chemical synthesis, particularly in the realm of drug discovery and development where impurities can significantly impact the yield, side-reactivity, and biological activity of the final compounds.[1][2] 3-Formyl-6-methylchromone is a key intermediate in the synthesis of various biologically active molecules. This guide provides a comparative framework for assessing the purity of synthesized this compound, offering detailed experimental protocols and illustrative data to aid researchers in quality control and method selection.
Comparison of Purity Assessment Methods
A multi-pronged approach is recommended for the comprehensive assessment of this compound purity. The following table summarizes the key analytical techniques and their expected outcomes for samples of varying purity.
| Analytical Technique | High Purity Sample (e.g., >99%) | Moderate Purity Sample (e.g., 95-98%) | Low Purity Sample (e.g., <95%) |
| Melting Point | Sharp melting point, close to the literature value (172-173 °C). | Broader melting point range, slightly depressed compared to the literature value. | Significant depression and a wide melting point range. |
| High-Performance Liquid Chromatography (HPLC) | Single major peak with minimal to no secondary peaks. Purity by area normalization >99%. | A major peak with one or more detectable minor impurity peaks. Purity by area normalization between 95% and 98%. | Multiple impurity peaks, some of which may be significant in area compared to the main product peak. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A single dominant peak in the total ion chromatogram (TIC) with a mass spectrum corresponding to this compound. | A major peak with identifiable impurity peaks in the TIC. Mass spectra of impurities may correspond to starting materials or side-products. | Numerous impurity peaks in the TIC, potentially co-eluting with the main peak, complicating spectral analysis. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Clean spectrum with sharp signals corresponding to the structure of this compound. Integration of protons matches the theoretical ratios. | Spectrum dominated by product signals, but with small, identifiable peaks corresponding to impurities. | Complex spectrum with multiple sets of signals, making definitive assignment and quantification of the main product challenging. |
| Infrared (IR) Spectroscopy | Spectrum matches the reference spectrum for pure this compound, with characteristic peaks for the aldehyde and ketone carbonyl groups. | The main characteristic peaks are present, but additional small peaks or broadening of existing peaks may be observed due to impurities. | Significant differences from the reference spectrum, with additional or shifted peaks that can interfere with the identification of the main functional groups. |
The Impact of Purity on Downstream Applications
The presence of impurities in this compound can have a cascading effect on subsequent synthetic steps and biological assays.[1]
-
Reduced Reaction Yield: Impurities can interfere with the desired reaction, leading to lower yields of the target molecule. Some impurities may react with the reagents, consuming them and preventing the complete conversion of the starting material.
-
Formation of Byproducts: Impurities can participate in side reactions, leading to the formation of unexpected byproducts. This not only complicates the purification of the final product but can also introduce new, potentially bioactive or toxic compounds.
-
Inaccurate Biological Screening Results: In drug discovery, impurities can lead to false positives or negatives in biological assays. An impurity may be responsible for the observed biological activity, rather than the intended compound. Conversely, an impurity could inhibit the activity of the target molecule.
-
Challenges in Characterization: A complex mixture of compounds resulting from impure starting material can make the structural elucidation and characterization of the final product exceedingly difficult.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative analysis of this compound and the separation of potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Sample Preparation: Dissolve an accurately weighed sample of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is useful for identifying volatile impurities and confirming the identity of the main component.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one based on 5% phenyl methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 10 minutes at 250 °C.
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-400 amu
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
NMR provides detailed structural information and can be used for quantitative purity assessment against a certified internal standard.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Internal Standard (for quantitative NMR): A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid or 1,3,5-trimethoxybenzene).
-
Procedure:
-
Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube.
-
Add the deuterated solvent to dissolve the solids completely.
-
Acquire the ¹H NMR spectrum with appropriate parameters to ensure quantitative accuracy (e.g., sufficient relaxation delay).
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the purity of the this compound based on the known mass and purity of the internal standard and the integral values.
-
Visualizing the Workflow and Chemical Logic
To further clarify the process of purity assessment and the underlying chemical relationships, the following diagrams are provided.
Caption: Experimental workflow for the synthesis, purification, and purity assessment of this compound.
Caption: Simplified reaction pathway for the synthesis of this compound, highlighting potential sources of impurities.
References
In Vitro Evaluation of 3-Formyl-6-methylchromone Derivatives: A Comparative Guide for Researchers
For professionals in drug discovery and development, this guide offers a comparative analysis of the in vitro biological activities of 3-Formyl-6-methylchromone derivatives. It provides a synthesis of recent experimental data on their antimicrobial and anticancer properties, alongside detailed methodologies for key assays. This document aims to serve as a valuable resource for evaluating the therapeutic potential of this class of compounds.
Comparative Analysis of Biological Activities
The following sections summarize the quantitative data from recent studies on this compound and its derivatives, focusing on their antimicrobial and anticancer activities.
Antimicrobial and Antibiofilm Activity
A 2023 study by Sathiyamoorthi et al. investigated the antimicrobial and antibiofilm efficacy of 26 formylchromone (B10848765) derivatives against pathogenic Vibrio species. Among the tested compounds, halogenated derivatives of 3-formylchromone demonstrated significant activity. The minimum inhibitory concentrations (MIC) for the most active compounds are presented below.
| Compound | Target Organism | MIC (µg/mL)[1][2] |
| 6-Bromo-3-formylchromone (6B3FC) | Vibrio parahaemolyticus | 20 |
| 6-Chloro-3-formylchromone (6C3FC) | Vibrio parahaemolyticus | 20 |
| 6-Bromo-3-formylchromone (6B3FC) | Vibrio harveyi | 20 |
| 6-Chloro-3-formylchromone (6C3FC) | Vibrio harveyi | 20 |
| Unsubstituted 3-formylchromone | Vibrio parahaemolyticus | >500 |
| Unsubstituted 3-formylchromone | Vibrio harveyi | >500 |
These compounds also dose-dependently inhibited biofilm formation and reduced various virulence factors, including swimming motility and protease activity, at sub-MIC concentrations.[1][2]
Anticancer Activity (Cytotoxicity)
A 2022 study by Popovics-Tóth et al. synthesized a series of novel phosphinoyl-functionalized 3-(amino)methylene chromanones derived from this compound and evaluated their in vitro cytotoxicity. The half-maximal inhibitory concentration (IC50) values against human lung adenocarcinoma (A549), human promyelocytic leukemia (HL-60), and non-cancerous mouse fibroblast (NIH/3T3) cell lines are summarized below.
| Compound | A549 (IC50 in µM) | HL-60 (IC50 in µM) | NIH/3T3 (IC50 in µM) |
| (Z)-3-(butylamino)methylene-2-(diphenylphosphoryl)-6-methyl-chroman-4-one | >100 | 39.3 ± 8.1 | >100 |
| (Z)-3-(anilino)methylene-2-(diphenylphosphoryl)-6-methyl-chroman-4-one | >100 | 33.9 ± 3.4 | >100 |
| Doxorubicin (Positive Control for A549 and NIH/3T3) | 0.31 ± 0.24 | - | 5.65 ± 0.81 |
| Bortezomib (Positive Control for HL-60) | - | 0.0074 ± 0.0026 | - |
The results indicate that these derivatives exhibit modest and selective cytotoxic activity against the HL-60 leukemia cell line while showing low toxicity to the other tested cell lines.
Anti-inflammatory Activity
As of late 2025, recent in vitro experimental data specifically evaluating the anti-inflammatory activity (e.g., COX-1/COX-2 inhibition) of this compound derivatives is limited in the public domain. However, in silico studies from 2023 suggest that 6-substituted 3-formyl chromones, including the 6-methyl derivative, have a strong binding affinity for cyclooxygenase (COX) enzymes, indicating potential anti-inflammatory effects. Chromones, in general, are known to possess anti-inflammatory properties. Further experimental validation is required to quantify the specific activity of this subclass.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to facilitate reproducibility and further investigation.
Antimicrobial Susceptibility Testing (MIC Assay)
This protocol is adapted from the methodology described by Sathiyamoorthi et al. (2023).
-
Bacterial Strain Preparation: Inoculate a single colony of the target Vibrio strain into Luria-Bertani (LB) broth supplemented with 3% NaCl (mLB) and incubate overnight at 30°C with shaking.
-
Compound Dilution: Prepare stock solutions of the test compounds in dimethyl sulfoxide (B87167) (DMSO). Serially dilute the compounds in mLB in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 2 to 500 µg/mL).
-
Inoculation: Dilute the overnight bacterial culture 1:100 in fresh mLB. Add the diluted culture to each well of the microtiter plate containing the test compounds. The final volume in each well should be 200-300 µL.
-
Incubation: Incubate the plates at 30°C for 24 hours under static conditions.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.[1]
Biofilm Inhibition Assay (Crystal Violet Method)
This protocol is also based on the work of Sathiyamoorthi et al. (2023).
-
Assay Setup: Prepare the 96-well plate with serially diluted compounds and inoculated bacterial culture as described in the MIC assay (steps 1-3).
-
Incubation for Biofilm Formation: Incubate the plate for 24 hours at 30°C under static conditions to allow for biofilm formation.
-
Washing: After incubation, discard the planktonic cell culture from the wells. Gently wash the wells three times with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Destaining and Solubilization: Discard the crystal violet solution and wash the wells again with PBS to remove excess stain. Air-dry the plate. Add 200 µL of 95% ethanol (B145695) to each well to solubilize the stained biofilm.
-
Quantification: Measure the absorbance of the solubilized crystal violet at 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the untreated control.[1]
Cytotoxicity Assay (Resazurin-Based Assay)
This protocol is based on the methodology used by Popovics-Tóth et al. (2022).
-
Cell Seeding: Seed the desired cancer or normal cell lines into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in a suitable culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
Resazurin Addition: After the incubation period, add a resazurin-based solution (e.g., AlamarBlue™) to each well according to the manufacturer's instructions. Incubate for an additional 2-4 hours.
-
Fluorescence Measurement: Measure the fluorescence of the wells using a microplate reader at the appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission for the reduced product, resorufin).
-
IC50 Calculation: The fluorescence intensity is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: General experimental workflow for the evaluation of this compound derivatives.
Caption: Putative apoptosis induction pathway for chromone (B188151) derivatives in cancer cells.
Caption: Proposed anti-inflammatory mechanism via COX-2 inhibition by chromone derivatives.
References
A Comparative Analysis of Formyl Group Reactivity in Chromone-3-Carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
The reactivity of the formyl group at the C-3 position of the chromone (B188151) scaffold is a cornerstone of the synthetic versatility of this privileged heterocyclic motif. Chromone-3-carbaldehydes are pivotal intermediates in the synthesis of a diverse array of biologically active molecules, owing to the electrophilic nature of the formyl carbon and its susceptibility to a wide range of nucleophilic attacks.[1] This guide provides a comparative analysis of the formyl group's reactivity in different chromone-3-carbaldehydes, supported by experimental data and detailed protocols.
The inherent reactivity of the chromone ring system is characterized by electron-deficient centers at C-2, C-4, and the formyl carbon, making these compounds highly versatile synthons.[1][2] The electrophilicity of the formyl group is modulated by the electronic and steric nature of substituents on the benzo-fused ring, influencing reaction rates and product distributions in various transformations.[1][3]
Factors Influencing Formyl Group Reactivity
The reactivity of the formyl group in chromone-3-carbaldehydes is primarily governed by the electronic properties of the chromone ring and the substituents attached to it.[1] The γ-pyrone ring acts as an electron-withdrawing group, which increases the positive charge on the formyl carbon, enhancing its electrophilicity.[4] This effect is further influenced by substituents on the fused benzene (B151609) ring.
-
Electronic Effects : Electron-withdrawing groups (EWGs) on the benzene ring, such as a nitro group (-NO₂), further increase the electrophilicity of the formyl carbon. This heightened reactivity leads to faster reaction rates and often higher yields in nucleophilic addition and condensation reactions.[1] Conversely, electron-donating groups (EDGs), like a methoxy (B1213986) group (-OCH₃), tend to decrease this reactivity by partially offsetting the electron-withdrawing nature of the chromone core.[1][3]
-
Steric Effects : While electronic effects are predominant, steric hindrance from bulky substituents near the formyl group can also influence its accessibility to nucleophiles, potentially slowing down reaction rates.[3][5]
Figure 1: A diagram illustrating how electron-withdrawing groups (EWGs) enhance the electrophilicity and reactivity of the formyl group, while electron-donating groups (EDGs) decrease it.
Comparative Reactivity in Condensation Reactions
To quantitatively assess the impact of substituents on the formyl group's reactivity, product yields in well-established condensation reactions such as the Knoevenagel and Wittig reactions are compared.[1]
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[6] The reaction of various chromone-3-carbaldehydes with malononitrile (B47326) in the presence of a basic catalyst like piperidine (B6355638) serves as an excellent benchmark for comparing formyl group reactivity.[1]
Table 1: Comparison of Product Yields in the Knoevenagel Condensation with Malononitrile
| Chromone-3-carbaldehyde Derivative | Active Methylene (B1212753) Compound | Product Yield (%) | Reference |
|---|---|---|---|
| Unsubstituted | Malononitrile | 85 | [1] |
| 6-Nitro | Malononitrile | 92 | [1] |
| 6-Methoxy | Malononitrile | 78 |[1] |
Analysis: The data clearly demonstrates that the electron-withdrawing 6-nitro group enhances the reactivity of the formyl group, resulting in a higher product yield (92%) compared to the unsubstituted analog (85%).[1] Conversely, the electron-donating 6-methoxy group reduces the electrophilicity of the formyl carbon, leading to a lower yield (78%).[1]
The Wittig reaction provides a versatile route for synthesizing alkenes from aldehydes or ketones by reacting them with a phosphorus ylide (Wittig reagent).[7][8] The reaction of chromone-3-carbaldehydes with benzylidenetriphenylphosphorane (B8806397) has been employed for the synthesis of 3-styrylchromones.[1][9]
Table 2: Comparison of Product Yields in the Wittig Reaction with Benzylidenetriphenylphosphorane
| Chromone-3-carbaldehyde Derivative | Phosphorus Ylide | Product Yield (%) (E/Z ratio) | Reference |
|---|---|---|---|
| Unsubstituted | Benzylidenetriphenylphosphorane | 75 (predominantly Z) | [1][9] |
| 6-Nitro | Benzylidenetriphenylphosphorane | 82 (predominantly Z) | [1] |
| 6-Methoxy | Benzylidenetriphenylphosphorane | 68 (predominantly Z) |[1] |
Analysis: Similar to the Knoevenagel condensation, an electron-withdrawing nitro group at the 6-position increases the yield of the Wittig reaction.[1] The electron-donating methoxy group has the opposite effect.[1] Notably, these reactions often yield the Z-isomer as the major product.[1][9]
Other Key Reactions
The formyl group of chromone-3-carbaldehydes can be readily oxidized to a carboxylic acid group. A common method is the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) and a chlorine scavenger like sulfamic acid.[10] This transformation is a key step in the synthesis of novel chromone-3-carboxamide analogues, which have shown potential biological activities.[10]
Selective reduction of the formyl group to a hydroxymethyl group can be achieved while preserving the C2-C3 double bond and the C4-carbonyl group of the chromone ring. One effective method involves using basic alumina (B75360) in 2-propanol at 75°C, which provides good yields without requiring activation of the alumina.
Experimental Protocols
General Procedure for Knoevenagel Condensation
This protocol is adapted from the methodology for reacting chromone-3-carbaldehydes with active methylene compounds.[1]
-
A solution of the respective chromone-3-carbaldehyde (1 mmol) and the active methylene compound (e.g., malononitrile, 1.1 mmol) in ethanol (B145695) (10 mL) is prepared.
-
A catalytic amount of piperidine (2-3 drops) is added to the mixture.
-
The mixture is refluxed for a specified period (typically 2-4 hours), with reaction progress monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure product.
Figure 2: A typical experimental workflow for the Knoevenagel condensation of a chromone-3-carbaldehyde.
General Procedure for Wittig Reaction
This protocol is based on the synthesis of 3-styrylchromones.[1]
-
A suspension of the appropriate phosphonium (B103445) salt (1.2 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 15 mL) is stirred at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
A strong base, such as n-butyllithium or sodium hydride (1.2 mmol), is added portion-wise to generate the ylide. The mixture is stirred until the characteristic color of the ylide appears.
-
A solution of the chromone-3-carbaldehyde (1 mmol) in anhydrous THF (5 mL) is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours (or until TLC indicates completion).
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired alkene.
Figure 3: A simplified diagram showing the key steps in the Wittig reaction pathway involving a chromone-3-carbaldehyde.
Procedure for Pinnick Oxidation of 3-Formylchromone
This protocol is adapted from the synthesis of chromone-3-carboxylic acids.[10]
-
To a solution of 3-formylchromone (1 mmol) in a mixture of dichloromethane (B109758) (DCM) and water, add sulfamic acid (1.2 mmol).
-
Cool the mixture in an ice bath and add sodium chlorite (1.5 mmol) portion-wise, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
After completion, dilute the mixture with water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chromone-3-carboxylic acid.
-
Purify the product by recrystallization.
Procedure for Selective Reduction of 3-Formylchromone
This protocol is based on the selective reduction using basic alumina.
-
Dissolve the 3-formylchromone derivative (1 mmol) in 2-propanol (10 mL).
-
Add basic alumina to the solution.
-
Heat the mixture at 75 °C with stirring. Monitor the reaction by TLC.
-
Upon completion, filter the hot solution to remove the alumina.
-
Wash the alumina with hot 2-propanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the corresponding 3-(hydroxymethyl)chromone.
References
- 1. benchchem.com [benchchem.com]
- 2. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Domino reactions of chromones with activated carbonyl compounds [beilstein-journals.org]
- 4. sciforum.net [sciforum.net]
- 5. Domino reactions of chromones with activated carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. Wittig reactions of chromone-3-carboxaldehydes with benzylidenetriphenyl phosphoranes: a new synthesis of 3-styrylchromones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Analytical Methods for the Quantification of 3-Formyl-6-methylchromone
For researchers, scientists, and drug development professionals, the accurate quantification of 3-Formyl-6-methylchromone is crucial for ensuring product quality and therapeutic efficacy. This guide provides a comparative overview of common analytical techniques suitable for the quantification of this compound. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide leverages established methods for analogous chromone (B188151) derivatives and outlines the validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2][3]
The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The selection of an appropriate method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended purpose of the analysis.[4]
Data Presentation: A Comparative Analysis of Quantitative Methods
The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the analysis of chromone derivatives, which can be considered representative for this compound analysis.[5] The validation parameters are based on the ICH Q2(R2) guidelines.[1][2]
| Validation Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.5% - 102.5% | 95.0% - 105.0% |
| Precision (% RSD) | |||
| - Repeatability | < 1.5% | < 2.0% | < 2.5% |
| - Intermediate Precision | < 2.0% | < 2.5% | < 3.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~0.03 µg/mL | ~1.5 µg/mL |
| Specificity | High | Very High | Low to Moderate |
| Robustness | High | Moderate | High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established practices for chromone derivatives and should be validated for the specific application involving this compound.
Method A: High-Performance Liquid Chromatography (HPLC-UV)
This method is well-suited for the routine quantification of this compound in various sample matrices due to its high precision and accuracy.[4]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 60:40, v/v), potentially with 0.1% formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV-Vis absorption spectrum of this compound, a suitable wavelength should be selected (e.g., 254 nm or the wavelength of maximum absorbance).[4][6]
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent, such as methanol (B129727) or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.1 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibrated range. Filtration through a 0.45 µm syringe filter may be necessary.
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher sensitivity and selectivity, making it ideal for trace-level analysis and identification of this compound, especially in complex matrices.[4][5]
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A capillary column suitable for the analysis of polar compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes. This program should be optimized for the specific analyte.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400 for qualitative analysis, or Selected Ion Monitoring (SIM) for quantitative analysis using characteristic ions of this compound.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the chosen solvent.
-
Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent. Derivatization may be necessary if the compound exhibits poor volatility or thermal stability.
Method C: UV-Vis Spectrophotometry
This is a simpler, cost-effective technique suitable for the rapid analysis of this compound in less complex samples where high sensitivity is not a primary requirement.[4]
1. Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
2. Measurement Procedure:
-
Wavelength Selection (λmax): Prepare a dilute solution of this compound in a suitable UV-grade solvent (e.g., methanol or ethanol). Scan the solution across the UV-Vis range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax).[4]
-
Standard Preparation: Prepare a stock solution and perform serial dilutions to create at least five standard solutions of known concentrations that will bracket the expected sample concentration.
-
Sample Preparation: Accurately dissolve the sample in the solvent to obtain a concentration within the linear range of the assay.
-
Quantification: Create a calibration curve by plotting the absorbance of the standards against their concentrations. Use the linear regression equation to calculate the concentration of this compound in the sample based on its measured absorbance.[4]
Mandatory Visualization
The following diagrams illustrate the general workflows for the validation of an analytical method and a typical HPLC-based quantification process.
Caption: General workflow for analytical method validation.
Caption: Workflow for quantification using HPLC.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 3-Formyl-6-methylchromone: A Procedural Guide
For Immediate Reference: This document outlines the essential procedures for the safe and compliant disposal of 3-Formyl-6-methylchromone, a compound recognized as a skin and eye irritant.[1][2][3] Adherence to these guidelines is critical for ensuring personnel safety and environmental protection within research and drug development settings.
Proper management of chemical waste is a cornerstone of laboratory safety. This guide provides a step-by-step protocol for the disposal of this compound, ensuring that all handling is conducted in a manner that mitigates risk and complies with regulatory standards.
Hazard Profile and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. The compound is classified with specific health risks that necessitate the use of appropriate personal protective equipment.
| Hazard Classification | GHS Hazard Code | Description | Required PPE |
| Skin Irritation | H315 | Causes skin irritation.[1][2] | Chemical-resistant gloves (e.g., Nitrile) |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1][2] | Safety glasses with side shields or goggles |
| Acute Toxicity, Oral (Potential) | H302 | Harmful if swallowed.[2] | Lab coat |
| Respiratory Irritation (Potential) | H335 | May cause respiratory irritation.[2] | Type N95 (US) dust mask or higher |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as regulated chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Under no circumstances should this chemical be disposed of in regular trash or down the sanitary sewer. [4]
1. Waste Collection and Segregation:
-
Designate a Waste Container: Use a dedicated, chemically compatible container for collecting this compound waste. The container must be in good condition, free of leaks, and possess a secure, screw-on cap.[4]
-
Segregate Waste: Do not mix this compound with other waste streams, particularly those that are incompatible. Store waste containers according to their hazard class.
2. Labeling the Hazardous Waste Container:
-
Affix a "Hazardous Waste" Label: Clearly label the container with its contents, including the full chemical name: "this compound".
-
Complete Required Information: Fill out all necessary details on the label, such as the full name of the responsible individual, the date of accumulation, and the principal investigator's name.
3. Storage of Chemical Waste:
-
Satellite Accumulation Area: Store the sealed waste container in a designated satellite accumulation area near the point of generation.[4]
-
Secondary Containment: It is best practice to use secondary containment to prevent the spread of material in case of a spill.[4]
-
Volume Limits: Be mindful of institutional limits on the volume of hazardous waste that can be accumulated (typically not exceeding 55 gallons).[4]
4. Arranging for Waste Disposal:
-
Request Pickup: Once the waste container is full or the relevant experimental work is complete, submit a request for waste pickup to your institution's EHS office.[4] This is typically done by completing a hazardous waste disposal form.
-
Do Not Transport: Do not personally move hazardous waste from its designated accumulation area. Trained EHS personnel will handle the transportation and final disposal.[4]
5. Disposal of Empty Containers:
-
Decontamination: Containers that have held this compound are considered hazardous waste until properly decontaminated.[4]
-
Triple Rinsing: To render a container non-hazardous, it must be triple-rinsed with a suitable solvent capable of removing all chemical residue.[4]
-
Collect Rinsate: The first rinsate, and potentially subsequent rinses for highly toxic materials, must be collected and disposed of as hazardous waste.[4]
-
Final Disposal: After triple-rinsing and allowing the container to air-dry, completely deface or remove the original chemical label before recycling or disposing of it as regular trash per your institution's policy.[4]
Operational Workflow for Disposal
The following diagram illustrates the procedural flow for the safe disposal of this compound waste.
References
Personal protective equipment for handling 3-Formyl-6-methylchromone
This guide provides crucial safety, handling, and disposal protocols for 3-Formyl-6-methylchromone (CAS No: 42059-81-4), tailored for research and development professionals. Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risks.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 6-methyl-4-oxo-4H-chromene-3-carbaldehyde[1], 6-Methyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde
-
Molecular Formula: C₁₁H₈O₃[1]
-
Molecular Weight: 188.18 g/mol [2]
Hazard Identification and Immediate Precautions
This compound is classified as an irritant.[2] Based on GHS classifications, it poses the following hazards:
Immediate action upon exposure is critical. In case of skin contact, wash the affected area with soap and plenty of water.[1] If the substance enters the eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[1] If inhaled, move the person to fresh air.[1]
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the primary defense against exposure. The following equipment is mandatory when handling this compound, which is a solid at room temperature.[1]
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and irritation.[1][4] |
| Eye Protection | Safety glasses with side-shields or tightly fitting safety goggles. | To protect eyes from dust particles and splashes, preventing serious irritation.[1][4] |
| Body Protection | Standard laboratory coat. | To protect skin and clothing from contamination.[1][5] |
| Respiratory Protection | Type N95 (US) or P1 (EN 143) dust mask. | Required only where dust is generated and ventilation is inadequate.[1] |
Note: Always inspect gloves for integrity before use. Protective equipment must satisfy specifications of standards like EN 374 for gloves and EN 166 (EU) or NIOSH (US) for eye protection.[1]
Operational Plan: Safe Handling and Storage
A systematic approach to handling ensures minimal risk throughout the experimental workflow.
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[5]
-
For procedures that may generate dust, such as weighing or transferring solids, use a chemical fume hood or provide appropriate local exhaust ventilation.[1]
Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is worn correctly. Clear the workspace of any unnecessary items.
-
Weighing & Transfer: Conduct weighing and transferring of the solid compound within a fume hood or ventilated enclosure to contain any dust. Avoid creating dust clouds.
-
In Use: Keep containers securely sealed when not in use. Avoid all personal contact, including inhalation.[5]
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1][5] Contaminated work clothes should be laundered separately before reuse.[5]
Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.
-
The material is a combustible solid and should be stored accordingly.
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure safety.
-
Chemical Waste: Dispose of unused this compound as chemical waste.[1] Do not mix with other solvents or waste streams unless compatible.
-
Contaminated Materials: All PPE (gloves, masks) and materials (e.g., weighing paper, pipette tips) that have come into direct contact with the chemical should be collected in a sealed, labeled container for hazardous waste disposal.
-
Follow all local, state, and federal regulations for chemical waste disposal.
Workflow and Safety Logic
The following diagram outlines the logical flow for safely handling this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
